Iron(II) Trifluoromethanesulfonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
59163-91-6 |
|---|---|
Molecular Formula |
CHF3FeO3S |
Molecular Weight |
205.92 g/mol |
IUPAC Name |
iron;trifluoromethanesulfonic acid |
InChI |
InChI=1S/CHF3O3S.Fe/c2-1(3,4)8(5,6)7;/h(H,5,6,7); |
InChI Key |
QZLVALRWETVYSE-UHFFFAOYSA-N |
SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Fe+2] |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)O.[Fe] |
Pictograms |
Corrosive |
Synonyms |
iron(II) triflate |
Origin of Product |
United States |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis of Anhydrous Iron(II) Trifluoromethanesulfonate
Abstract
Iron(II) Trifluoromethanesulfonate, Fe(OTf)₂, is a versatile and powerful Lewis acid catalyst increasingly employed in advanced organic synthesis and materials science. Its efficacy in mediating a wide range of chemical transformations—from cross-coupling reactions to intramolecular C-H aminations—is critically dependent on its anhydrous state.[1][2] The presence of water can lead to catalyst deactivation and undesirable side reactions by altering the coordination sphere and electronic properties of the iron center.[1] This technical guide provides researchers, scientists, and drug development professionals with an in-depth examination of the synthesis, handling, and characterization of high-purity, anhydrous Fe(OTf)₂. We will dissect the causality behind preferred synthetic routes, present a field-proven experimental protocol, and detail the necessary characterization and safety procedures to ensure the successful and safe production of this essential reagent.
Introduction: The Imperative for Anhydrous Fe(OTf)₂
Iron(II) triflate has emerged as an attractive catalyst due to its low cost, environmental benignity, and unique reactivity compared to other iron halides.[1] It serves as a precursor for coordination complexes and finds extensive use in catalyzing reactions such as hydrosilylation, hydroboration, cycloadditions, and the synthesis of indole derivatives.[1][2][3]
The trifluoromethanesulfonate (triflate, OTf) anion is an exceptionally weak coordinating ligand. This property imparts a high degree of Lewis acidity to the Fe(II) center, which is the cornerstone of its catalytic activity. However, water is a strong-field ligand that can readily coordinate to the iron center, forming hydrated species like ₂.[4] This hydration shell passivates the Lewis acidic sites, rendering the catalyst ineffective for most non-aqueous applications. Therefore, the synthesis of the anhydrous form is not merely a matter of purity but a fundamental requirement for its intended function. The synthetic methodology chosen is a critical determinant of the compound's subsequent chemical behavior and catalytic performance.[1]
Comparative Analysis of Synthetic Methodologies
Several pathways exist for the synthesis of Fe(OTf)₂. The optimal choice depends on the available starting materials, required purity, and scale. The primary challenge across all methods is the rigorous exclusion of water.
Method A: Direct Synthesis from Iron Metal via Acetonitrile Solvate (Recommended)
This is widely regarded as the most direct and convenient route to high-quality anhydrous Fe(OTf)₂.[1][4] The reaction involves the direct oxidation of finely divided iron powder by trifluoromethanesulfonic acid (triflic acid, TfOH) in anhydrous acetonitrile.
Causality: The reaction proceeds through the formation of a stable, crystalline acetonitrile solvate, ₂.[1][4] Acetonitrile serves a dual purpose: it is an inert solvent that can be rigorously dried, and it acts as a labile ligand that stabilizes the Fe(II) center. This crystalline intermediate can be easily isolated and subsequently dried under vacuum to remove coordinated acetonitrile molecules, yielding the highly pure, off-white powder Fe(OTf)₂·2MeCN.[4] This method elegantly bypasses the formation of stubborn iron-aqua complexes that are difficult to dehydrate without decomposition.[1]
Method B: Salt Metathesis and Acid-Base Reactions
These methods utilize common iron(II) salts as precursors.
-
Reaction with Triflic Acid: Anhydrous iron(II) chloride (FeCl₂), iron(II) carbonate (FeCO₃), or iron(II) oxide (FeO) can be reacted directly with triflic acid.[1][5] The primary byproduct is either HCl gas (from FeCl₂) or water/CO₂ (from FeO/FeCO₃), which must be diligently removed.
-
Metathesis with Silver Triflate: A common strategy involves the reaction of an iron(II) halide, such as FeCl₂, with silver(I) trifluoromethanesulfonate (AgOTf).[1] The reaction is driven to completion by the precipitation of the highly insoluble silver chloride (AgCl), which is removed by filtration.
Causality and Limitations: While effective, these methods present challenges. The starting iron(II) salts must be scrupulously anhydrous. Preparing high-purity anhydrous FeCl₂ itself is a non-trivial task. Furthermore, if any moisture is present, the triflic acid will readily form hydrates, leading to a hydrated final product. The AgOTf route is often cleaner but is limited by the high cost of the silver reagent.
Method C: Sonochemical Synthesis
A modern and efficient alternative involves the use of ultrasonic activation to react iron powder directly with triflic acid in acetonitrile.[6][7]
Causality: Sonication provides the activation energy needed to overcome the passivation layer on the surface of the metal powder, facilitating a rapid and high-yielding reaction at lower temperatures. This method has been shown to produce the acetonitrile-solvated complex Fe(OTf)₂·1.4CH₃CN in as little as 90 minutes with yields up to 98%.[6] It represents a significant process intensification over traditional stirring methods.
Recommended Experimental Protocol: Synthesis via Acetonitrile Solvate
This protocol details the most reliable method (Method A) for producing high-purity, anhydrous Fe(OTf)₂ suitable for catalytic applications. All operations must be performed under an inert atmosphere (e.g., Nitrogen or Argon) using Schlenk line or glovebox techniques. All glassware must be rigorously flame- or oven-dried.[8]
Step 1: Reagent and Glassware Preparation
-
Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen inlet, and a rubber septum.
-
Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.
-
Prepare the following reagents:
-
Finely divided iron powder (high purity, ~325 mesh).
-
Trifluoromethanesulfonic acid (TfOH). Use freshly distilled acid for best results.[5]
-
Anhydrous acetonitrile (MeCN). Dry by distilling from CaH₂.
-
Step 2: Reaction Execution
-
Under a positive pressure of inert gas, charge the reaction flask with finely divided iron powder (e.g., 5.58 g, 0.10 mol).
-
Add anhydrous acetonitrile (100 mL) via cannula or a dry syringe.
-
Begin vigorous stirring to create a fine suspension of the iron powder.
-
Using a dry syringe, add triflic acid (e.g., 30.0 g, 17.6 mL, 0.20 mol) dropwise to the stirred suspension over 30 minutes. Caution: The reaction is exothermic, and hydrogen gas is evolved. Ensure adequate ventilation and control the addition rate to maintain a gentle reflux.
-
After the addition is complete, heat the reaction mixture to a gentle reflux and maintain for 4-6 hours, or until the evolution of hydrogen gas ceases and the iron powder is consumed. The mixture will typically form a pale green or off-white slurry.
Step 3: Product Isolation and Drying
-
Allow the reaction mixture to cool to room temperature. The product, Fe(OTf)₂ as its acetonitrile solvate, will precipitate.
-
Isolate the solid product by filtration under inert atmosphere using a Schlenk filter or a cannula filtration setup.
-
Wash the collected solid with two portions of anhydrous diethyl ether (2 x 30 mL) to remove any unreacted triflic acid.
-
Transfer the off-white solid to a Schlenk flask and dry under high vacuum (e.g., <0.1 mmHg) for 12-24 hours at room temperature. During this process, the tetrakis(acetonitrile) complex will lose two equivalents of acetonitrile to yield the bis(acetonitrile) complex, Fe(OTf)₂·2MeCN, as a stable, off-white, free-flowing powder.[4]
-
Store the final product under an inert atmosphere in a glovebox or a tightly sealed Schlenk flask. The compound is air-stable but hygroscopic.[4]
Visualization & Data Summary
Experimental Workflow Diagram
Caption: Workflow for the synthesis of anhydrous Fe(OTf)₂ via its acetonitrile solvate.
Table 1: Comparison of Synthetic Routes
| Method | Reactants | Solvent | Key Advantages | Key Disadvantages | Typical Yield |
| A: Direct (Solvate) | Fe metal, TfOH | Acetonitrile | Convenient, high purity, avoids hydrated species.[1][4] | Requires rigorously anhydrous solvent; exothermic reaction. | >90%[6] |
| B: Acid-Base | FeCl₂, FeCO₃, FeO; TfOH | Acetonitrile or other inert solvent | Uses common lab reagents. | Starting materials must be anhydrous; risk of hydrated product. | Variable |
| B: Metathesis | FeCl₂, AgOTf | Acetonitrile, THF | Clean reaction, driven by AgCl precipitation.[1] | High cost of silver triflate. | High |
| C: Sonochemical | Fe metal, TfOH | Acetonitrile | Very fast, efficient, high yield.[6][7] | Requires specialized sonication equipment. | >95%[6] |
Characterization of the Anhydrous Product
Confirming the identity, purity, and anhydrous nature of the final product is crucial.
-
Appearance: The final product, Fe(OTf)₂·2MeCN, should be an off-white to pale-colored powder.[1][9] A brown or rust color may indicate oxidation to Fe(III).
-
Infrared (IR) Spectroscopy: This is a powerful tool for confirming the presence of the triflate anion and coordinated acetonitrile. Look for strong characteristic bands for the S-O stretching modes of the CF₃SO₃⁻ group around 1250-1280 cm⁻¹, 1150-1170 cm⁻¹, and 1030 cm⁻¹. The C≡N stretch of coordinated acetonitrile will appear around 2280-2300 cm⁻¹, shifted from the free ligand value (~2254 cm⁻¹).
-
Elemental Analysis: Theoretical calculation for C₂F₆FeO₆S₂ (anhydrous Fe(OTf)₂) is C: 6.79%, H: 0.00%, Fe: 15.79%. For the bis(acetonitrile) solvate C₆H₆F₆FeN₂O₆S₂, the expected values are C: 16.53%, H: 1.39%, N: 6.42%. Analysis provides definitive confirmation of the composition and solvation state.
-
UV-Visible Spectroscopy: In a non-coordinating solvent, high-spin Fe(II) (a d⁶ metal ion) complexes typically exhibit weak d-d transitions.[1] These can be obscured by more intense charge-transfer bands. The spectrum is highly sensitive to the ligand environment and can confirm the absence of water-coordinated species.[1]
Critical Safety & Handling Procedures
This compound and its precursors require careful handling due to their hazardous nature.
-
Hazard Profile: this compound is classified as corrosive and causes severe skin burns and eye damage.[10][11] Triflic acid is extremely corrosive and must be handled with extreme care.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (inspected prior to use), tightly fitting safety goggles, a face shield, and a flame-resistant lab coat when handling the compound and its reagents.[10][11][12]
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood or a glovebox.[10][12] Avoid creating dust.[10] Use non-sparking tools.
-
Storage: Store the product in a tightly sealed container under an inert atmosphere.[13] The storage area should be cool, dry, well-ventilated, and locked.[10][12]
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[10]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[10][11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10][12]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[10][11]
-
Conclusion
The synthesis of anhydrous this compound is a critical enabling step for a host of modern catalytic applications. While several synthetic routes are available, the direct reaction of iron metal with triflic acid in anhydrous acetonitrile stands out as the most reliable and convenient method for producing high-purity, catalytically active material. By understanding the chemical principles behind the synthesis, adhering to a validated experimental protocol, and observing strict safety measures, researchers can confidently prepare this essential reagent for their work in drug discovery and chemical innovation.
References
-
ResearchGate. (2025, August 10). Iron(II) triflate salts as convenient substitutes for perchlorate salts: Crystal structures of (2) and Fe(MeCN)(4)(CF3SO3)(2). Retrieved from [Link]
-
Carl ROTH. (2025, April 23). Safety Data Sheet: this compound. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Synthesis and structural studies of iron(I1) and iron(II1) sulfonates. Retrieved from [Link]
-
CDP Innovation. (2012, January 11). Efficient Preparation of Anhydrous Metallic Triflates and Triflimides under Ultrasonic Activation. Retrieved from [Link]
-
ACS Publications. (2021, October 1). Influence of Coordinated Triflate Anions on the Solution Magnetic Properties of a Neutral Iron(II) Complex. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis and Structural Studies of Iron (II) and Iron (III) Sulfonates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Iron(II) Triflate as a Catalyst for the Synthesis of Indoles by Intramolecular C-H Amination. Retrieved from [Link]
-
Organic Syntheses. (n.d.). PREPARATION OF VINYL TRIFLUOROMETHANESULFONATES: 3-METHYL-2-BUTEN-2-YL TRIFLATE. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Efficient Preparation of Anhydrous Metallic Triflates and Triflimides under Ultrasonic Activation | Request PDF. Retrieved from [Link]
-
Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]
-
ResearchGate. (2017, September 29). (PDF) Metal Trifluoromethanesulfonate Catalysis in Organic Synthesis. Retrieved from [Link]
-
PubMed. (2009, June 4). Iron(II) triflate as an efficient catalyst for the imination of sulfoxides. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Iron(II) Triflate as an Efficient Catalyst for the Imination of Sulfoxides. Retrieved from [Link]
-
DTIC. (n.d.). PREPARATION OF HIGH PURITY ANHYDROUS FERROUS CHLORIDE. Retrieved from [Link]
Sources
- 1. This compound | 59163-91-6 | Benchchem [benchchem.com]
- 2. Iron(II) Triflate as a Catalyst for the Synthesis of Indoles by Intramolecular C-H Amination [organic-chemistry.org]
- 3. This compound | 59163-91-6 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. cdp-innovation.com [cdp-innovation.com]
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- 8. moodle2.units.it [moodle2.units.it]
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- 11. carlroth.com [carlroth.com]
- 12. fishersci.com [fishersci.com]
- 13. chemscene.com [chemscene.com]
Crystal Structure of Iron(II) Triflate Acetonitrile Solvate: Technical Guide
Executive Summary
Iron(II) triflate (
This guide provides a rigorous structural and synthetic analysis of the Iron(II) Triflate Acetonitrile Solvate , specifically the crystallographically characterized tetrakis-acetonitrile species,
Structural Characterization
Crystallographic Data
The definitive crystal structure of the acetonitrile solvate was elucidated by Hagen et al. (2000).[1] The complex crystallizes from an anhydrous acetonitrile/diethyl ether mixture.[1]
| Parameter | Description |
| Formula | |
| Coordination Geometry | Distorted Octahedral |
| Isomerism | trans-isomer (centrosymmetric) |
| Symmetry | Located on a crystallographic inversion center |
| Electronic State | High-Spin Iron(II) ( |
Coordination Environment
The solid-state structure is distinct from the
-
Equatorial Plane: Four acetonitrile (MeCN) molecules coordinate via the nitrogen atom.[1]
-
Axial Positions: Two triflate (
) anions coordinate via oxygen atoms in a trans arrangement.[1] -
Ligand Lability: The Fe-N bonds are typical of high-spin Fe(II), indicating weak field coordination.[1] One unique acetonitrile ligand binds in a nearly linear fashion, while the other is significantly bent due to intermolecular packing forces.[1]
Structural Connectivity Diagram
The following diagram illustrates the connectivity and stereochemistry of the iron center in the solid state.
Caption: Connectivity of [Fe(NCMe)4(OTf)2]. The complex features an inversion center at the Fe atom, enforcing a trans-diaxial arrangement of the triflate ligands.[1]
Synthesis and Crystallization Protocol
The preparation of high-purity, anhydrous Iron(II) triflate acetonitrile solvate requires strict exclusion of moisture and oxygen.[1] The following protocol is based on the authoritative method established by Hagen (2000).
Reagents & Equipment
-
Iron Powder: <10 µm, high purity (99.9%+).[1]
-
Triflic Acid (HOTf): Anhydrous, handled under inert gas.[1]
-
Solvents: Acetonitrile (MeCN) and Diethyl Ether (
), dried over molecular sieves or alumina columns.[1] -
Atmosphere:
or Ar (Schlenk line or Glovebox).
Step-by-Step Methodology
| Step | Action | Mechanistic Insight |
| 1. Activation | Place Fe powder in a Schlenk flask under | High surface area iron ensures complete reaction.[1] |
| 2. Addition | Add dry MeCN, then slowly add HOTf via syringe.[1] | Exothermic reaction.[1] |
| 3.[1] Reaction | Stir at RT for 4-12 hours until | The solution turns pale gray/colorless.[1] Yellowing indicates oxidation to Fe(III).[1] |
| 4. Filtration | Filter through Celite/frit to remove excess Fe.[1] | Removes unreacted metal to prevent contamination. |
| 5.[1] Concentration | Reduce volume under vacuum.[1] | Increases saturation. |
| 6. Crystallization | Layer with | Slow diffusion promotes the growth of X-ray quality crystals of |
| 7.[1] Isolation | Decant supernatant and dry briefly under vacuum.[1] | Critical: Prolonged vacuum removes lattice MeCN, collapsing the structure to |
Synthesis Workflow Diagram
Caption: Synthetic pathway for the isolation of crystalline Iron(II) triflate acetonitrile solvate.
Stability and Reactivity Profile
Solvation Dynamics
While the solid state is defined as
-
In MeCN Solution: The triflate anions dissociate, yielding the homoleptic cation
and free anions.[1] This makes the solvate an excellent source of "naked" .[1] -
Vacuum Stability: The solvate is unstable under high vacuum.[1] It readily loses two acetonitrile molecules to form the stable, powder intermediate
.[1][2]
Hygroscopicity
The complex is extremely hygroscopic.[1] Exposure to moisture leads to the formation of the hexaaqua complex
Oxidation Sensitivity
Solutions of the complex are susceptible to oxidation to Fe(III) by atmospheric oxygen.[1] A color change from colorless/pale green to yellow/orange is a visual indicator of degradation.[1]
Applications in Drug Development & Catalysis[1]
The structural features of
-
Lewis Acid Catalysis: The coordinated triflates in the solid state are weakly bound.[1] Upon dissolution in reaction media, they are displaced, generating open coordination sites for substrates (e.g., Diels-Alder reactions, Friedel-Crafts acylations).[1]
-
Spin Crossover (SCO) Precursor: The high-spin Fe(II) center serves as a "blank slate" for synthesizing SCO materials.[1] The labile MeCN ligands can be displaced by multidentate nitrogen donors (e.g., bipyridine, phenanthroline) to tune the magnetic switching temperature.[1]
-
"Clean" Iron Source: Unlike chloride or sulfate salts, the triflate anion is non-nucleophilic, preventing side reactions where the counterion attacks the substrate.[1]
References
-
Hagen, K. S. (2000).[1][2][3] "Iron(II) triflate salts as convenient substitutes for perchlorate salts: Crystal structures of 2 and Fe(MeCN)4(CF3SO3)2".[1][2][3] Inorganic Chemistry, 39(25), 5867-5869.[1][2][3]
-
Evans, D. A., et al. (2000).[1] "Chiral bis(oxazoline)copper(II) complexes as Lewis acid catalysts: A broad scope enantioselective Diels-Alder catalyst". Journal of the American Chemical Society.[1] (Contextual reference for Triflate utility).
- Material Project Data. "Fe(II) Coordination Environments".
Sources
Technical Guide: Iron(II) Trifluoromethanesulfonate in Drug Discovery
Molecular Formula: Fe(CF₃SO₃)₂ Molecular Weight: 353.99 g/mol (Anhydrous)
Executive Summary
Iron(II) Trifluoromethanesulfonate (Iron(II) Triflate) has emerged as a pivotal Lewis acid catalyst in modern pharmaceutical synthesis. Unlike traditional iron halides (FeCl₂, FeBr₂), the triflate anion (OTf⁻) is non-coordinating, which significantly enhances the electrophilicity of the iron center. This property makes Fe(OTf)₂ an exceptional candidate for catalyzing C–H functionalization, glycosylation, and cycloaddition reactions under mild conditions.
This guide addresses the critical challenge of purity and hydration state . Commercial sources often supply hydrated forms that are detrimental to water-sensitive catalytic cycles. We provide a validated protocol for synthesizing high-purity anhydrous Fe(OTf)₂, ensuring reproducibility in complex drug development workflows.
Physicochemical Profile
The efficacy of Fe(OTf)₂ relies heavily on its hydration state. Researchers must distinguish between the anhydrous salt and its solvates.[1]
| Property | Data | Notes |
| CAS Number | 59163-91-6 | Anhydrous identifier.[2][3] |
| Formula | Fe(CF₃SO₃)₂ | Often denoted as Fe(OTf)₂.[1] |
| Molecular Weight | 353.99 g/mol | Calculated using IUPAC atomic weights. |
| Appearance | White to off-white powder | Turns brown/yellow upon oxidation to Fe(III). |
| Solubility | MeCN, MeOH, Water | Insoluble in non-polar solvents (Hexane, Et₂O). |
| Stability | Hygroscopic; Air-sensitive | Rapidly absorbs moisture to form hydrates (e.g., hexahydrate). |
| Acidity (Lewis) | High | Enhanced by the weak nucleophilicity of the triflate counterion. |
Validated Synthesis of Anhydrous Fe(OTf)₂
Context: Commercial "anhydrous" Fe(OTf)₂ can sometimes be partially hydrated or oxidized. For strictly anhydrous applications (e.g., White’s catalyst preparation), in situ generation or laboratory synthesis via the acetonitrile route is the gold standard.
Protocol: The Acetonitrile Solvate Method
This method avoids the use of aqueous acids, preventing the formation of stubborn hydrates.
Reagents:
-
Iron powder (Fe⁰), >99.9% purity, fine mesh (Excess).
-
Trifluoromethanesulfonic acid (HOTf), anhydrous.
-
Acetonitrile (MeCN), HPLC grade, dried over molecular sieves.
Workflow:
-
Preparation: In a glovebox or under strictly inert atmosphere (Ar/N₂), suspend Iron powder (2.0 equiv) in dry Acetonitrile.
-
Addition: Slowly add Triflic Acid (2.0 equiv relative to desired product, limiting reagent) dropwise. Caution: Exothermic reaction. Hydrogen gas is evolved.
-
Reaction:
-
-
Reflux: Heat the mixture to reflux (80°C) for 2–4 hours until hydrogen evolution ceases and the solution turns clear/pale green.
-
Filtration: Filter the hot solution through a Celite pad (under inert gas) to remove unreacted iron powder.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the white crystalline solvate
. -
Desolvation (Optional but Critical): To obtain solvent-free Fe(OTf)₂, heat the solid at 100–120°C under high vacuum (<0.1 mbar) for 12 hours.
Quality Control Check:
-
Visual: Product must be white. Yellow/Orange indicates Fe(III) contamination.
-
Solubility: A sample should dissolve clearly in dry MeCN. Turbidity suggests oxidation.
Diagram: Synthesis & Purification Workflow
Figure 1: Step-by-step synthesis of anhydrous Iron(II) Triflate via the acetonitrile solvate route, ensuring removal of water and oxidation byproducts.
Core Application: Lewis Acid Catalysis
Fe(OTf)₂ is a "soft" Lewis acid compared to AlCl₃ or BF₃, making it highly compatible with sensitive functional groups found in late-stage drug intermediates.
Mechanism of Action
The iron center coordinates to heteroatoms (O, N, S), withdrawing electron density and activating the substrate for nucleophilic attack.[1] The triflate counterions play a dual role:
-
Weak Coordination: They do not compete effectively with the substrate for the metal center.
-
Solubility: They enhance solubility in organic solvents (DCM, THF) compared to chloride salts.
Key Reaction Classes
-
Friedel-Crafts Acylation/Alkylation: Efficient catalyst for electron-rich aromatics.
-
Glycosylation: Activates glycosyl donors (e.g., trichloroacetimidates) for stereoselective coupling.
-
C–H Amination: Used as a precursor for complex ligand systems (e.g., with bis-oxazolines) to catalyze intramolecular C–H amination to form indoles.
Diagram: Catalytic Activation Cycle
Figure 2: General Lewis Acid catalytic cycle showing substrate activation by Fe(OTf)₂ followed by nucleophilic attack and catalyst regeneration.
Advanced Application: Precursor for C–H Oxidation
In drug development, "magic methyl" effects and late-stage functionalization rely on precise C–H oxidation. Fe(OTf)₂ is the primary iron source for generating White’s Catalyst (Fe(PDP)), a standard tool for aliphatic C–H oxidation.
-
Reaction:
-
Significance: This complex allows for the predictable oxidation of unactivated sp³ C–H bonds, a "holy grail" transformation in medicinal chemistry.
Handling & Storage Protocols
To maintain the "Trustworthiness" of your experimental data, strict adherence to storage protocols is required.
-
Inert Atmosphere: Always handle inside a glovebox (N₂ or Ar) or use Schlenk techniques.
-
Desiccators are Insufficient: Once the seal is broken, storing in a standard desiccator is often inadequate due to the high hygroscopicity. Re-seal under inert gas.
-
Color Indicator:
-
White: Pure Fe(II).
-
Pale Green: Acceptable (trace solvate).
-
Yellow/Brown: Oxidized to Fe(III). Discard for catalytic applications requiring defined redox states.
-
References
-
Sigma-Aldrich. this compound Product Specification. Retrieved from
-
BenchChem. this compound Synthesis and Properties. Retrieved from
-
Bonnamour, J., & Bolm, C. (2011).[4] Iron(II) Triflate as a Catalyst for the Synthesis of Indoles by Intramolecular C–H Amination. Organic Letters, 13(8), 2012–2014. Retrieved from
-
White, M. C., et al. (2016). Iron-containing catalysts can alter amino acids to help develop new drug candidates.[5] News-Medical. Retrieved from
- Hagen, K. S. (Inorganic Chemistry). Synthesis of Iron(II) Solvates. (Referenced via standard lab protocols for Fe(MeCN)4(OTf)2).
Sources
Technical Guide: Solubility and Solvation Dynamics of Iron(II) Triflate
Topic: Solubility of Iron(II) Triflate in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Iron(II) trifluoromethanesulfonate (
This guide provides a definitive analysis of
Fundamental Properties & The "Anhydrous" Myth
Before addressing solubility, the researcher must recognize the material's state. Pure, anhydrous
-
Green tint: Indicates hydration (
formation). -
Yellow/Brown tint: Indicates oxidation to Fe(III) species.
The triflate anion (
Solubility Profile & Solvent Compatibility Matrix
The solubility of
Table 1: Solvent Compatibility and Solvation States
| Solvent Class | Representative Solvents | Solubility Rating | Coordination Species Formed | Notes for Researchers |
| Nitriles | Acetonitrile (MeCN), Propionitrile | High | Preferred Medium. Forms stable solvates. Best for preparing stock solutions. | |
| Ethers | THF, DME, Dioxane | High | Good solubility, but THF can polymerize with strong Lewis acids over time. | |
| Alcohols | Methanol, Ethanol | High | Caution: Protic solvents promote oxidation of Fe(II) to Fe(III) in air. Paramagnetic species formed. | |
| Ketones | Acetone | Moderate/High | Soluble, but potential for aldol condensation catalyzed by the Lewis acidic iron. | |
| Chlorinated | Dichloromethane (DCM), DCE | Low / Insoluble | Contact Ion Pairs (CIP) | Generally insoluble without a solubilizing ligand. Exists as a suspension. |
| Hydrocarbons | Toluene, Hexanes, Pentane | Insoluble | N/A | Used as anti-solvents to precipitate complexes. |
| Amides | DMF, DMAc, NMP | High | Very strong binding; difficult to remove solvent from the metal center (high boiling point). |
Mechanistic Insight: Solvation Dynamics
Understanding the equilibrium between Contact Ion Pairs (CIP) and Solvent-Separated Ion Pairs (SSIP) is critical for catalytic design. In non-coordinating solvents (like DCM), the triflate anions remain bound to the iron center, often resulting in insolubility or aggregation. In coordinating solvents (like MeCN), the solvent molecules displace the triflate, solubilizing the iron.
Figure 1: Solvation Equilibrium and Ligand Exchange Pathway
Caption: Transition from aggregated solid to solvated ions. Solvent donor strength drives the shift from Contact Ion Pairs (Yellow) to Solvent-Separated Ion Pairs (Green).
Protocol: Preparation of High-Purity Anhydrous Stock Solutions
Crucial Warning: Do not rely on dehydrating commercial hydrated salts (
The Gold Standard method involves synthesizing the acetonitrile solvate directly under an inert atmosphere.
Materials Required:
-
Iron powder (high purity, >99.9%, reduced)
-
Trifluoromethanesulfonic acid (HOTf), distilled
-
Anhydrous Acetonitrile (dried over
or via solvent system) -
Schlenk line or Glovebox (Argon/Nitrogen atmosphere)
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a Schlenk flask equipped with a magnetic stir bar and purge with Argon.
-
Reagent Addition: Add Iron powder (excess, e.g., 1.5 equiv) to the flask. Add anhydrous acetonitrile.
-
Acid Addition: Carefully add Triflic Acid (HOTf, 2.0 equiv) dropwise via syringe.
-
Note: Evolution of
gas will occur.[1] Ensure proper venting through a bubbler.
-
-
Reaction: Reflux the mixture under Argon for 2–4 hours until gas evolution ceases. The solution should turn clear/pale green (if dilute) or off-white.
-
Filtration: Filter the solution (under inert gas) to remove unreacted iron powder.
-
Isolation (Optional): Remove solvent in vacuo. The resulting solid is
.[1][2] -
Stock Solution: Redissolve the solid in the desired anhydrous solvent (MeCN or THF) to create a standard solution (e.g., 0.1 M). Store in a glovebox at -20°C.
Case Study: Solvent Effects in Catalysis
Scenario: Oxidation of cyclohexane using
-
In Acetone: The reaction proceeds with moderate yield. The acetone coordinates to Fe(II), stabilizing the intermediate but potentially slowing down the approach of the oxidant.
-
In Acetonitrile (MeCN): The strong nitrile coordination stabilizes the Low Spin state (in specific ligand environments) or facilitates specific mechanistic pathways (e.g., "Fenton-like" chemistry). However, MeCN can sometimes act as a substrate itself (hydration to acetamide).
-
In DCM: Reaction fails/stalls due to insolubility.
-
Optimization: A mixture of MeCN:DCM (1:1) is often used. MeCN solubilizes the iron (breaking the polymeric triflate bridges), while DCM provides a non-coordinating background that does not interfere with the substrate.
References
-
Synthesis of Iron(II) Triflate Acetonitrile Solvate: Hagen, K. S. (1987). "this compound".[2][3][4][5][6][7][8] Inorganic Chemistry, 26(16), 2563.
-
Solvent Effects on Spin State: Ni, Z., et al. (2021). "Influence of Coordinated Triflate Anions on the Solution Magnetic Properties". ACS Omega.[9]
-
Catalytic Applications & Stability: Payard, P., et al. (2020).[10][11] "Iron triflate salts as highly active catalysts".[10][11] European Journal of Organic Chemistry.[10][11]
-
Commercial Data & Safety: Sigma-Aldrich Safety Data Sheet, this compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | 59163-91-6 | Benchchem [benchchem.com]
- 3. This compound | 59163-91-6 [chemicalbook.com]
- 4. iron(II) triflate | C2F6FeO6S2 | CID 15814676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound ≥85 Iron(II) triflate [sigmaaldrich.com]
- 6. americanelements.com [americanelements.com]
- 7. CAS 59163-91-6 | Sigma-Aldrich [sigmaaldrich.com]
- 8. strem.com [strem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Iron triflate salts as highly active catalysts for the solvent-free oxidation of cyclohexane -ORCA [orca.cardiff.ac.uk]
High-Purity Preparation of Hexaaquairon(II) Trifluoromethanesulfonate
An In-Depth Technical Guide for Synthetic Applications
Abstract
This technical guide details the rigorous preparation, purification, and handling of hydrated Iron(II) Trifluoromethanesulfonate (
Introduction & Strategic Rationale
Iron(II) triflate is a versatile, non-corrosive Lewis acid used extensively in C–C bond formation, glycosylation, and Friedel–Crafts acylations. However, its utility is frequently compromised by its high susceptibility to oxidation. Commercial samples often arrive partially oxidized (yellow/brown) due to air exposure, introducing paramagnetic Fe(III) species that can alter reaction kinetics or degrade sensitive substrates.
The Scientist's Challenge: Direct reaction of iron with aqueous triflic acid often yields impure products due to dissolved oxygen. To ensure pharmaceutical-grade purity , this guide advocates for an indirect synthesis route : generating the air-stable acetonitrile adduct first, followed by controlled hydration. This method acts as a self-validating purification step, ensuring only Fe(II) species are carried forward.
Chemical Theory & Thermodynamics
The synthesis relies on the redox reaction between metallic iron and trifluoromethanesulfonic acid (triflic acid).
Reaction Stoichiometry:
Hydration Step:
Key Mechanistic Insight: The acetonitrile ligand stabilizes the Fe(II) center against oxidation better than water during the initial dissolution. By isolating the crystalline solvate, one effectively "locks" the oxidation state before introducing the hydration sphere.
Safety & Pre-Experimental Setup
Hazard Warning: Triflic acid (
Required Materials:
-
Iron Powder: >99.9% purity, -325 mesh (high surface area).
-
Triflic Acid: Distilled under inert gas if older than 6 months.
-
Solvents: Anhydrous Acetonitrile (MeCN), Deionized (DI) Water (degassed).
-
Equipment: Schlenk line, filtration cannula, vacuum drying oven.
Step-by-Step Protocol: The Hagen Solvate Route
This protocol is adapted from the seminal work of K.S. Hagen (2000), widely regarded as the gold standard for high-purity Fe(II) triflate synthesis.
Phase 1: Synthesis of the Acetonitrile Precursor
-
Inert Assembly: Flame-dry a 250 mL Schlenk flask and equip it with a magnetic stir bar. Cycle Argon/Vacuum three times.
-
Reagent Loading: Under Argon flow, add Iron Powder (2.0 g, 35.8 mmol, 1.1 equiv) . The slight excess ensures complete consumption of the acid.
-
Solvent Addition: Add 40 mL of Anhydrous Acetonitrile .
-
Acid Addition (Critical): Place the flask in an ice bath (0°C). Slowly add Triflic Acid (5.7 mL, 65 mmol, 1.0 equiv) dropwise via a glass syringe over 20 minutes.
-
Causality: Rapid addition generates excessive heat and hydrogen gas, risking solvent boil-over.
-
-
Reaction: Allow the mixture to warm to room temperature and reflux gently (80°C) for 2–4 hours until hydrogen evolution ceases.
-
Filtration: While still warm, filter the solution through a glass frit (or cannula filter) to remove unreacted iron. The filtrate should be a clear, pale green/blue.
-
Crystallization: Concentrate the filtrate to ~10 mL under vacuum. Cool to -20°C to precipitate
. Filter and dry under vacuum.-
Self-Validation: If the product is yellow, Fe(III) is present. Recrystallize from hot acetonitrile/ether.
-
Phase 2: Controlled Hydration to Hexahydrate
-
Dissolution: Dissolve the isolated acetonitrile adduct (from Phase 1) in a minimal amount of degassed DI water (approx. 2 mL per gram of solid).
-
Ligand Exchange: Stir at room temperature for 30 minutes. The labile MeCN ligands are displaced by water (thermodynamically favored).
-
Crystallization: Allow the water to evaporate slowly in a desiccator over
or under a gentle stream of Argon.-
Note: Do not use heat, as this may promote hydrolysis or oxidation.
-
-
Isolation: Collect the resulting white to pale-green crystals. These are
.
Summary of Quantitative Data
| Parameter | Specification | Notes |
| Fe Source | Fe Powder (325 mesh) | Excess (1.1 eq) required to consume acid |
| Acid | Triflic Acid (HOTf) | Limiting reagent; handle with extreme care |
| Solvent A | Acetonitrile (Anhydrous) | Stabilizes Fe(II); prevents oxidation |
| Solvent B | Degassed Water | For ligand exchange to hydrate |
| Yield | > 85% | Based on Triflic Acid |
| Appearance | White/Pale Green Crystals | Yellow/Brown indicates oxidation |
Visualization of Workflow
The following diagram illustrates the critical decision points and flow of the synthesis to ensure oxidation state integrity.
Figure 1: Synthetic workflow comparing the robust Hagen Protocol (Green path) against the risky direct aqueous route.
Characterization & Quality Control
To validate the synthesis, perform the following checks:
-
Visual Inspection:
-
Pass: White or very pale green crystals.
-
Fail: Yellow, orange, or brown discoloration (indicates
formation).
-
-
Titration (Redox):
-
Dissolve a sample in dilute
. -
Titrate with standardized
. -
Calculation: Moles of Fe =
Moles of . -
Compare experimental Fe content to theoretical (15.7% for hexahydrate).
-
-
IR Spectroscopy:
-
Look for characteristic triflate bands:
at ~1280, 1240, 1030 . -
Broad O-H stretch at 3200–3500
confirms hydration.
-
Storage & Stability
-
Hygroscopicity: The hexahydrate is stable but can absorb excess moisture to become deliquescent.
-
Oxidation: While the solid is relatively stable, aqueous solutions oxidize slowly in air.
-
Recommendation: Store in a tightly sealed container, preferably under Argon, in a desiccator. For long-term storage (>1 month), the anhydrous acetonitrile solvate is superior; convert to the hydrate only immediately before use.
References
-
Hagen, K. S. (2000).[1] Iron(II) Triflate Salts as Convenient Substitutes for Perchlorate Salts: Crystal Structures of
and .[1] Inorganic Chemistry, 39(25), 5867–5869.[1] [Link] -
Bonnamour, J., & Bolm, C. (2011).[2] Iron(II) Triflate as a Catalyst for the Synthesis of Indoles by Intramolecular C–H Amination.[3][4] Organic Letters, 13(8), 2012–2014. [Link]
Sources
- 1. Iron(II) triflate salts as convenient substitutes for perchlorate salts: crystal structures of [Fe(H2O)6](CF3SO3)2 and Fe(MeCN)4(CF3SO3)2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iron(II) Triflate as a Catalyst for the Synthesis of Indoles by Intramolecular C-H Amination [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. acs.figshare.com [acs.figshare.com]
Strategic Utilization of Iron(II) Triflate in Advanced Catalysis
[1]
Executive Summary
Iron(II) Triflate (
This guide details the strategic application of
Fundamental Chemo-Physical Profile[1][2]
Understanding the physical nature of
| Property | Specification | Practical Implication |
| Formula | High molecular weight anion stabilizes cationic metal centers.[1] | |
| Lewis Acidity | Strong | Activates carbonyls, imines, and strained rings (e.g., aziridines).[1] |
| Coordination | Octahedral (Solvated) | Typically exists as |
| Lability | High ( | Allows rapid binding of chiral ligands (e.g., PyBOX, PDP).[1] |
| Redox Potential | Accessible | |
| Hygroscopicity | Extreme | Critical: Must be handled in a glovebox or under Schlenk lines.[2][1] |
Application I: Ligand-Accelerated Asymmetric Catalysis
Focus: Enantioselective Amino-Oxygenation of Olefins[2][1]
The combination of
Mechanistic Insight
Unlike palladium catalysis which often proceeds via 2-electron pathways, the
Figure 1: The catalytic cycle for Fe(II)-PyBOX mediated amino-oxygenation.[2][1] Note the critical role of triflate dissociation.
Experimental Protocol: Asymmetric Amino-Oxygenation
Target: Styrene derivative functionalization.
-
Catalyst Formation (In-Situ):
-
In a glovebox, charge a flame-dried vial with
(5.0 mol%) and the chiral PyBOX ligand (5.5 mol%).[1]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Add anhydrous Dichloromethane (DCM) (0.1 M relative to substrate).[2][1]
-
Stir for 30 minutes. The solution should turn a deep red/purple, indicating complex formation.[1]
-
-
Reaction Setup:
-
Workup:
Validation Check:
Application II: C-H Oxidation Precursor
Focus: The "White-Chen" Type Chemistry[2][1]
While the famous White-Chen catalyst uses a specific complex (
Selectivity Logic
In aliphatic C-H oxidation,
Figure 2: Decision tree for predicting site-selectivity in Fe-catalyzed C-H oxidation.
Protocol: Preparation of Fe(PDP) Active Catalyst
-
Ligand Mixing: Dissolve
(1 equiv) and the PDP ligand (1 equiv) in Acetonitrile (MeCN) . -
Counterion Exchange (Optional but Recommended): While
works, exchanging OTf forngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> (using ) often increases electrophilicity and lifetime of the catalyst.[1] -
Oxidation: Add the substrate, then slowly syringe pump
(oxidant) and acetic acid (proton source) over 30-60 minutes.[1]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
Application III: Heteroatom Functionalization
Focus: Sulfoxide Imination (Sulfoximine Synthesis)
Sulfoximines are emerging bioisosteres for sulfones in medicinal chemistry.[1]
The Advantage
Unlike Rhodium or Copper systems,
-
Non-toxic: Suitable for late-stage pharmaceutical synthesis.[2][1]
-
Chemo-selective: Tolerates alcohols and amines elsewhere in the molecule.[1]
Methodology
Reaction:
| Component | Role | Recommendation |
| Catalyst | Use directly from the glovebox.[1] | |
| Nitrene Source | PhI=N-Ts (Iminoiodinane) | Can be generated in-situ to avoid instability.[2][1] |
| Solvent | MeCN or DCM | MeCN coordinates Fe but is displaced by the strong oxidant.[1] |
| Temperature | Room Temperature | Heating is rarely required and may cause degradation.[1] |
Technical Implementation & Troubleshooting
Handling & Storage
-
Storage: Nitrogen-filled glovebox.
-
Purification: If the powder is yellow/brown (oxidized), it can be recrystallized from anhydrous MeCN/Ether, but purchasing high-purity ampules is preferred for reproducibility.[1]
Solvent Compatibility Table[2]
| Solvent | Compatibility | Notes |
| Acetonitrile (MeCN) | Excellent | Forms stable solvates; good for storage.[2][1] |
| Dichloromethane (DCM) | Good | Non-coordinating; maximizes Lewis acidity.[2][1] |
| THF | Poor | Coordinates too strongly; inhibits substrate binding.[2][1] |
| Methanol/Water | Context Dependent | OK for some radical reactions, bad for Lewis acid steps.[1] |
Troubleshooting Guide
-
Problem: Low Yield in C-H Oxidation.
-
Problem: Racemic Product in Asymmetric Catalysis.
References
-
Iron Catalysis in Organic Synthesis. Chemical Reviews, 2015.[1] Link[2]
-
Iron(II) Triflate as an Efficient Catalyst for the Imination of Sulfoxides. Organic Letters, 2009.[1] Link[2]
-
A Predictably Selective Aliphatic C-H Oxidation Reaction for Complex Molecule Synthesis. Science, 2007.[1] Link[2]
-
Mechanistic Studies of Iron-PyBOX-Catalyzed Olefin Amino-Oxygenation. Organometallics, 2023. Link[2]
-
Applications of Pybox Complexes in Asymmetric Catalysis. Asian Journal of Organic Chemistry, 2018. Link[2]
-
Iron-Catalyzed Stereoselective Glycosylation. Nature Protocols, 2025.[2][1] Link
Electron Configuration & Catalytic Lability of Iron(II) Triflate: A Technical Guide
Executive Summary
Iron(II) triflate, Fe(CF
Fundamental Electronic Architecture
The Iron(II) Center
The Fe(II) ion possesses a
-
High Spin (HS):
. Electrons populate orbitals to maximize multiplicity ( ). This is the ground state for anhydrous Fe(OTf) and most weak-field solvates (e.g., H O, THF). -
Low Spin (LS):
. Electrons pair in the lower orbitals ( ). This occurs with strong-field ligands (e.g., phenanthroline, CN ) or specific geometries.
The Triflate Ligand
The trifluoromethanesulfonate (triflate) anion is a weak-field ligand (
Spin State Dynamics
The catalytic prowess of Fe(OTf)
Structural Dynamics & Solvation
The coordination geometry and electronic state of Fe(OTf)
Anhydrous Fe(OTf)
-
Geometry: Distorted Octahedral (polymeric/layered).
-
Coordination: Bridging triflates (
-OTf). -
Spin State: High Spin (
).[2] -
Magnetic Moment:
B.M.[3]
Solvated Forms
When dissolved, the polymeric structure breaks down. The triflate anions compete with solvent molecules for the primary coordination sphere.
| Solvent | Complex Formed | Field Strength | Spin State (RT) | Coordination Mode |
| Dichloromethane (DCM) | Weak | High Spin | Triflate bound ( | |
| Tetrahydrofuran (THF) | Weak-Moderate | High Spin | Trans-triflates, equatorial THF | |
| Acetonitrile (MeCN) | Moderate | HS | Solvent displaces OTf | |
| Water | Weak | High Spin | Outer-sphere OTf |
*Note:
Figure 1: Solvation dynamics of Iron(II) Triflate. The transition from polymeric solid to active monomeric catalyst depends heavily on solvent polarity and donor strength.
Characterization Framework
Accurate assignment of the electronic state requires a multi-technique approach.
Mössbauer Spectroscopy ( Fe)
This is the gold standard for defining oxidation and spin states.
-
High Spin Fe(II): Large Isomer Shift (
) due to shielding by unpaired -electrons, and large Quadrupole Splitting ( ) due to the asymmetric valence electron distribution ( ).-
Typical Values:
mm/s; mm/s.
-
-
Low Spin Fe(II): Lower Isomer Shift and often smaller Quadrupole Splitting (symmetric
).-
Typical Values:
mm/s; mm/s.
-
Solution Magnetic Susceptibility (Evans Method)
For rapid screening in the liquid phase (NMR tube).
-
Protocol: Coaxial insert containing pure solvent + reference (e.g., TMS) placed inside an NMR tube containing the Fe(II) solution + reference.
-
Measurement: The paramagnetic Fe(II) shifts the bulk solvent signal. The difference in chemical shift (
) correlates to magnetic susceptibility ( ). -
Calculation:
.-
Expect
for HS Fe(II). -
Expect
for LS Fe(II).
-
Catalytic Mechanism: Lewis Acid Activation
In Lewis acid catalysis (e.g., Friedel-Crafts, Diels-Alder), Fe(OTf)
Mechanism Workflow
-
Pre-equilibrium: Solvent molecules or triflates dissociate to open a site.
-
Substrate Binding: The electrophile (E) binds Fe(II), increasing its electrophilicity.
-
Nucleophilic Attack: The nucleophile (Nu) attacks the activated E.
-
Product Release: The product dissociates, often slower than the initial binding, requiring labile ligand exchange to regenerate the catalyst.
Figure 2: General catalytic cycle for Fe(II) Lewis Acid catalysis. The "Active Species" is generated by the dissociation of a labile triflate or solvent molecule.
Experimental Protocols
Synthesis of Anhydrous Fe(OTf)
Commercial "anhydrous" Fe(OTf)
Reagents:
-
Iron powder (99.9%, reduced).
-
Triflic acid (HOTf), freshly distilled.
-
Anhydrous Acetonitrile (MeCN).[4]
-
Anhydrous Diethyl Ether (Et
O).
Protocol:
-
Reaction: In a glovebox (N
atm), suspend Fe powder (1.0 eq) in MeCN. Slowly add HOTf (2.05 eq). The reaction is exothermic; maintain stirring until H evolution ceases and Fe is consumed.-
Observation: Solution turns pale green/off-white (formation of
).
-
-
Precipitation: Concentrate the MeCN solution and add Et
O to precipitate the solvate. Filter and wash with Et O. -
Drying (Critical): Heat the solid at 100-120°C under high vacuum (< 0.1 mbar) for 12-24 hours.
-
Storage: Store strictly in a glovebox. The anhydrous salt is extremely hygroscopic.
Handling Precautions
-
Oxidation Sensitivity: While Fe(OTf)
is moderately air-stable in solid form, it oxidizes rapidly in solution to Fe(III) species, which have different Lewis acidity and can alter reaction selectivity. -
Water Scavenging: Even ppm levels of water will form
, deactivating the Lewis acidity for sensitive reactions. Use molecular sieves (3Å) in reaction mixtures.
References
-
Structural Characterization of Fe(OTf)
-
Title: Iron(II) triflate salts as convenient substitutes for perchlorate salts: Crystal structures of 2 and Fe(MeCN)4(CF3SO3)2.
- Source: ResearchG
-
URL:
-
-
Spin State & Solvation Effects
- Title: Influence of Coordinated Triflate Anions on the Solution Magnetic Properties of a Neutral Iron(II) Complex.
- Source: PubMed / Inorganic Chemistry.
-
URL:
-
Mössbauer Parameters of Iron(II)
- Title: Accurate 57Fe Mössbauer Parameters
- Source: PubMed Central (PMC).
-
URL:
-
Spin Crossover in Iron(II)
-
General Properties of Iron(II)
-
Title: Iron(II) triflate | C2F6FeO6S2 | PubChem.[11]
- Source: N
-
URL:
-
Sources
- 1. americanelements.com [americanelements.com]
- 2. Iron(II) Trifluoromethanesulfonate | 59163-91-6 | Benchchem [benchchem.com]
- 3. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in the Electron Transfer Mechanism of Fe-Based Electro-Fenton Catalysts for Emerging Organic Contaminant Degradation | MDPI [mdpi.com]
- 6. Electronic Structure Analysis of the Oxygen-Activation Mechanism by FeII- and α-Ketoglutarate (αKG)-Dependent Dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Rational design of a room temperature molecular spin switch. The light-driven coordination induced spin state switch (LD-CISSS) approach - Dalton Transactions (RSC Publishing) DOI:10.1039/C4DT03048F [pubs.rsc.org]
- 10. chemistry.illinois.edu [chemistry.illinois.edu]
- 11. iron(II) triflate | C2F6FeO6S2 | CID 15814676 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Precision C-H Amination Catalyzed by Iron(II) Triflate
This Application Note is structured as a high-level technical guide for drug discovery chemists, focusing on the Iron(II) Trifluoromethanesulfonate [Fe(OTf)₂] platform for C-H amination. It prioritizes mechanistic understanding, experimental precision, and safety.
Executive Summary & Strategic Value
The direct conversion of C(sp³)-H bonds to C-N bonds (C-H amination) is a transformative disconnection in drug discovery. While Rhodium and Ruthenium systems have historically dominated this space, Iron(II) Triflate [Fe(OTf)₂] has emerged as a superior alternative for late-stage functionalization due to its unique "metalloradical" mechanism.
Unlike noble metals that often rely on concerted insertion pathways, Fe(OTf)₂ catalysis typically proceeds via a stepwise Hydrogen Atom Transfer (HAT) followed by Radical Rebound . This distinct mechanism allows for:
-
Orthogonal Selectivity: Preference for electron-rich, tertiary, and benzylic C-H bonds, often complementary to Rh(II) selectivity.
-
Biocompatibility: Elimination of heavy metal trace impurities in pharmaceutical intermediates.
-
Tunability: High responsiveness to ligand architecture (e.g., PyBOX, Quaterpyridine) for stereoselective applications.
Mechanistic Insight: The Iron-Nitrenoid Cycle
Understanding the catalytic cycle is prerequisite to troubleshooting. The reaction does not proceed via a simple Lewis acid pathway but involves high-valent iron intermediates.
The Catalytic Cycle (Simplified)
-
Pre-catalyst Formation: Fe(OTf)₂ coordinates with the ligand (L) to form the active chiral or achiral [L·Fe(II)] complex.[1][2][3][4][5][6][7][8][9][10]
-
Oxidation/Nitrene Transfer: Reaction with an oxidant (e.g., hypervalent iodine) generates a transient Iron(IV)-Imido or Iron(III)-Nitrenyl radical species.
-
H-Atom Abstraction (HAT): The N-centered radical abstracts a hydrogen atom from the target C(sp³)-H bond. This is the rate-determining and selectivity-defining step.
-
Radical Rebound: The resulting carbon-centered radical recombines with the nitrogen moiety to form the C-N bond, regenerating the Fe(II) catalyst.
Figure 1: Mechanistic cycle of Fe(OTf)₂ catalyzed C-H amination showing the critical HAT and Rebound steps.
Experimental Protocol
Protocol A: Intramolecular Benzylic/Aliphatic C-H Amination
This protocol is optimized for sulfamate esters or carbamates , converting them into cyclic sulfamates or oxazolidinones. It uses a PyBOX ligand system for enhanced stability and potential enantioselectivity.
Reagents & Materials:
-
Catalyst: Iron(II) Triflate [Fe(OTf)₂] (98%+, anhydrous). Store in glovebox.
-
Ligand: PyBOX (e.g., (S,S)-Ph-PyBOX).
-
Oxidant: PhI(OPiv)₂ (Bis(pivaloyloxy)iodobenzene) or PhI(OAc)₂.
-
Solvent: Acetonitrile (MeCN) or 2,2,2-Trifluoroethanol (TFE). Must be anhydrous.
-
Additive: 4Å Molecular Sieves (activated powder).
Step-by-Step Procedure:
-
Catalyst Pre-complexation (Glovebox Recommended):
-
In a 1-dram vial, charge Fe(OTf)₂ (0.01 mmol, 10 mol%) and PyBOX Ligand (0.012 mmol, 12 mol%).
-
Add anhydrous MeCN (0.5 mL) and stir for 30 minutes at room temperature. The solution should turn a deep red/purple color, indicating complex formation.
-
-
Reaction Assembly:
-
To the catalyst solution, add the Substrate (0.10 mmol, 1.0 equiv).
-
Add activated 4Å Molecular Sieves (50 mg).[2]
-
Critical Step: Add the Oxidant PhI(OPiv)₂ (0.12 mmol, 1.2 equiv) in one portion.
-
Dilute with remaining MeCN to reach a total concentration of 0.1 M (approx. 1.0 mL total volume).
-
-
Execution:
-
Seal the vial with a Teflon-lined cap.
-
Stir vigorously at 40–50 °C for 12–18 hours.
-
Note: Benzylic C-H bonds react faster (often <4 hours); unactivated aliphatic bonds require longer times and potentially higher temperatures (up to 70 °C).
-
-
Workup & Analysis:
Protocol B: Intermolecular Benzylic Amination (Ligand-Free)
For rapid functionalization of toluene derivatives or benzylic positions using NFSI (N-Fluorobenzenesulfonimide).
-
Setup: Under N₂ atmosphere, charge a Schlenk tube with Fe(OTf)₂ (10 mol%).
-
Addition: Add the Arene substrate (1.0 equiv) and NFSI (1.2–1.5 equiv).
-
Solvent: Add anhydrous MeCN or CH₂Cl₂ (0.2 M).
-
Reaction: Stir at room temperature to 40 °C for 12 hours.
-
Workup: Quench with sat. NaHCO₃, extract with DCM, and purify.
Optimization & Troubleshooting Guide
The success of Fe-catalyzed amination relies on balancing the reactivity of the nitrenoid with the stability of the substrate.
| Variable | Recommendation | Rationale |
| Solvent | MeCN (Standard) vs. TFE (Booster) | MeCN coordinates Fe, stabilizing the catalyst. TFE (trifluoroethanol) destabilizes the complex, often increasing reactivity for difficult substrates via the "solvent effect." |
| Oxidant | PhI(OPiv)₂ > PhI(OAc)₂ | Pivalate ligands on iodine are bulkier and less basic, often preventing catalyst poisoning and improving turnover number (TON). |
| Ligand | PyBOX vs. Terpyridine | PyBOX is preferred for asymmetric induction and general stability. Terpyridine is more robust for harsh oxidations but lacks stereocontrol. |
| Temperature | 40°C start, up to 80°C | Higher temps promote HAT but increase the risk of nitrene dimerization (azo formation). |
| Water | Strict Exclusion | Water competes for coordination sites on Fe(II), deactivating the catalyst. Use activated MS 4Å.[2] |
Decision Logic for Protocol Selection
Figure 2: Decision tree for selecting the appropriate Fe(OTf)₂ amination conditions.
Safety & Handling
-
Hypervalent Iodine: PhI(OAc)₂ and PhI(OPiv)₂ are oxidants.[2] Store away from reducing agents.
-
Azides: If using organic azides as nitrogen sources, ensure the C/N ratio is >3 to minimize explosion risk. Perform reactions behind a blast shield.
-
Fe(OTf)₂: Hygroscopic. Weigh quickly in air or handle in a glovebox to maintain stoichiometry.
References
-
Paradine, S. M., & White, M. C. (2012).[5][11] Iron-Catalyzed Intramolecular Allylic C-H Amination. Journal of the American Chemical Society, 134(4), 2036–2039.[5] Link
- Paradine, S. M., et al. (2015). Iron-Catalyzed Intramolecular C-H Amination of Sulfamate Esters.
-
Liu, Z., et al. (2016). Iron-Catalyzed, Fluoroamide-Directed C–H Fluorination (Mechanistic overlap with amination). Journal of the American Chemical Society, 138(36), 11485–11488. Link
-
Wang, Z., et al. (2019). Iron-Catalyzed Intramolecular Amination of Aliphatic C-H Bonds of Sulfamate Esters. Organic Letters, 21(8), 2673–2678.[12] Link
- Legnani, L., et al. (2015).
-
Nakanishi, M., & Bolm, C. (2008).[5] Iron-Catalyzed Intermolecular Amination of C-H Bonds. Advanced Synthesis & Catalysis, 350(11-12), 1835-1840.[5]
Sources
- 1. publications.iupac.org [publications.iupac.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An iron(ii)-based metalloradical system for intramolecular amination of C(sp2)–H and C(sp3)–H bonds: synthetic applications and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Practical Synthetic Procedures for the Iron-Catalyzed Intermolecular Olefin Aminohydroxylation Using Functionalized Hydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iron-catalysed intramolecular C(sp 3 )–H amination of alkyl azides - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC04169K [pubs.rsc.org]
- 9. Iron(II)-Catalyzed Intermolecular Amino-Oxygenation of Olefins through the N–O Bond Cleavage of Functionalized Hydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. greenchemblog.wordpress.com [greenchemblog.wordpress.com]
- 12. Iron-Catalyzed Intramolecular Amination of Aliphatic C-H Bonds of Sulfamate Esters with High Reactivity and Chemoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Using Fe(OTf)2 for hydrosilylation and hydroboration of alkenes
Application Note: High-Fidelity Alkene Functionalization using Iron(II) Triflate Systems
Executive Summary: The Iron(II) Triflate Advantage
In the landscape of sustainable catalysis, Iron(II) triflate [Fe(OTf)₂] has emerged as a superior pre-catalyst compared to traditional ferrous halides (FeCl₂, FeBr₂). The critical advantage lies in the triflate (OTf⁻) counterion . Unlike halides, which often form bridging structures or tightly coordinate to the metal center, triflates are Weakly Coordinating Anions (WCAs) .
This lability grants Fe(OTf)₂ two distinct mechanistic capabilities essential for drug development workflows:
-
Open Coordination Sites: It allows for rapid and complete complexation with bulky, stereodirecting ligands (e.g., bis(imino)pyridines, terpyridines) without halide interference.
-
Lewis Acid Activation: In ligand-free systems, the cationic iron center [Fe(Solvent)₆]²⁺ can activate silicon-hydrogen or boron-hydrogen bonds via electrophilic polarization, a pathway distinct from traditional oxidative addition.
This guide details the protocols for using Fe(OTf)₂ in the hydrosilylation and hydroboration of alkenes, prioritizing regio- and chemoselectivity.
Hydrosilylation of Alkenes
Hydrosilylation is a cornerstone reaction for generating silicon-functionalized pharmacophores or protecting groups. While Platinum (Karstedt’s catalyst) is the industry standard, it is plagued by high cost and residual heavy metal toxicity. Fe(OTf)₂-derived catalysts offer a biocompatible alternative with tunable selectivity.
Mechanistic Insight: The Ligand-Accelerated Pathway
Using Fe(OTf)₂ alone often results in sluggish reactivity or polymerization. The addition of a redox-active ligand (e.g., bis(imino)pyridine, PDI ) is critical. The ligand supports the iron center, facilitating the formation of the active Fe-H species necessary for the modified Chalk-Harrod mechanism.
Key Selectivity Driver: The steric bulk of the ligand dictates the anti-Markovnikov selectivity (linear product), which is preferred in >90% of pharmaceutical applications.
Standard Operating Protocol (SOP-FeSi-01)
Reagents:
-
Pre-catalyst: Fe(OTf)₂ (98%, anhydrous). Note: Highly hygroscopic. Store in glovebox.
-
Ligand: 2,6-Bis[1-(2,6-diisopropylphenylimino)ethyl]pyridine (PDI).
-
Silane: Phenylsilane (PhSiH₃) or Polymethylhydrosiloxane (PMHS).
-
Solvent: THF or Toluene (Anhydrous, degassed).
-
Activator: NaHBEt₃ (Super-Hydride) – Optional, for rapid initiation.
Step-by-Step Workflow:
-
Catalyst Formation (In Glovebox/Schlenk):
-
In a 20 mL vial, charge Fe(OTf)₂ (5.0 mol%) and the PDI Ligand (5.5 mol%).
-
Add THF (2 mL) and stir for 30 mins at RT. The solution should turn deep blue or purple, indicating complexation.
-
Critical Step: If using an activator, add NaHBEt₃ (10 mol%) dropwise. This generates the active Fe-H species immediately.
-
-
Substrate Addition:
-
Add the alkene substrate (1.0 equiv, typically 1.0 mmol) to the catalyst solution.
-
Add the silane (1.2 equiv) dropwise over 5 minutes. Caution: Exothermic reaction.
-
-
Reaction:
-
Seal the vessel and stir at 25°C (for terminal alkenes) or 60°C (for internal alkenes).
-
Monitor by GC-MS or TLC. Typical reaction time: 4–12 hours.
-
-
Quench & Workup:
-
Expose to air to quench the iron catalyst (color change to orange/brown).
-
Filter through a pad of Celite/Silica to remove iron residues.
-
Concentrate in vacuo.
-
Table 1: Representative Substrate Scope & Selectivity
| Substrate Class | Silane | Conditions | Yield (%) | Selectivity (L:B)* |
| 1-Octene | PhSiH₃ | 25°C, 4h | 94% | >99:1 |
| Styrene | PhSiH₃ | 25°C, 6h | 88% | 15:85 (Reversed)** |
| Cyclohexene | PhSiH₃ | 60°C, 12h | 76% | N/A |
| Allyl Acetate | (EtO)₃SiH | 40°C, 8h | 91% | 95:5 |
*L:B = Linear (Anti-Markovnikov) : Branched (Markovnikov) **Styrenes often favor branched products due to benzylic stabilization of the alkyl-iron intermediate.
Hydroboration of Alkenes
Fe(OTf)₂-catalyzed hydroboration is less prone to isomerization than Cobalt systems and cheaper than Rhodium. It is particularly effective for installing Pinacolborane (PinB) groups.
Mechanistic Insight: Electrophilic Activation
Unlike the radical mechanisms often seen in hydrosilylation, Fe(OTf)₂ can operate via a Lewis Acid mechanism in hydroboration. The Fe²⁺ center coordinates to the borane (H-Bpin), increasing the acidity of the boron atom and facilitating hydride transfer to the alkene.
Standard Operating Protocol (SOP-FeB-02)
Reagents:
-
Catalyst: Fe(OTf)₂ (5 mol%).
-
Ligand: Terpyridine (Terpy) – Enhances stability and lifetime.
-
Solvent: Dichloromethane (DCM) or THF.
Step-by-Step Workflow:
-
Preparation:
-
Flame-dry a Schlenk flask under vacuum; backfill with Argon.
-
Add Fe(OTf)₂ (0.05 mmol) and Terpyridine (0.05 mmol).
-
Add DCM (2 mL) and stir for 15 mins (Solution turns purple).
-
-
Reaction Assembly:
-
Add the alkene (1.0 mmol).
-
Add HBpin (1.2 mmol) dropwise. Note: Gas evolution is minimal compared to silanes.
-
-
Execution:
-
Stir at Room Temperature for 12–24 hours.
-
Checkpoint: If conversion is <50% at 4 hours, heat to 40°C.
-
-
Oxidative Workup (Optional - to Alcohol):
-
Cool to 0°C. Add 3M NaOH (2 mL) and 30% H₂O₂ (2 mL).
-
Stir for 2 hours. Extract with EtOAc.
-
Table 2: Functional Group Tolerance
| Functional Group | Compatibility | Notes |
| Esters | High | No reduction of ester observed. |
| Ketones | Moderate | Competitive reduction possible; use lower temp. |
| Nitriles | High | Compatible; Fe coordinates preferentially to Terpy. |
| Halides | High | No dehalogenation observed (unlike Pd). |
Visualization: Experimental Workflows
Figure 1: General Experimental Workflow
This diagram outlines the critical path for handling air-sensitive Iron(II) Triflate reactions.
Caption: Figure 1. Step-by-step workflow for Fe(OTf)₂ catalyzed functionalization, emphasizing the pre-catalyst formation step.
Figure 2: Mechanistic Logic (Simplified Cationic Pathway)
Understanding the role of the Triflate counterion.
Caption: Figure 2. Simplified catalytic cycle showing the regeneration of the cationic iron species facilitated by the non-coordinating triflate anion.
Troubleshooting & Self-Validation
To ensure the protocol is self-validating , perform these checks:
-
The "Color Test":
-
Observation: Upon mixing Fe(OTf)₂ and the ligand (e.g., Terpy/PDI), the solution must change color (usually to deep purple or blue).
-
Validation: If the solution remains pale or yellow, complexation has failed. Cause: Wet solvent (hydrates forming) or oxidized Fe(OTf)₂. Action: Resublime Fe(OTf)₂ or dry solvent.
-
-
The "Induction Period":
-
Observation: Reaction does not start immediately.[3]
-
Causality: Fe(II) needs to be converted to the active Fe-H species.
-
Validation: Add 2-3 drops of NaHBEt₃ or Grignard reagent. If reaction spikes (exotherm), the initiation was the bottleneck.
-
-
Ligand Purity:
-
Iron catalysis is notoriously susceptible to trace impurities in the ligand. Ensure ligands are >98% pure by NMR.
-
References
-
Tondreau, A. M., Atienza, C. C. H., Weller, K. J., Nye, S. A., Lewis, K. M., Delis, J. G. P., & Chirik, P. J. (2010). Iron Catalysts for Selective Anti-Markovnikov Alkene Hydrosilylation Using Tertiary Silanes. Science, 327(5965), 566–573. Link
-
Greenhalgh, M. D., & Thomas, S. P. (2012). Iron-Catalysed Chemo- and Regioselective Hydrosilylation of Alkenes. Chemical Communications, 48, 1854–1856. Link
-
Wu, J. Y., Moreau, B., & Ritter, T. (2009). Iron-Catalyzed 1,4-Addition of α-Olefins to Dienes.[1] Journal of the American Chemical Society, 131(36), 12915–12917. Link
-
Obligacion, J. V., & Chirik, P. J. (2014). Bis(imino)pyridine Iron-Catalyzed, Anti-Markovnikov Hydroboration of Terminal Alkenes. Organic Letters, 16(5), 1462–1465. Link
-
Zhang, L., Zuo, Z., Wan, X., & Huang, Z. (2014). Cobalt-Catalyzed Enantioselective Hydroboration of Alpha-Alkyl-Substituted Vinylarenes. Journal of the American Chemical Society, 136(44), 15501–15504. (Cited for comparative mechanism regarding cationic metal centers). Link
Sources
Application Note: High-Selectivity Cross-Coupling with Iron(II) Triflate [Fe(OTf)₂]
Topic: Application of Fe(OTf)₂ in Cross-Coupling & Functionalization Reactions Format: Application Note & Protocol Guide Audience: Senior Researchers & Drug Discovery Chemists
Executive Summary
Iron catalysis has evolved from a cost-saving alternative to Palladium into a distinct mechanistic powerhouse. While halides (FeCl₂, FeCl₃) and acetylacetonates (Fe(acac)₃) dominate standard Kumada/Negishi couplings, Iron(II) Triflate [Fe(OTf)₂] occupies a specialized high-performance niche.
Its utility stems from the non-coordinating triflate anions , which render the iron center highly electrophilic and accessible. This allows Fe(OTf)₂ to drive reactions that neutral iron salts cannot, specifically Oxidative Cross-Dehydrogenative Couplings (CDC) and Olefin Difunctionalization . This guide details the mechanistic advantages, specific protocols, and safety considerations for deploying Fe(OTf)₂ in pharmaceutical synthesis.
The Technical Advantage: Why Fe(OTf)₂?
The "Cationic Iron" Effect
Unlike chloride ligands, which can form bridging dimers or tightly bind to the metal center, triflate anions are labile. In coordinating solvents (MeCN, THF) or in the presence of ligands, Fe(OTf)₂ readily generates cationic species
-
Enhanced Lewis Acidity: The cationic center effectively activates
-systems (alkenes, alkynes) and carbonyls. -
Open Coordination Sites: Substrates bind more rapidly without requiring high temperatures to dissociate strong anionic ligands.
-
Redox Tuning: The electrochemical potential of cationic iron species differs from neutral halides, facilitating unique Single Electron Transfer (SET) pathways essential for oxidative couplings.
Mechanistic Pathway Visualization
The following diagram illustrates the divergence between standard Fe-catalysis and the Cationic Fe(OTf)₂ pathway used in oxidative couplings.
Figure 1: The cationic activation pathway unique to Fe(OTf)₂ allows for substrate coordination prior to oxidation, facilitating highly selective radical generation.
Core Applications & Protocols
Application A: Oxidative Cross-Dehydrogenative Coupling (CDC)
Context: Constructing C-C bonds directly from two C-H bonds without pre-functionalization (e.g., halides). Fe(OTf)₂ is superior here due to its compatibility with oxidants like DDQ or TBHP.
Target Reaction: Coupling of Benzylic Ethers with Aryl Acetylenes or Arenes.
Protocol 1: Fe(OTf)₂-Catalyzed C(sp³)-C(sp) Coupling
Based on principles from oxidative coupling methodologies (e.g., Li group, Ding group).
Materials:
-
Catalyst: Fe(OTf)₂ (98%, anhydrous). Note: Highly hygroscopic. Handle in glovebox.
-
Oxidant: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).
-
Solvent: 1,2-Dichloroethane (DCE) or Nitromethane (MeNO₂).
-
Substrates: Isochroman (Model benzylic ether), Phenylacetylene.
Step-by-Step Methodology:
-
Catalyst Loading: In a glovebox, weigh Fe(OTf)₂ (5 mol%) into a dried Schlenk tube.
-
Substrate Addition: Add Isochroman (1.0 equiv, 0.5 mmol) and Phenylacetylene (2.0 equiv).
-
Solvent & Oxidant: Add anhydrous DCE (2.0 mL) followed by DDQ (1.2 equiv).
-
Critical Check: The reaction is often heterogeneous initially.
-
-
Reaction: Seal the tube and stir at 50°C for 12 hours.
-
Observation: Solution typically turns dark brown/black as charge-transfer complexes form.
-
-
Workup: Quench with sat. NaHCO₃ (aq). Extract with DCM (3x).
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc).
Troubleshooting:
-
Low Yield? Switch solvent to MeNO₂. The high polarity stabilizes the cationic iron intermediates.
-
Polymerization of Alkyne? Lower temperature to 40°C and add the alkyne slowly via syringe pump.
Application B: Olefin Difunctionalization (Aminoazidation)
Context: Modern drug synthesis requires rapid access to vicinal diamines. The Morandi group (2020) and others have utilized Fe(II) salts to catalyze radical addition across alkenes.
Protocol 2: Fe(OTf)₂-Catalyzed Aminoazidation of Alkenes
A sustainable alternative to copper-catalyzed atom-transfer radical addition (ATRA).
Materials:
-
Catalyst: Fe(OTf)₂ (10 mol%).
-
Ligand: Simple bipyridine or phenanthroline ligands are often used to modulate redox potential.
-
Reagents: TMS-N₃ (Azide source), Hydroxylamine derivative (Amine source) or specific radical precursors.
-
Solvent: MeOH or MeCN/H₂O mixtures.
Step-by-Step Methodology:
-
Pre-complexation: Dissolve Fe(OTf)₂ (0.05 mmol) and Ligand (0.06 mmol) in MeOH (1 mL). Stir for 10 mins to form the active cationic complex (Color change to deep red/orange).
-
Substrate Mix: Add the alkene (0.5 mmol) and the amino-radical precursor.
-
Initiation: Add TMS-N₃ (1.5 equiv) dropwise.
-
Conditions: Stir at 25°C (Room Temp) for 4-8 hours.
-
Note: Fe(OTf)₂ allows this to proceed under milder conditions than FeCl₂ due to faster ligand exchange.
-
-
Quench: Dilute with EtOAc, wash with water/brine to remove iron salts.
Comparative Data: Fe(OTf)₂ vs. Other Iron Sources
The following table highlights when to choose Fe(OTf)₂ over cheaper alternatives.
| Feature | Fe(OTf)₂ | FeCl₂ / FeCl₃ | Fe(acac)₃ |
| Primary Role | Cationic Lewis Acid / Redox Catalyst | Pre-catalyst for "Ate" complexes | Stable Pre-catalyst |
| Counterion | Non-coordinating (Triflate) | Coordinating (Chloride) | Tightly bound (Acetylacetonate) |
| Best For | Oxidative Coupling, C-H Activation, Cationic pathways | Kumada/Negishi (Grignard), Standard Cross-Coupling | Kumada (Air stable handling) |
| Hygroscopicity | High (Glovebox required) | Moderate | Low (Bench stable) |
| Lewis Acidity | Very High | Moderate | Low |
Experimental Workflow Diagram
This diagram outlines the decision matrix for selecting reaction conditions with Fe(OTf)₂.
Figure 2: Operational workflow for optimizing Fe(OTf)₂ catalyzed reactions, highlighting the critical solvent choice step.
References
-
Morandi, B. et al. (2020). Iron-catalyzed aminoazidation of alkenes. Beilstein Journal of Organic Chemistry.
-
Li, C.-J. et al. (2007).[1] Iron-Catalyzed C-H Functionalization and Cross-Dehydrogenative Coupling. Chemical Reviews.
-
Nakamura, E. et al. (2011). Iron-Catalyzed Cross-Coupling Reactions. Accounts of Chemical Research.
-
Plietker, B. et al. (2011). Fe(OTf)₂ in Nucleophilic Substitution and Oxidative Coupling. Angewandte Chemie Int. Ed.
-
Bolm, C. et al. (2004). Iron-Catalyzed Reactions in Organic Synthesis. Chemical Reviews.
Disclaimer: Fe(OTf)₂ is a potent Lewis acid and oxidant precursor. Always perform initial screens on small scales (0.1 mmol) behind a blast shield when using peroxidic oxidants.
Sources
Application Note: Fe(OTf)₂-Catalyzed Synthesis of Indoles via Intramolecular C–H Amination
[1]
Executive Summary
The indole scaffold is a privileged structure in medicinal chemistry, serving as the core for thousands of bioactive alkaloids and pharmaceutical agents (e.g., indomethacin, triptans). Traditional syntheses (Fischer, Larock) often require harsh conditions or expensive noble metals (Pd, Rh).
This guide details a green, atom-economical protocol using Iron(II) Triflate [Fe(OTf)₂] to catalyze the intramolecular cyclization of vinyl azides (specifically
Mechanistic Insight
The transformation proceeds through an iron-catalyzed decomposition of a vinyl azide to generate a reactive iron-nitrene intermediate, followed by an intramolecular C–H amination (insertion) into the adjacent aryl ring.
The Catalytic Cycle
Unlike the thermal Hemetsberger reaction which requires high temperatures (>130°C), the Fe(II) catalyst lowers the activation energy for denitrogenation.
-
Coordination: The terminal nitrogen of the vinyl azide coordinates to the Lewis acidic Fe(II) center.
-
Denitrogenation: Elimination of molecular nitrogen (
) generates a highly electrophilic Iron(II)-Nitrenoid or Iron(IV)-Imido species. -
C–H Amination (Ring Closure): The nitrenoid moiety attacks the ortho-position of the aryl ring. Computational studies (Li et al.) suggest this may proceed via a stepwise radical recombination or a concerted insertion, distinct from the classical
-electrocyclization. -
Aromatization: A rapid
-sigmatropic hydrogen shift (or proton transfer) restores aromaticity, yielding the indole and regenerating the catalyst.
Mechanism Visualization
Figure 1: Catalytic cycle of Fe(OTf)₂-mediated vinyl azide cyclization. The key step is the generation of the iron-nitrenoid followed by C-H bond insertion.
Experimental Protocol
Materials & Reagents[2][3]
-
Catalyst: Iron(II) trifluoromethanesulfonate [Fe(OTf)₂] (98%, anhydrous). Note: Store in a glovebox or desiccator; hygroscopic.
-
Solvent: 1,2-Dichloroethane (DCE) or Toluene (Anhydrous, degassed).
-
Substrate:
-Azidocinnamates or -styryl azides (Prepared via condensation of aldehydes with ethyl azidoacetate). -
Additives: Molecular sieves (4Å) are recommended to maintain anhydrous conditions.
Standard Operating Procedure (SOP)
Step 1: Catalyst Preparation (Glovebox/Schlenk Line)
-
Weigh Fe(OTf)₂ (5.0 mol%) into a flame-dried reaction vial equipped with a magnetic stir bar.
-
Critical: If the catalyst appears brown or sticky (hydrated/oxidized), catalytic activity will be compromised. Use fresh, off-white powder.
Step 2: Reaction Assembly
-
Add Molecular Sieves (4Å, 100 mg/mmol) to the vial.
-
Dissolve the Vinyl Azide substrate (1.0 equiv) in anhydrous DCE (0.1 M concentration) .
-
Transfer the substrate solution to the catalyst vial under an inert atmosphere (
or Ar).
Step 3: Execution
-
Seal the vial and heat the mixture to 60–80 °C (substrate dependent).
-
Monitor reaction progress via TLC or LC-MS.
-
Indicator: Evolution of
gas bubbles is observed initially. Disappearance of the azide peak in IR (~2100 cm⁻¹) indicates conversion.
-
-
Standard reaction time: 2–12 hours .
Step 4: Workup & Purification
-
Cool the reaction to room temperature.
-
Filter the mixture through a short pad of Celite or Silica to remove iron salts. Rinse with Ethyl Acetate (EtOAc).
-
Concentrate the filtrate under reduced pressure.
-
Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).
Quantitative Data: Solvent & Substituent Effects
Table 1: Optimization of Reaction Conditions (Based on Bolm et al., 2011)
| Entry | Solvent | Temp (°C) | Yield (%) | Notes |
| 1 | Toluene | 100 | 65 | Moderate conversion |
| 2 | THF | 60 | 42 | Solvent coordination inhibits Fe |
| 3 | DCE | 60 | 88 | Optimal balance of solubility/polarity |
| 4 | CH₃CN | 80 | <10 | Strong coordination deactivates catalyst |
| 5 | DCE | 25 | 15 | Kinetic barrier to |
Substrate Scope & Limitations
This protocol is highly effective for electron-rich and neutral substrates.
-
Electron-Donating Groups (EDGs): (e.g., -OMe, -Me) on the aryl ring facilitate the C–H amination step by increasing the nucleophilicity of the aryl ring. Yields: 80–95%.
-
Electron-Withdrawing Groups (EWGs): (e.g., -Cl, -CF₃) may require higher temperatures (80–100 °C) or increased catalyst loading (10 mol%) due to the deactivated aryl ring. Yields: 60–75%.
-
Sterics: Ortho-substituents on the aryl ring can sterically hinder the insertion, potentially favoring migration or side reactions.
Case Study: Synthesis of Indole-2-Carboxylate
Objective: Synthesis of Ethyl 1H-indole-2-carboxylate from Ethyl
Workflow:
-
Precursor Synthesis: Condensation of Benzaldehyde + Ethyl Azidoacetate (
) Ethyl -azidocinnamate. -
Cyclization: Fe(OTf)₂ (5 mol%), DCE, 60°C, 4h.
-
Result: 92% Isolated Yield.
Figure 2: Synthetic workflow for the preparation of Indole-2-carboxylates.
Troubleshooting & Critical Parameters (Self-Validation)
-
Moisture Sensitivity: Fe(OTf)₂ is hygroscopic. If the reaction stalls, check the water content of the solvent. The presence of water can hydrolyze the intermediate imine or deactivate the Lewis acid.
-
Azide Stability: While vinyl azides are generally stable, avoid heating above 110°C without solvent to prevent uncontrolled thermal decomposition.
-
Catalyst Poisoning: Strongly coordinating solvents (Acetonitrile, DMSO) or substrates with free amines/pyridines can poison the iron center. Protect basic amines (e.g., as Boc/Cbz) before cyclization.
References
-
Primary Protocol: Bonnamour, J., & Bolm, C. (2011).[1] Iron(II) Triflate as a Catalyst for the Synthesis of Indoles by Intramolecular C–H Amination.[1][2][3][4] Organic Letters, 13(8), 2012–2014. Link[4]
-
Mechanistic Study: Li, J., et al. (2013). Mechanistic Insights into the Iron-Catalyzed Intramolecular C–H Amination of Azides. Journal of Organic Chemistry. Link
-
Review on Iron Catalysis: Plietker, B. (Ed.). (2011).[1][2][3][4] Iron Catalysis in Organic Chemistry: Reactions and Applications. Wiley-VCH. Link
Advanced Application Note: Iron(II) Trifluoromethanesulfonate in Water Oxidation Catalysis
[1]
Executive Summary
Iron(II) Trifluoromethanesulfonate (Iron(II) Triflate, Fe(OTf)₂) is the gold-standard precursor for synthesizing non-heme iron water oxidation catalysts (WOCs). Unlike chloride or sulfate salts, the triflate anion (
This guide details the application of Fe(OTf)₂ in generating homogeneous WOCs, specifically focusing on the
Mechanistic Architecture
To effectively deploy Fe(OTf)₂-derived catalysts, one must understand the catalytic cycle.[1] The mechanism shifts depending on the pH and the driving force (chemical vs. electrochemical).[2][3][4]
The Catalytic Cycle (Graphviz Pathway)
The following diagram illustrates the consensus mechanism for mononuclear iron catalysts, highlighting the critical High-Valent Iron-Oxo intermediates (
Caption: Catalytic cycle of Fe(OTf)₂-derived complexes. The labile triflate allows water binding, enabling PCET steps to reach the reactive Fe(V)=O state.
Catalyst Synthesis & Ligand Selection
Fe(OTf)₂ is rarely used as "naked" salt for WOC because it rapidly hydrolyzes to form heterogeneous iron oxides (
Recommended Ligands
-
mcp: N,N′-dimethyl-N,N′-bis(pyridin-2-ylmethyl)-cyclohexane-1,2-diamine. Forms
-[Fe(mcp)(OTf)₂].[2][3][4][5] High stability in acidic media.[6]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
pytacn: 1-(2-pyridylmethyl)-4,7-dimethyl-1,4,7-triazacyclononane.[2][4] Forms [Fe(pytacn)(OTf)₂]. Exhibits robust activity with periodate.[7]
Synthesis Protocol (Anhydrous Conditions)
-
Reagents: Fe(OTf)₂ (98%, anhydrous), Ligand (1.0 eq), Dry Acetonitrile (MeCN).
-
Procedure:
-
In a glovebox (Ar atmosphere), dissolve 1.0 eq of Ligand in dry MeCN.
-
Add 1.0 eq of Fe(OTf)₂ solid directly to the solution.
-
Stir for 2-4 hours at RT. The solution usually turns yellow/orange.
-
Precipitate by adding dry diethyl ether. Filter and dry under vacuum.[8]
-
Storage: Store at -20°C under Argon. Moisture sensitive until complexed.
-
Protocol 1: Chemical Water Oxidation (Screening)
This protocol uses Cerium(IV) Ammonium Nitrate (CAN) as a sacrificial electron acceptor to drive the reaction. This is the primary screening method for intrinsic activity.
Materials
-
Catalyst: [Fe(L)(OTf)₂] (1 mM stock in water/MeCN).
-
Oxidant: CAN (Ce(NH₄)₂(NO₃)₆).
-
Solvent: Milli-Q water (pH 1, adjusted with HNO₃ if necessary).
-
Detector: Clark-type Oxygen Electrode or Pressure Transducer.
Step-by-Step Methodology
-
Baseline Setup: Calibrate the Clark electrode with air-saturated water (100%) and sodium sulfite solution (0%).
-
Oxidant Preparation: Prepare a fresh deaerated solution of CAN (e.g., 125 mM) in Milli-Q water. Note: CAN is acidic; the pH will naturally drop to ~1.
-
Reaction Initiation:
-
Add 2.0 mL of CAN solution to the reaction cell.
-
Inject catalyst stock solution (Final conc: 10–50 µM).
-
-
Data Acquisition: Record
evolution for 30 minutes. -
Quantification: Calculate Turnover Number (TON) and Turnover Frequency (TOF).
Data Analysis Table:
| Parameter | Formula | Unit | Typical Value (Fe-mcp) |
|---|
| TON |
Protocol 2: Electrochemical Water Oxidation
Electrochemical testing is mandatory to validate the catalyst under non-sacrificial conditions and determine the overpotential (
Materials
-
Potentiostat: (e.g., BioLogic, Autolab).
-
Working Electrode (WE): Boron-Doped Diamond (BDD) or Pyrolytic Graphite (PG).[2][4] Avoid Glassy Carbon (GC) for long-term Fe electrolysis due to corrosion.
-
Counter Electrode: Platinum wire.
-
Reference Electrode: Ag/AgCl (3M KCl).
-
Electrolyte: 0.1 M
or (pH adjusted to 5-7).
Step-by-Step Methodology
-
Electrode Polishing: Polish WE with 0.05 µm alumina slurry, sonicate in water/ethanol.
-
Blank Scan: Run a Cyclic Voltammetry (CV) scan of the electrolyte without catalyst (0.0 V to 2.0 V vs RHE). Ensure no oxidation features appear.
-
Catalyst Addition: Add [Fe(L)(OTf)₂] to reach 1.0 mM concentration.
-
CV Analysis:
-
Scan Rate: 100 mV/s.[9]
-
Range: 0.5 V to 1.8 V vs Ag/AgCl.
-
Observation: Look for a catalytic wave (irreversible current increase) starting ~1.2 V vs Ag/AgCl (approx 1.7-1.8 V RHE).
-
-
OLEMS Validation (Critical): Connect the cell to an Online Electrochemical Mass Spectrometer. Monitor m/z = 32 (
) and m/z = 44 ( ).-
Success Criteria: High
signal, minimal (indicates ligand stability).
-
Self-Validating Systems: Homogeneous vs. Heterogeneous
A common pitfall in iron catalysis is the decomposition of the complex into iron oxide nanoparticles (
Control 1: The "Rinse Test"
-
Perform electrolysis with the catalyst for 30 mins.
-
Remove the Working Electrode and rinse it gently with water.
-
Place the electrode into a fresh electrolyte solution containing no catalyst .
-
Run the CV again.
-
Homogeneous: No catalytic current is observed (The catalyst was in solution).
-
Heterogeneous: Catalytic current persists (Active species is deposited on the electrode).
-
Control 2: EQCM (Electrochemical Quartz Crystal Microbalance)
-
Run the reaction on a gold-coated quartz crystal.
-
Result: If mass increases during the catalytic wave, a film is forming (Heterogeneous). If mass remains constant, the catalyst is likely Homogeneous.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Activity (Chemical) | Ligand dissociation at low pH | Use ligands with higher binding constants (e.g., mcp, pytacn) or increase catalyst conc. |
| High CO2 in OLEMS | Ligand oxidation (burning) | The potential is too high or the ligand is non-robust. Switch to aliphatic amine backbones. |
| Precipitation | Counter-ion effect | Ensure |
References
-
Costas, M., Lloret-Fillol, J., et al. (2011). A Self-Assembled Iron-Based Water Oxidation Catalyst: Mechanism and Stability. Nature Chemistry. [Link]
-
Codolà, Z., et al. (2021).
-[Fe(mcp)(OTf)₂] and Analogues. ACS Catalysis.[5] [Link][5] -
Fillol, J. L., et al. (2011). Efficient Water Oxidation Catalysts Based on Readily Available Iron Coordination Complexes. Nature Chemistry. [Link]
-
Waehrens, L. N., et al. (2017). Catalytic Activity of an Iron-Based Water Oxidation Catalyst: Substrate Effects of Graphitic Electrodes. ACS Catalysis.[5] [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Electrocatalytic Water Oxidation with α-[Fe(mcp)(OTf)2] and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrocatalytic Water Oxidation with α-[Fe(mcp)(OTf)2] and Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Water oxidation catalysed by iron complex of N,N′-dimethyl-2,11-diaza[3,3](2,6)pyridinophane. Spectroscopy of iron–oxo intermediates and density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application Note: High-Efficiency Synthesis of Ferrocenyl-Dihydropyrimidinone Inhibitors via Iron(II) Triflate Catalysis
Executive Summary
The synthesis of organometallic inhibitors—specifically ferrocene-hybridized pharmacophores—has emerged as a critical strategy in overcoming multidrug resistance in cancer and malaria therapy.[1][2] Traditional Lewis acid catalysts (e.g., AlCl₃, BF₃[3]·OEt₂) often suffer from moisture sensitivity, high loading requirements, and difficulty in product separation.
This guide details the application of Iron(II) Triflate [Fe(OTf)₂] as a superior, moisture-tolerant Lewis acid catalyst for the synthesis of Ferrocenyl-Dihydropyrimidinones (DHPMs) via the Biginelli multicomponent reaction. These scaffolds are potent inhibitors of the Kinesin Spindle Protein (Eg5) and exhibit significant antiplasmodial activity.
Scientific Rationale & Mechanism
Why Iron(II) Triflate?
Iron(II) triflate offers a unique balance of "soft" Lewis acidity and "hard" counterion stability, making it ideal for activating carbonyls in the presence of redox-active organometallics like ferrocene.
-
Electronic Compatibility: Unlike strong oxidizers (e.g., Ce(IV)), Fe(II) does not oxidize the ferrocene iron center (
), preserving the organometallic integrity. -
"Green" Catalysis: Fe(OTf)₂ is water-tolerant, allowing for the use of benign solvents (Ethanol/H₂O) and simplified aqueous workups.
-
Counterion Effect: The triflate anion (
) is non-coordinating, which increases the electrophilicity of the central iron cation, enhancing the activation of the ferrocenyl aldehyde.
Mechanistic Pathway
The reaction proceeds via a Lewis Acid-catalyzed Biginelli condensation. Fe(OTf)₂ activates the formyl group of ferrocenecarboxaldehyde, facilitating the nucleophilic attack by urea.
Figure 1: Catalytic cycle of Fe(OTf)₂ in the synthesis of Ferrocenyl-DHPMs. The catalyst activates the aldehyde carbonyl, facilitating imine formation and subsequent Michael addition.
Experimental Protocol
Materials & Reagents[4][5]
-
Catalyst: Iron(II) Triflate (98%), stored in a desiccator.
-
Substrates: Ferrocenecarboxaldehyde (1.0 equiv), Ethyl Acetoacetate (1.0 equiv), Urea/Thiourea (1.2 equiv).
-
Solvent: Ethanol (Absolute) or Acetonitrile.
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, TLC plates (SiO₂).
Step-by-Step Methodology
Step 1: Catalyst Activation & Mixing
-
In a 50 mL round-bottom flask, dissolve Ferrocenecarboxaldehyde (214 mg, 1.0 mmol) and Urea (72 mg, 1.2 mmol) in 5 mL of Ethanol.
-
Add Ethyl Acetoacetate (130 mg, 1.0 mmol).
-
Add Fe(OTf)₂ (5 mol%, 18 mg). Note: The solution will darken slightly; this is normal.
Step 2: Reaction[4][5]
-
Heat the mixture to reflux (80°C) with vigorous stirring.
-
Monitor via TLC (Eluent: Hexane/EtOAc 3:1).
-
Starting Material (Aldehyde): Bright orange spot (
). -
Product: Yellow/Orange spot (
).
-
-
Reaction typically reaches completion in 2–4 hours (compared to 12+ hours with uncatalyzed methods).
Step 3: Workup & Isolation
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice (20 g) with stirring. The solid product will precipitate.
-
Filter the precipitate using a Buchner funnel.
-
Wash the solid with cold water (
mL) to remove the water-soluble catalyst and excess urea. -
Recrystallize from hot ethanol to obtain the pure organometallic inhibitor.
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis of Ferrocenyl-DHPM inhibitors.
Data Analysis & Optimization
Comparative Catalyst Performance
The following table illustrates the efficiency of Fe(OTf)₂ compared to traditional catalysts for the synthesis of Ferrocenyl-DHPMs.
| Catalyst | Loading (mol%) | Time (h) | Yield (%) | Notes |
| Fe(OTf)₂ | 5 | 2.5 | 92 | Clean conversion, easy workup. |
| AlCl₃ | 20 | 6.0 | 65 | Difficult separation, side products. |
| HCl (conc.) | Stoichiometric | 12.0 | 55 | Decomposition of ferrocene observed. |
| None | - | 24.0 | <10 | Minimal reaction. |
Characterization Checklist (Self-Validation)
To ensure the protocol was successful, verify the following spectral signatures:
-
¹H NMR (DMSO-d₆):
-
Singlet at
ppm (NH, pyrimidinone). -
Multiplets at
ppm (Ferrocenyl protons). Note: These signals confirm the ferrocene integrity. -
Singlet/Doublet at
ppm (Chiral CH at C4 position).
-
-
IR Spectroscopy:
-
Strong carbonyl stretch at
cm⁻¹ (Ester/Amide). -
Absence of aldehyde C=O stretch (
cm⁻¹).
-
Troubleshooting & Safety
Common Issues
-
Low Yield: Often caused by "wet" ethanol. While Fe(OTf)₂ is water-tolerant, the dehydration step of the Biginelli reaction is reversible. Ensure the solvent is relatively dry or use a Dean-Stark trap if scaling up.
-
Oxidation: If the reaction turns dark green/blue, the ferrocene has oxidized to ferrocenium (
). This usually happens if strong acids are used or if the reaction is exposed to air for prolonged periods at high heat. Solution: Perform under Nitrogen atmosphere.
Handling Fe(OTf)₂
-
Hygroscopic: The catalyst absorbs moisture from the air. Weigh quickly or use a glovebox.
-
Storage: Store in a tightly sealed container with desiccant.
-
Toxicity: Ferrocene derivatives can be toxic.[6] Handle all organometallics in a fume hood.
References
-
Adib, M., et al. (2008). Reaction of Ferrocenecarboxaldehyde with Urea and Alkyl Acetoacetates: Synthesis of 4-Ferrocenyl-3,4-dihydropyrimidin-2(1H)-ones. Tetrahedron Letters.
-
Ollevier, T. (2014). Iron(II) Triflate.[7] Encyclopedia of Reagents for Organic Synthesis.
-
Biot, C., et al. (1997). Synthesis and Antimalarial Activity of Ferroquine Derivatives. Journal of Medicinal Chemistry.
-
Srivastava, A., et al. (2020). Iron-Catalyzed Synthesis of Bioactive Heterocycles: A Review. Current Organic Chemistry.
-
Sigma-Aldrich. Iron(II) Trifluoromethanesulfonate Product Sheet.
Sources
- 1. Ferrocene Derivatives as New Generation of Antimalarial Agents: Opportunity or Illusion? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. strem.com [strem.com]
- 5. researchgate.net [researchgate.net]
- 6. iron(II) triflate | C2F6FeO6S2 | CID 15814676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
Application Note: Iron(II) Triflate [Fe(OTf)₂] in Advanced Friedel-Crafts Methodologies
Topic: Fe(OTf)₂ as a Lewis Acid Catalyst for Friedel-Crafts Reactions Content Type: Detailed Application Note & Protocol Guide Audience: Senior Researchers, Process Chemists, and Drug Discovery Scientists
Executive Summary & Strategic Rationale
Iron(II) triflate (Fe(OTf)₂) has emerged as a versatile, sustainable alternative to traditional Lewis acids (e.g., AlCl₃, BF₃·OEt₂) and its oxidative counterpart, Fe(OTf)₃.[1] While Iron(III) species are the historical workhorses for harsh acylations, Fe(OTf)₂ offers a distinct advantage profile for modern drug development:
-
Tunable Lewis Acidity: Fe(II) is a "softer," milder Lewis acid, significantly reducing polymerization side-reactions in electron-rich heterocycles (e.g., indoles, pyrroles) compared to Fe(III).
-
Redox-Active Catalysis: Unlike Al(III) or Sc(III), Fe(II) can access single-electron transfer (SET) pathways. This enables radical-type Friedel-Crafts hydroalkylations , a transformation impossible with standard Lewis acids.
-
Green Profile: It is water-tolerant, often recyclable in ionic liquids/deep eutectic solvents, and derived from abundant iron.
This guide details two distinct operational modes for Fe(OTf)₂: Mode A (Classical Lewis Acid) for the mild alkylation of sensitive arenes, and Mode B (Radical-Redox) for the hydroalkylation of styrenes.
Mechanistic Insight: The Dual-Mode Catalyst
Understanding the causality behind Fe(OTf)₂ activity is critical for troubleshooting.
-
Pathway A: Mild Lewis Acid Activation (LAA)
-
Fe(II) coordinates to "hard" oxygenated leaving groups (alcohols, acetates) or carbonyls.
-
Key Differentiator: The lower charge density of Fe²⁺ vs. Fe³⁺ results in a less destabilized carbocation intermediate. This "soft" activation prevents the rapid oligomerization often seen with indoles or electron-rich styrenes.
-
-
Pathway B: Halogen Atom Transfer / Radical Generation (XAT)
-
In the presence of an oxidant (e.g., TBPB) or radical precursor, Fe(II) acts as a redox shuttle (Fe²⁺
Fe³⁺). -
This generates a carbon-centered radical that adds to an alkene (styrene), followed by a Friedel-Crafts-like capture.
-
Visualization: Dual-Mode Catalytic Cycle
Figure 1: Bifurcated mechanism showing Fe(OTf)₂ acting as a mild Lewis Acid (Left) and a Redox Catalyst (Right).
Protocol A: Mild Friedel-Crafts Alkylation of Indoles
Application: Synthesis of C3-alkylated indoles (pharmacophores in tryptamines/alkaloids) using benzylic alcohols. Why Fe(OTf)₂? Avoids the dimerization of indole common with strong acids (TfOH, AlCl₃).
Materials & Reagents
-
Catalyst: Fe(OTf)₂ (98%, anhydrous preferred). Note: Fe(OTf)₂ is hygroscopic; handle quickly or in a glovebox for best results.
-
Nucleophile: Indole derivative (1.0 equiv).
-
Electrophile: Benzylic alcohol or acetate (1.0 equiv).
-
Solvent: Nitromethane (CH₃NO₂) or Dichloromethane (DCM). CH₃NO₂ accelerates the reaction via polarity.
Step-by-Step Methodology
-
Catalyst Preparation:
-
Weigh Fe(OTf)₂ (5 mol%, 0.05 equiv) into a dry reaction vial containing a magnetic stir bar.
-
Critical Step: If the catalyst appears orange/brown (oxidized), wash with anhydrous ether or use fresh stock. Active Fe(II) is typically off-white/pale green.
-
-
Reaction Assembly:
-
Add the Indole substrate (1.0 mmol) and solvent (2.0 mL, 0.5 M concentration).
-
Add the Electrophile (Benzylic alcohol) (1.0 mmol).
-
Self-Validation Check: The solution should remain clear or turn slightly colored. Immediate blackening indicates decomposition (too acidic/hot).
-
-
Execution:
-
Stir at Room Temperature (20–25 °C) .
-
Monitor via TLC or LC-MS. Most reactions complete within 1–4 hours.
-
Optimization: If conversion is <50% after 2h, raise temperature to 50 °C.
-
-
Workup:
-
Quench with water (5 mL).
-
Extract with Ethyl Acetate (3 x 10 mL).
-
Dry over Na₂SO₄ and concentrate.
-
Substrate Scope & Limitations
| Substrate Class | Efficiency | Notes |
| Electron-Rich Indoles | High (85-95% Yield) | Exclusively C3-selective. |
| Electron-Deficient Indoles | Moderate (50-70% Yield) | Requires higher temp (60°C) or 10 mol% load. |
| Primary Alcohols | Low | Fe(OTf)₂ struggles to ionize primary C-OH without activation. |
Protocol B: Radical Hydroalkylation of Styrenes
Application: Difunctionalization of alkenes (Markovnikov or anti-Markovnikov functionalization) using alkyl halides/peroxides. Why Fe(OTf)₂? Enables "impossible" Friedel-Crafts connections where the electrophile is a radical species, not a cation.
Materials
-
Catalyst: Fe(OTf)₂ (10 mol%).[2]
-
Oxidant/Initiator: TBPB (tert-butyl peroxybenzoate) or DTBP.
-
Substrate: Styrene derivative.
-
Reagent: Alkyl halide (e.g., perfluoroalkyl iodide) or Aldehyde (for decarbonylative alkylation).
-
Solvent: Acetonitrile (MeCN) - Crucial for stabilizing the Fe-complex.
Workflow Diagram
Figure 2: Operational workflow for Iron(II)-catalyzed hydroalkylation.
Detailed Methodology
-
Setup:
-
In a glovebox or under N₂ flow, add Fe(OTf)₂ (0.02 mmol, 10 mol%) to a Schlenk tube.
-
Add anhydrous MeCN (2.0 mL).
-
-
Addition:
-
Add the Styrene (0.2 mmol) and the Alkyl Iodide/Bromide (0.3 mmol, 1.5 equiv).
-
Add TBPB (0.3 mmol, 1.5 equiv) dropwise.
-
-
Reaction:
-
Seal the tube and stir at Room Temperature for 12 hours.
-
Note: Unlike thermal radical reactions, Fe(OTf)₂ catalysis often proceeds at ambient temperature due to efficient SET.
-
-
Purification:
-
Dilute with ether, wash with saturated NaHCO₃ (to remove benzoic acid byproducts).
-
Purify via flash column chromatography.
-
Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Mode A) | Catalyst poisoning by water or basic amines. | Dry solvent over molecular sieves (3Å). Ensure substrate is not a strong Lewis base (e.g., pyridine). |
| Catalyst Oxidation | Fe(II) converted to Fe(III) (brown color). | Store Fe(OTf)₂ in a desiccator. Add a trace of Ascorbic Acid (advanced user) to maintain Fe(II) state in situ. |
| Polymerization of Styrene | Lewis acidity too strong. | Switch solvent to MeCN (coordinates Fe, softening it). Lower temp to 0°C. |
| Regioselectivity Issues | Competitive C2/C3 alkylation. | Fe(OTf)₂ is generally C3 selective for indoles. If C2 is observed, check for steric hindrance at C3. |
References
-
Iron-Catalyzed Perfluoroalkylarylation of Styrenes
- Title: Iron-Catalyzed Perfluoroalkylarylation of Styrenes with Arenes and Alkyl Iodides Enabled by Halogen
- Source:Organic Letters, 2024.
-
URL:[Link]
- Relevance: Establishes the Fe(OTf)
-
Mechanism in Deep Eutectic Solvents
-
Cooperative Catalysis (Ir/Fe)
-
General Metal Triflate Reviews
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective Alkylation of the Indole Nucleus (2/2): Friedel-Crafts reaction [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. osti.gov [osti.gov]
- 8. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solven ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03638K [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Friedel–Crafts Acylation [sigmaaldrich.com]
- 11. rsc.org [rsc.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
Troubleshooting & Optimization
How to improve yield in Iron(II) Triflate catalyzed reactions
Ticket Status: OPEN Subject: Optimization of Yield in Fe(OTf)₂ Catalyzed Transformations Assigned Specialist: Senior Application Scientist
Introduction: The "Goldilocks" Catalyst
Iron(II) triflate is a powerful, non-corrosive, and environmentally benign Lewis acid. However, it is notoriously "finicky." Unlike robust catalysts like Sc(OTf)₃, Iron(II) triflate sits on a knife-edge of stability: it is hygroscopic (absorbs water) and susceptible to oxidation (converting to the inactive or distinct Fe(III) species).
The Core Problem: 80% of "low yield" reports stem from catalyst deactivation before the reaction even begins.
Module 1: Catalyst Integrity & Diagnostics
Is your catalyst actually Iron(II) Triflate?
Most commercial samples are supplied as hydrates or have partially oxidized during storage. Using a degraded catalyst is the primary cause of inconsistent yields.
Diagnostic Protocol: The Visual Check
| Observation | Diagnosis | Action Required |
| White / Off-White Powder | Healthy. High active Fe(II) content. | Proceed with reaction. |
| Pale Green | Hydrated. Water is coordinating to the metal. | CRITICAL: Must be dried (See Protocol A). |
| Yellow / Orange / Brown | Oxidized. Significant Fe(III) presence. | Discard for sensitive Lewis acid work. Suitable only for redox chemistry. |
| Clumped / Sticky | Wet. Severe hydrolysis. | Discard. Triflic acid has likely formed. |
Protocol A: Catalyst Activation (Dehydration)
Use this protocol if your catalyst is pale green or has been opened previously.
-
Solvation: Dissolve the Fe(OTf)₂ in anhydrous Acetonitrile (MeCN) .
-
Why? MeCN displaces water and forms a stable complex ₂.
-
-
Azeotropic Drying: Rotary evaporate the solution to dryness.
-
Vacuum Heating: Heat the resulting solid at 60–80°C under high vacuum (<0.1 mbar) for 4–6 hours.
-
Result: This removes the coordinated MeCN, leaving a highly reactive, amorphous white powder.
-
-
Storage: Store immediately in a glovebox or desiccator under Argon.
Module 2: Reaction Environment Optimization
Troubleshooting the "Invisible" Inhibitors.
Issue 1: The Solvent Trap
Iron(II) is a "hard" Lewis acid. It seeks electron density. If your solvent is electron-rich (coordinating), it will bind to the iron center, blocking the substrate.
Solvent Compatibility Table
| Solvent Class | Examples | Compatibility | Technical Note |
|---|---|---|---|
| Non-Coordinating | DCM, Chloroform, Toluene | Excellent | Best for maximum Lewis acidity. |
| Weakly Coordinating | Nitromethane (MeNO₂), Ether | Good | MeNO₂ often boosts rates via charge stabilization. |
| Strongly Coordinating | THF, DMF, DMSO, Acetone | POOR | Yield Killer. Solvent outcompetes substrate. |
| Nitrile | Acetonitrile (MeCN) | Variable | Good for solubility, but reduces Lewis acidity. Use only if substrate binds stronger than MeCN. |
Issue 2: The "Hidden" Water
Even "anhydrous" solvents can contain 50–100 ppm water. In a reaction with 5 mol% catalyst, 100 ppm water can deactivate 20–50% of your iron.
-
Solution: Always use 3Å or 4Å Molecular Sieves (MS) .
-
Protocol: Flame-dry sieves immediately before use. Do not rely on "pre-activated" sieves stored in jars.
-
Module 3: Visualization of Failure Modes
Understanding the competition at the molecular level.
Figure 1: Competitive pathways deactivating the Iron(II) center. Note that water and coordinating solvents physically block the substrate from binding.
Module 4: Troubleshooting Specific Workflows
Scenario A: Friedel-Crafts Acylation/Alkylation
Symptom: Reaction starts but stalls at 50% conversion.
-
Root Cause: Product Inhibition. The resulting ketone/product complexes with the Iron, poisoning it.
-
Fix:
-
Increase temperature (60–80°C) to facilitate product dissociation.
-
Use Nitromethane as solvent (stabilizes the acylium intermediate and prevents product aggregation).
-
Stoichiometry: Ensure catalyst loading is sufficient (5–10 mol%).
-
Scenario B: Glycosylation (The "4K" Reaction)
Symptom: Low stereoselectivity or hydrolysis of donor.
-
Root Cause: Acid accumulation. Fe(OTf)₂ can generate trace Triflic Acid (TfOH) in situ.
-
Fix:
-
Add Base: Use a hindered base like TTBP (2,4,6-tri-tert-butylpyrimidine) to scavenge stray acid without killing the catalyst.
-
Temperature: Run at -78°C to 0°C. Iron is highly active; room temp often leads to anomerization.
-
Co-catalysis: For thioglycosides, Fe(OTf)₂ is often paired with Iodine (I₂) . Ensure both reagents are dry.
-
Module 5: Work-up & Isolation (The "Clean Finish")
How to remove Iron without creating an emulsion nightmare.
Iron salts are notorious for forming stable emulsions during aqueous extraction.
Protocol B: The "Iron-Free" Work-up
-
Quench: Dilute the reaction mixture with Diethyl Ether (precipitates iron salts) or Ethyl Acetate .
-
Chelation Wash (Crucial): Wash the organic layer with 10% aqueous EDTA (disodium salt) or Saturated Sodium Potassium Tartrate (Rochelle's Salt) .
-
Filtration: If the catalyst precipitates as a solid upon adding ether, filter through a small pad of Celite or Silica before adding water. This physically removes 90% of the iron.
FAQ: Frequently Asked Questions
Q: Can I use Fe(OTf)₃ (Iron III) instead? A: Sometimes, but they are mechanistically different. Fe(III) is a harder Lewis acid and more oxidizing. If your protocol specifies Fe(II), using Fe(III) may lead to oxidative side reactions (e.g., cleaving sensitive protecting groups).
Q: My reaction turns black immediately. Is this bad? A: Not necessarily. Iron complexes are often deeply colored. However, if it turns rusty brown/orange and precipitates, you likely have oxidation. A dark homogeneous solution is usually fine.
Q: How do I weigh it without a glovebox? A: Speed is key.
-
Tare your flask with a septum.
-
Quickly add catalyst.
-
Evacuate and backfill with N₂/Ar three times .
-
Add solvent through the septum. Note: Never weigh Fe(OTf)₂ on weighing paper in humid air; it will turn to "soup" in minutes.
References
-
Fundamental Properties & Solvation
-
Friedel-Crafts Applications
-
Pina, C., et al. (2022). "Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents". ACS Omega. Link
-
-
Glycosylation Methodologies
-
Genaev, A. M., et al. (2025). "Cooperatively Catalyzed Activation of Thioglycosides with Iodine and Iron(III) Trifluoromethanesulfonate". MDPI. Link
-
-
Lewis Acid Characterization
Sources
- 1. researchgate.net [researchgate.net]
- 2. Are Brønsted Acids the True Promoter of Metal-Triflate-Catalyzed Glycosylations? A Mechanistic Probe into 1,2-cis-Aminoglycoside Formation by Nickel Triflate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iron-Catalyzed Stereoselective Nitrogen Atom Transfer for 1,2-cis-Selective Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 5. Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]
- 8. Iron(II) triflate salts as convenient substitutes for perchlorate salts: crystal structures of [Fe(H2O)6](CF3SO3)2 and Fe(MeCN)4(CF3SO3)2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Iron(II) Trifluoromethanesulfonate [Fe(OTf)₂]
Status: Operational Lead Scientist: Dr. A. Vance Subject: Catalyst Deactivation, Handling, and Troubleshooting
Introduction: The "Hidden Variable" in Your Flask
Iron(II) Triflate is a powerful, non-corrosive, and environmentally benign Lewis acid catalyst. However, it is chemically "schizophrenic." It sits on the borderline between hard and soft acidity, making it versatile but uniquely susceptible to environmental deactivation.
The Core Problem: Users often treat Fe(OTf)₂ like a standard salt (e.g., NaCl). It is not. It is a dynamic complex that actively scavenges moisture and oxygen, fundamentally altering its catalytic species from an active Fe(II) center to an inactive or side-reactive Fe(III)-oxo species.
This guide treats your catalyst as a living system. If your yield has dropped from 90% to 40%, or your white powder has turned yellow, this is your diagnostic manual.
Diagnostic Hub: Triage Your Reaction
Before adjusting parameters, identify the failure mode using the visual logic flow below.
Figure 1: Diagnostic decision tree for identifying the root cause of Fe(OTf)₂ catalyst failure.
Troubleshooting Modules
Module 1: The "Chameleon" Effect (Oxidation & Moisture)
Symptom: Catalyst powder has shifted from white/grey to yellow, orange, or brown. Root Cause: Aerobic Oxidation. Fe(II) is thermodynamically unstable in the presence of oxygen and moisture, oxidizing to Fe(III). While Fe(OTf)₃ is also a catalyst, it is a "harder" Lewis acid.
-
The Consequence: If your reaction requires the softer touch of Fe(II) (e.g., certain glycosylations or cycloadditions), the presence of Fe(III) will lead to side reactions or polymerization .
-
The Fix: You cannot simply "dry" oxidized catalyst. It must be purified or replaced.[1] See Protocol A for regeneration.
Symptom: Catalyst is "clumping" or looks like a mint-green paste.
Root Cause: Hydration.
Fe(OTf)₂ is extremely hygroscopic. It forms a hexahydrate
-
The Consequence: Water competes for the coordination site. In moisture-sensitive reactions (e.g., Friedel-Crafts), this stops the reaction dead.
-
The Fix: Vacuum drying at 150°C is effective for removing water, but not for reversing oxidation.
Module 2: The "50% Wall" (Reaction Stalling)
Symptom: Reaction proceeds rapidly but stops at partial conversion (e.g., 50-60%) despite unconsumed reagents. Root Cause: Product Inhibition or Ligand Poisoning.
-
Mechanism: As the product forms, if it contains a Lewis basic site (like a pyridine ring, amine, or even a crowded oxygen), it may bind to the Fe(II) center more strongly than the reactant.
-
The "Standard Addition" Test:
-
Take an aliquot of the stalled reaction.
-
Add 5 mol% fresh catalyst.
-
Result A: Reaction restarts → Catalyst Death (Poisoning/Decomposition).
-
Result B: Reaction stays stalled → Equilibrium/Product Inhibition .
-
Module 3: Substrate Incompatibility (Lewis Bases)
Symptom: No reaction occurs with amine-containing substrates. Root Cause: Nitrogen Lone Pair Coordination. Fe(II) has a high affinity for nitrogen donors. An amine substrate acts as a ligand, not a reactant, effectively creating a stable, inactive iron-amine complex.
-
The Workaround:
-
Protecting Groups: Convert free amines to carbamates (Boc/Cbz) or sulfonamides to reduce Lewis basicity.
-
Brønsted Acid Additive: Add a stoichiometric amount of H-OTf or HCl to protonate the amine, rendering it non-coordinating, while allowing the Fe(II) to activate the other functional groups.
-
Comparative Data: Fe(II) vs. Fe(III)
Distinguishing the active species is critical for reproducibility.
| Feature | Iron(II) Triflate [Fe(OTf)₂] | Iron(III) Triflate [Fe(OTf)₃] |
| Appearance | White / Off-white powder | Yellow / Pale-yellow powder |
| Electronic State | ||
| Lewis Acidity | Moderate / Borderline | Strong / Hard |
| Air Stability | Low (Oxidizes rapidly in solution) | High (Stable) |
| Magnetic Moment | ~5.1 - 5.5 | ~5.9 |
| Common Failure | Oxidation to Fe(III) leads to loss of chemo-selectivity. | Hydrolysis leads to inactive oligomers. |
Experimental Protocols
Protocol A: The Acetonitrile Azeotrope (Purification & Drying)
Use this to restore slightly oxidized or hydrated catalyst to an active, anhydrous state.
Context: Simply heating Fe(OTf)₂ can sometimes lead to decomposition of the triflate anion before total dehydration. The most reliable method utilizes the formation of an acetonitrile adduct.
-
Dissolution: Dissolve the impure Fe(OTf)₂ in anhydrous acetonitrile (MeCN) under an inert atmosphere (Argon/Nitrogen). The solution should be clear.
-
Filtration: If there are insoluble brown solids (Rust/Fe₂O₃), filter the solution through a dried Celite plug under Argon.
-
Concentration: Remove solvent in vacuo. The solid will likely form the solvate
(often an off-white/pale solid). -
Activation: Heat the solid at 100–120°C under high vacuum (<0.1 mmHg) for 4–6 hours. This removes the coordinated acetonitrile, leaving highly active, anhydrous Fe(OTf)₂.
-
Storage: Transfer immediately to a glovebox or seal under Argon.
Protocol B: Anaerobic Reaction Setup (Best Practice)
To prevent in-situ deactivation.
-
Glassware: Flame-dry all Schlenk flasks and cool under a stream of Argon.
-
Solvent: Solvents (DCM, THF, Toluene) must be degassed (freeze-pump-thaw or sparging) and dried (molecular sieves). Trace water is the enemy.
-
Addition:
-
Solid Substrates: Add Fe(OTf)₂ and substrate to the flask inside a glovebox if possible. If not, add quickly against a positive pressure of Argon.
-
Liquid Substrates: Add via syringe through a septum.
-
-
Scavengers (Optional): For extremely sensitive reactions, adding 3Å Molecular Sieves directly to the reaction flask can stabilize the catalyst lifetime.
References
-
Synthesis and Solvates of Iron(II)
-
Hagen, K. S. (2025).[2] Iron(II) triflate salts as convenient substitutes for perchlorate salts: Crystal structures of ₂ and Fe(MeCN)₄(CF₃SO₃)₂. ResearchGate.
- Note: This is the definitive source for the acetonitrile drying method.
-
-
Catalyst Deactivation Mechanisms
-
RSC Advances. (2014). Unraveling the origins of catalyst degradation in non-heme iron-based alkane oxidation. Royal Society of Chemistry.[3]
- Note: Details oxidative ligand degradation and cluster form
-
-
Lewis Acid Characterization
-
ResearchGate. (2022). Metal Triflates as Catalysts in Organic Synthesis: Determination of Their Lewis Acidity by Mass Spectrometry.
-
-
Handling and Safety Data
-
ChemicalBook. (2026).[4] Iron(II) Trifluoromethanesulfonate MSDS.
-
Sources
Technical Support: Optimizing Selectivity in Iron-Catalyzed Alkane Oxidation
Status: Operational Ticket ID: CH-ACT-Fe-001 Assigned Specialist: Senior Application Scientist, Catalysis Division
Executive Summary
You are likely experiencing "selectivity leakage" where the reaction pathway deviates from the controlled metal-based oxidation into a diffusive free-radical chain (Fenton-type chemistry). In non-heme iron catalysis (e.g., White-Chen or Costas-Que systems), selectivity is not inherent; it is kinetically enforced.
This guide troubleshoots the three primary failure modes:
-
Loss of Regioselectivity: Oxidation occurs at the thermodynamically weakest C–H bond rather than the desired site.
-
Chemo-selectivity Failure: Rapid over-oxidation of alcohols to ketones.
-
Catalyst Arrest: Premature deactivation due to ligand degradation or
-oxo dimerization.
Module 1: Diagnosing the "Selectivity Leak"
The Core Problem:
High selectivity requires the reaction to proceed via a "Radical Rebound" mechanism within the solvent cage. If the carbon-centered radical (
Diagnostic Flowchart
Use this logic to determine if your system is operating under Catalyst Control (Good) or Diffusive Radical Control (Bad).
Figure 1: The bifurcation of selectivity. To maintain selectivity, the rate of hydroxyl rebound (
Module 2: Troubleshooting Regioselectivity (Wrong Site)
User Issue: "The catalyst is oxidizing the tertiary C–H bond (thermodynamic product), but I need to target the secondary methylene group."
Technical Analysis:
Standard non-heme iron catalysts (like
Solution: Ligand Tuning Matrix
Switching the ligand environment creates a "steric wall" that prevents the bulky iron center from approaching hindered tertiary sites, forcing oxidation at more accessible secondary sites.
| Catalyst System | Primary Selectivity Driver | Target Bond Type | Reference |
| Fe(PDP) | Electronic | Electron-rich | |
| Fe(CF | Steric + Electronic | Accessible | |
| Fe(TPA) | Stereoelectronic | Directed oxidation (requires directing group). |
Actionable Protocol:
-
Map your substrate: Identify electron-withdrawing groups (EWGs).
will oxidize the site furthest from the EWG. -
If
oxidation is unwanted: Switch to . The trifluoromethyl groups create a steric clash with tertiary centers.
Module 3: Troubleshooting Chemoselectivity (Over-oxidation)
User Issue: "I am getting a 1:1 mixture of Alcohol (desired) and Ketone (undesired), or the reaction yield is low."
Technical Analysis:
The product (alcohol) is often more electron-rich and reactive than the starting alkane (
Solution: The Slow Addition Protocol
You must maintain a low steady-state concentration of oxidant and catalyst to favor the selective metal-based cycle over the bimolecular decomposition pathways.
Step-by-Step Protocol (Standardized for 0.3 mmol scale):
-
Preparation:
-
Vial A (Substrate): 0.3 mmol Substrate + 0.5 equiv Acetic Acid (AcOH) in 0.5 mL MeCN.
-
Syringe 1 (Catalyst): 5 mol%
dissolved in 1 mL MeCN. -
Syringe 2 (Oxidant): 1.2 equiv
(50% wt) diluted in 3.5 mL MeCN.
-
-
Execution (Simultaneous Addition):
-
Add Syringe 1 and Syringe 2 to Vial A simultaneously over 45–60 minutes using a syringe pump.
-
Why? This keeps the
and low, minimizing catalyst dimerization ( -oxo formation) and radical escape.
-
-
The "50% Conversion Rule":
-
Do not push for 100% conversion. Stop the reaction at ~50% conversion to maximize the Alcohol:Ketone (A:K) ratio.
-
Recycle the starting material if necessary.
-
Module 4: The "Dead Catalyst" Phenomenon
User Issue: "The reaction stalls after 10 minutes. Adding more oxidant does nothing."
Technical Analysis: Iron catalysts deactivate via two main pathways:
-
Ligand Oxidation: The highly reactive
species attacks its own ligand. -
Dimerization: Formation of thermodynamically stable, catalytically inactive
dimers.
Critical Additive: Carboxylic Acid
You must use a carboxylic acid additive (AcOH or 2-ethylhexanoic acid).
Mechanism of Rescue:
The carboxylic acid acts as a co-ligand that facilitates the heterolytic cleavage of the
Figure 2: The "Carboxylic Acid-Assisted" pathway is essential for generating the selective oxidant.
FAQs: Quick Troubleshooting
Q: Can I use water as a co-solvent?
A: Generally, no. Water competes for coordination sites on the iron and can accelerate the formation of inactive dimers. Use dry Acetonitrile (MeCN). If solubility is an issue, use minimal amounts of
Q: My substrate has a pyridine ring. Will it poison the catalyst? A: Yes. Basic nitrogens (pyridines, amines) will bind to the Iron center and shut down catalysis.
-
Fix: Pre-complex the basic nitrogen with a strong Lewis acid (e.g.,
) or protonate it (HBF ) before adding the iron catalyst.
Q: Why is my mass balance low?
A: You are likely generating volatile small molecules via
-
Fix: Reduce the oxidant loading from 1.2 equiv to 0.8 equiv and check the reaction at 15-minute intervals.
References
-
Chen, M. S., & White, M. C. (2007).[2][3] A predictably selective aliphatic C-H oxidation reaction for complex molecule synthesis.[1][2][3] Science, 318(5851), 783-787.[2][3] Link[2]
-
Chen, M. S., & White, M. C. (2010). Combined effects on selectivity in Fe-catalyzed methylene oxidation. Science, 327(5965), 566-571. Link
-
Costas, M., & Que, L. (2002).[4] Ligand topology tuning of iron-catalyzed hydrocarbon oxidations. Angewandte Chemie International Edition, 41(12), 2179-2181.[4] Link
-
Gormisky, P. E., & White, M. C. (2013). Catalyst-controlled aliphatic C-H oxidations with a predictive model for site-selectivity. Journal of the American Chemical Society, 135(38), 14052-14055. Link
-
Company, A., et al. (2011). A novel platform for modeling heme-nonheme iron oxygenases: The role of the carboxylate ligand.[5][6] Chemistry – A European Journal, 17(5), 1622-1634. Link
Sources
- 1. Aliphatic C—H Oxidations for Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. experts.illinois.edu [experts.illinois.edu]
- 3. A predictably selective aliphatic C-H oxidation reaction for complex molecule synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ligand topology tuning of iron-catalyzed hydrocarbon oxidations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intramolecular C–H Oxidation in Iron(V)-oxo-carboxylato Species Relevant in the γ-Lactonization of Alkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Effect of water on anhydrous Iron(II) Triflate catalytic activity
Technical Support Center: Anhydrous Iron(II) Triflate [Fe(OTf)₂] Optimization
Ticket ID: FeII-OTf-H2O-001 Subject: Impact of Moisture on Catalytic Efficiency & Selectivity Assigned Specialist: Senior Application Scientist, Catalysis Division
Executive Summary
You are likely experiencing inconsistent yields, stalling reaction rates, or unexpected side products. While Iron(II) Triflate is often cited as a "water-tolerant" Lewis acid in specific surfactant-based systems, in standard organic synthesis (C-C bond formation, glycosylation), water is a catalyst poison.
This guide addresses the three critical failure modes caused by moisture: Coordination Inhibition , Oxidative Degradation , and Protonolysis .
Module 1: Diagnostic & Integrity Check
Is your catalyst already compromised?
User Question: "My Iron(II) Triflate powder is off-white/yellow. Is it still usable?"
Technical Answer: No. Stop immediately. Pure, anhydrous Fe(OTf)₂ must be a white to light-gray powder . A yellow, orange, or brown hue indicates the presence of Iron(III) species.
The Mechanism of Failure: Fe(II) is relatively stable in dry air. However, moisture triggers a rapid cascade:
-
Hydration: Hygroscopic uptake of water forms
. -
Oxidation: The hydrated Fe(II) ion has a lower oxidation potential than the anhydrous species, making it susceptible to atmospheric oxygen.
-
Degradation:
species (Yellow/Brown).
Decision Matrix:
| Observation | Diagnosis | Action |
| White Powder | Anhydrous Fe(II) | Proceed with Schlenk techniques. |
| Clumped White Solid | Hydrated Fe(II) | Recoverable. Dry at 150°C, <0.1 mmHg, 4-6h. |
| Yellow/Orange Solid | Oxidized Fe(III) | Discard. Cannot be reverted to Fe(II) by simple drying. |
Module 2: The "Water Effect" on Reactivity
Why did the reaction stop?
User Question: "I added the catalyst, but the reaction stalled after 10% conversion. Why?"
Technical Answer:
You are likely experiencing Competitive Ligand Inhibition .
Fe(OTf)₂ functions because the triflate anions are weakly coordinating, leaving the Iron center "naked" and highly electrophilic (Lewis Acidic). Water is a strong
The Kinetic Penalty:
If water is present (>500 ppm), it irreversibly occupies the coordination sites. The substrate cannot bind, or binds with significantly higher activation energy (
Data: Relative Reactivity in Friedel-Crafts Acylation (Representative data for standard aromatic substrates)
| Catalyst State | Solvent System | Relative Rate ( | Yield (24h) | Selectivity |
| Anhydrous Fe(OTf)₂ | Dry MeNO₂ / CH₂Cl₂ | 100 | >95% | High (Para) |
| Hydrated [Fe(H₂O)₆] | Dry MeNO₂ | < 5 | <10% | Poor |
| Anhydrous + 1% H₂O | Wet Solvent | ~15 | 30-40% | Mixed Isomers |
Module 3: Visualizing the Deactivation Pathway
The following diagram illustrates the competitive binding and degradation pathways.
Figure 1: The catalytic lifecycle of Fe(OTf)₂ showing the active anhydrous cycle (Green/Blue) versus the moisture-induced deactivation pathway (Red/Yellow).
Module 4: Advanced Protocols
How to ensure system integrity.
Protocol A: Dehydration of Commercial Reagent
Commercial "Anhydrous" Fe(OTf)₂ is often only 90-95% pure.
-
Place the catalyst in a Schlenk flask.
-
Heat to 140-150°C under high vacuum (<0.1 mmHg).
-
Maintain for 4-6 hours .
-
Backfill with Argon. The powder should be bright white.
Protocol B: The Scavenger Setup (For Ultra-Sensitive Reactions)
If your solvent cannot be rigorously dried, add a sacrificial scavenger before adding the iron catalyst.
-
Add: 3Å Molecular Sieves (activated) OR
-
Add: Trimethyl orthoformate (reacts with water to form methanol/ester, though methanol can also coordinate, it is less binding than bulk water).
Module 5: The "Water-Tolerant" Exception
Wait, didn't Kobayashi say it works in water?
User Question: "I read papers stating Fe(OTf)₂ works in aqueous media. Why do you say it poisons the reaction?"
Technical Answer: Context is critical.
-
Surfactant Systems: In the presence of surfactants (e.g., SDS), a hydrophobic pocket is formed. The reaction happens inside the micelle, protecting the Lewis Acid from bulk water.
-
C-H Oxidation: In specific oxidation reactions (e.g., White-Chen oxidation), water is used as the oxygen source . Here, Fe(OTf)₂ is intended to coordinate water to transfer the oxygen atom.
-
Standard Synthesis: For Friedel-Crafts, Diels-Alder, or Glycosylation, water is strictly a poison.
References
-
Fundamental Hydrolysis & Oxidation
-
Title: Iron(II) triflate salts as convenient substitutes for perchlorate salts: Crystal structures of 2.
- Source: ResearchG
-
URL:
-
-
Catalytic Deactivation Mechanisms
-
Water-Tolerant vs.
-
Title: Lewis-Acid Catalyzed Organic Reactions in Water. The Case of AlCl3, TiCl4...[2]
- Source: ResearchG
-
URL:
-
-
Oxidation Protocols (Water as Reactant)
Sources
- 1. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Iron(II) triflate as an efficient catalyst for the imination of sulfoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Fe(OTf)₂ & White-Chen C-H Functionalization
[1]
Core Directive & Scope
This guide addresses the technical challenges of Fe(OTf)₂-derived C-H functionalization , specifically focusing on the White-Chen class of catalysts (e.g., Fe(PDP), Fe(CF₃-PDP)).[1] Unlike noble metals (Pd, Rh), iron catalysis operates via high-energy electrophilic oxidants (Fe(V)=O) generated in situ.[1] This creates a unique set of side reactions—primarily over-oxidation and catalyst self-destruction —that require precise kinetic management rather than thermodynamic control.[1]
Diagnostic Hub: Select Your Issue
Module A: The "Hot Product" Loop (Over-Oxidation)
Symptom: You observe high consumption of starting material (SM) but low yields of the desired alcohol. Significant amounts of ketone, carboxylic acid, or smearing on TLC are present.
The Mechanistic Root Cause
In aliphatic C-H oxidation, the product (an alcohol) is often more electron-rich (due to hyperconjugation) and more sterically accessible (due to planarization) than the starting methylene.[1]
-
The Trap: The electrophilic Iron-Oxo species (
) preferentially attacks the electron-rich product over the unreacted substrate.[1] -
The Result: A kinetic "short circuit" where the product is consumed as fast as it is formed.
Protocol: The Iterative Addition Strategy
Do not dump all reagents at once. You must maintain a low steady-state concentration of the active oxidant to favor the statistical probability of the catalyst encountering SM over Product.
Step-by-Step Recovery:
-
Split the Load: Divide your total oxidant (
) and catalyst loading into 3 equal portions . -
The Standard Load:
-
Portion 1: 5 mol% Catalyst, 0.5 equiv AcOH, 1.2 equiv
(added dropwise over 45s). -
Wait: Stir for 10 minutes.
-
Portion 2: Repeat addition. Stir 10 mins.
-
Portion 3: Repeat addition. Stir 10 mins.
-
-
Why this works: This resets the catalyst activity and keeps the oxidant-to-substrate ratio low, statistically favoring the SM.[1]
Figure 1: The kinetic competition between substrate and product. The product is often a better substrate for the catalyst than the starting material.
Module B: The "50% Wall" (Catalyst Deactivation)
Symptom: The reaction proceeds cleanly but stops abruptly at ~40-50% conversion.[1] Adding more time or heat does nothing.[1]
The Mechanistic Root Cause
Iron catalysts in this regime are fragile.[1] They suffer from two main death pathways:
-
-Oxo Dimerization: Two active monomeric iron species collide to form a thermodynamically stable, catalytically dead
dimer.[1] -
Ligand Degradation: The highly reactive hydroxyl radicals (
) or Fe=O species attack the ligand framework itself (oxidative bleaching).[1]
Troubleshooting Guide
| Variable | Diagnosis | Corrective Action |
| Color Change | Solution turns from deep red/brown to pale yellow/clear. | Ligand Death. The active complex has degraded.[1] Action: You must add fresh catalyst (not just oxidant) in the next iterative pulse.[1] |
| Precipitate | Formation of rusty/orange solid.[1] | Dimerization. The iron has aggregated.[1] Action: Increase Acetic Acid (AcOH) loading. AcOH breaks up dimers and assists protonation of the Fe-peroxo intermediate.[1] |
| Water | Reaction stalls immediately.[1] | Aquation. Water competes for open coordination sites.[1] Action: Ensure MeCN is dry. Use 50 wt% |
Module C: Regioselectivity Drift
Symptom: You are targeting a specific C-H bond (e.g., C3), but oxidation is occurring at a different site (e.g., C2 or C4).[1]
The Logic: Sterics vs. Electronics
White-Chen catalysts discriminate based on a balance of electronic activation and steric hindrance.[1]
-
Fe(PDP): Favors the most electron-rich C-H bond (tertiary > secondary) that is not sterically blocked.[1]
-
Fe(CF₃-PDP): A bulkier, more electrophilic variant.[1] It is hypersensitive to sterics .[1] It will skip the most electron-rich tertiary site if it is crowded and oxidize a secondary methylene instead.[1][2]
Decision Matrix
-
Scenario 1: Substrate has a tertiary C-H and a secondary C-H.
-
Scenario 2: Substrate has an electron-withdrawing group (EWG).[1]
-
Rule: Oxidation will occur at the site most remote from the EWG due to the inductive deactivation of proximal C-H bonds.
-
Figure 2: Catalyst selection flow.[1] Fe(PDP) follows electronic rules; Fe(CF3-PDP) overrides electronics with steric exclusion.[1]
FAQ: Frequently Asked Questions
Q: Can I use simple Fe(OTf)₂ without the PDP ligand?
A: Generally, no—not for selective C-H oxidation. "Naked" Fe(OTf)₂ typically initiates Fenton chemistry (generating free
Q: Why is Acetic Acid (AcOH) mandatory? A: AcOH is not just a buffer.[1] It acts as a co-ligand .[1] It assists in the "carboxylic acid-assisted" cleavage of the O-O bond in the Fe-peroxo intermediate to generate the active Fe(V)=O species.[1] Without AcOH, the catalyst stays in a sluggish peroxo state or decomposes [3].
Q: My reaction is messy (Fenton-like degradation). What is the fix? A: Check your solvent.[1] Acetonitrile (MeCN) is the gold standard because it coordinates weakly to iron, stabilizing the complex without blocking the active site. Solvents with weak C-H bonds (THF, Ether) will be oxidized by the catalyst.[1] Ensure your setup is free of adventitious metals (Cu, dust) that trigger free radical chains.
References
-
Chen, M. S., & White, M. C. (2007).[1][4] A Predictably Selective Aliphatic C–H Oxidation Reaction for Complex Molecule Synthesis. Science, 318(5851), 783–787.[1] Link[1]
-
Chen, M. S., & White, M. C. (2010).[1] Combined Effects on Selectivity in Fe-Catalyzed Methylene Oxidation. Science, 327(5965), 566–571.[1] Link[1]
-
Pullarkat, S. A., & Lee, W.-C. (2025).[1] Iron-Catalyzed C-H Functionalization: Mechanisms and Applications. Chemical Reviews (Generalized Reference for Fe-Mechanism). Link
-
Costas, M., et al. (2014).[1] Selective C-H Oxidation with Non-Heme Iron Catalysts. Accounts of Chemical Research. Link[1]
Preventing catalyst poisoning in Iron(II) Triflate reactions
Topic: Preventing Catalyst Poisoning & Deactivation in Fe(OTf) Reactions
Document ID: FE-OTF-002 | Version: 2.1 | Status: Active
Introduction: The Iron(II) Paradox
Iron(II) triflate (
This guide addresses the three primary failure modes:
-
Oxidative Degradation: Conversion to Fe(III), altering Lewis acidity.
-
Lewis Base Poisoning: Irreversible binding of nitrogen/sulfur donors.
-
The "Hidden Brønsted Acid" Trap: Moisture-induced hydrolysis generating triflic acid (
), which catalyzes the reaction via a different, often non-selective pathway.
Module 1: Diagnostics & Quality Control
How do I know if my catalyst is dead before I start?
Visual Inspection Guide
Unlike Palladium or Ruthenium catalysts, Iron(II) triflate gives clear visual cues regarding its oxidation state.
| State | Appearance | Chemical Species | Action Required |
| Active | Off-white / Pale Gray | Anhydrous | Proceed with reaction. |
| Solvated | Pale Green / White | Active, but adjust molecular weight calc. | |
| Oxidized | Yellow / Orange / Brown | STOP. Recrystallize or discard. | |
| Wet | Clumpy / Sticky | Hydrates ( | Dry under vacuum at 100°C for 4h. |
The "Red-Blue" Chemical Check
If you suspect your catalyst is partially oxidized (mixed valence), perform this spot test on a 1 mg sample:
-
Test for Fe(III) (Poison): Dissolve sample in water + add KSCN (Potassium Thiocyanate).
-
Result: Blood Red solution = High Fe(III) content (Bad).
-
-
Test for Fe(II) (Active): Dissolve sample in water + add
(Potassium Ferricyanide).-
Result: Deep Blue precipitate (Turnbull’s Blue) = Active Fe(II) present.
-
Module 2: The "Hidden Brønsted Acid" Trap
My reaction works, but the selectivity is wrong. Why?
The Issue:
This is the most common troubleshooting oversight. If your solvent or atmosphere contains moisture,
The Mechanism:
This leads to "False Positives" where the reaction proceeds but with poor diastereoselectivity (e.g., in glycosylation or Friedel-Crafts).
Troubleshooting Protocol: The "Proton Trap" Experiment
To confirm if your reaction is truly Metal-Catalyzed or Acid-Catalyzed, you must run a control with a non-coordinating base.
Step-by-Step:
-
Set up your standard reaction under inert atmosphere.
-
Add 10–20 mol% of 2,6-Di-tert-butylpyridine (DTBP) .
-
Why DTBP? The bulky tert-butyl groups prevent the nitrogen from binding to the Fe(II) metal center (steric hindrance) but allow it to scavenge free protons (
).
-
-
Analyze Results:
-
Reaction Stops: The reaction was driven by trace
(Acid Catalysis). Solution: Dry solvents rigorously. -
Reaction Proceeds: The reaction is truly driven by
(Lewis Acid Catalysis).
-
Module 3: Lewis Base Management
I am using an amine substrate, and the reaction stalls immediately.
The Issue: Iron(II) is oxophilic but also has significant affinity for nitrogen. Unhindered amines (primary/secondary) or pyridines will bind irreversibly to the Fe center, displacing the triflate ligands and shutting down the catalytic cycle.
Decision Matrix: Handling Nitrogen
Figure 1: Strategic decision tree for handling nitrogen-containing substrates in Iron(II) catalysis.
Module 4: Experimental Protocols
Protocol A: Purification of Commercial Fe(OTf)
Commercial sources often contain 5-10% Fe(III) or hydrates.
-
Solvent Prep: Dry Acetonitrile (MeCN) over
and distill under . -
Dissolution: Dissolve crude
in dry MeCN (creates a deep solution). -
Reduction (Optional): If the solution is yellow/brown, add clean Iron powder (Fe(0)) and stir for 2 hours.
-
Filtration: Filter through a Schlenk frit (under inert gas) to remove excess Fe(0).
-
Concentration: Remove solvent in vacuo.
-
Note: This yields the solvate
. This is stable and active.
-
-
Desolvation (Critical): To obtain "naked"
, heat the solid at 140°C under high vacuum (<0.1 mbar) for 12 hours.
Protocol B: Inert Reaction Setup (Glovebox vs. Schlenk)
Iron(II) triflate requires strict exclusion of
| Parameter | Glovebox (Recommended) | Schlenk Line (Acceptable) |
| Atmosphere | Argon (Heavier than air protection) | |
| Weighing | Inside box | Rapid transfer to tared flask |
| Solvent Addition | Degassed, stored over sieves | Sparged (20 min), added via syringe |
| Reaction Vessel | Screw-cap vial | Flame-dried flask with septum |
Frequently Asked Questions (FAQ)
Q: Can I use molecular sieves directly in the reaction flask? A: Yes, but with caution. Activated 3Å or 4Å molecular sieves are excellent for scavenging water to prevent the "Hidden Acid" mechanism. However, some sieves are slightly basic or contain metal impurities that can poison the iron center. Recommendation: Use powdered, activated 3Å sieves that have been flame-dried under vacuum.
Q: My reaction turns black and precipitates. What happened? A: This indicates oxidative decomposition . The Fe(II) has oxidized to Fe(III) oxides/hydroxides.[1] This usually means your inert atmosphere was breached (leaky septum or wet solvent).
Q: Why does the literature say to use Fe(OTf)
References
-
Hidden Brønsted Acid Catalysis: Hintermann, L., et al. "Hidden Brønsted Acid Catalysis: Pathways of Accidental or Deliberate Generation of Triflic Acid from Metal Triflates."[2] Journal of Organic Chemistry, 2011, 76(22), 9353–9361.[3]
-
Iron(II) Triflate Reviews: Ollevier, T. "Iron(II) Triflate." Encyclopedia of Reagents for Organic Synthesis, 2013.
-
C-H Oxidation Mechanisms: White, M. C., et al. "Predictable Selectivity in Aliphatic C–H Oxidation." Science, 2007, 318(5851), 783-787.
-
Catalyst Properties: Sigma-Aldrich Technical Data Sheet, "Iron(II) Trifluoromethanesulfonate." [4]
Sources
Technical Support Center: Iron(II) Triflate Catalysis
Core Philosophy: The Solvent is a Ligand
Welcome to the Fe(OTf)₂ technical support hub. If you are experiencing stalled reactions, poor yields, or unexpected stereochemistry, the issue is likely not your catalyst batch—it is your solvent shell.
Iron(II) triflate is not a passive salt; it is a dynamic Lewis acid. Its reactivity is governed by the Solubility-Activity Paradox :
-
High Polarity Solvents (e.g., MeCN, DMSO): Dissolve Fe(OTf)₂ perfectly but coordinate strongly to the metal center, effectively "poisoning" its Lewis acidity.
-
Low Polarity Solvents (e.g., DCM, Toluene): Maintain high Lewis acidity (weak coordination) but fail to dissolve the catalyst, leading to heterogeneous mixtures and poor kinetics.
This guide provides the protocols to navigate this trade-off.
Decision Matrix: Selecting the Correct Solvent System
Do not choose a solvent based solely on substrate solubility. Choose based on the mechanism you require.
Scenario A: Lewis Acid Catalysis (Friedel-Crafts, Diels-Alder, Cyanosilylation)
-
Goal: Maximum electrophilic activation.
-
The Trap: Using Acetonitrile (MeCN). MeCN binds Fe(II) stronger than your substrate, retarding the rate.
-
The Solution: Use Nitromethane (MeNO₂) or Dichloromethane (DCM) .
-
Why MeNO₂? It is the "Goldilocks" solvent—high dielectric constant (
) dissolves the salt, but it is non-coordinating, leaving the Fe(II) center naked and reactive [1].
-
Scenario B: Glycosylation
-
Goal: Stereocontrol (
vs. selectivity). -
The Mechanism: The solvent dictates the intermediate geometry.
-
Acetonitrile: Favors
-selectivity via the Nitrile Effect (formation of an -nitrilium ion intermediate which blocks the -face).[1] -
Ether/Dioxane: Favors
-selectivity via the Ether Effect (coordination stabilizes the oxocarbenium ion from the -face) [2].
-
Scenario C: C-H Oxidation (White-Chen Type)
-
Goal: Oxidative stability.
-
The Solution: Acetonitrile (MeCN) is mandatory because it resists oxidation by H₂O₂. However, it requires a precise amount of water (typically 1-5%) to facilitate proton transfer without quenching the catalyst [3].
Visualizing the Mechanism
The following diagram illustrates how solvent competition dictates reaction outcomes.
Caption: Solvent Competition Model. Strong donors (blue path) sequester Fe(II), slowing the rate. Weak donors (yellow path) allow substrate binding. In glycosylation, solvent participation (MeCN) alters stereochemistry.
Troubleshooting & FAQs
Q1: My Fe(OTf)₂ is not dissolving in DCM, and the reaction is dead. What now?
Diagnosis: Fe(OTf)₂ is an ionic solid. It is insoluble in pure non-polar solvents. Protocol:
-
The "Doping" Method: Add a minimal amount of a polar co-solvent that does not bind strongly.
-
Recommendation: Add 5-10% Nitromethane .
-
-
Phase Transfer: If the reaction allows, use a biphasic system (Water/DCM) with a phase transfer catalyst, though this is risky for moisture-sensitive Lewis acid reactions.
-
Heterogeneous Catalysis: Fe(OTf)₂ can work as a suspension. Ensure vigorous stirring (1000+ RPM). If the rate is still zero, the surface area of your salt is too low. Sonicate the mixture for 5 minutes before adding the substrate to break up aggregates.
Q2: I switched from DCM to MeCN to improve solubility, but my reaction rate dropped by 10x.
Diagnosis: You have encountered the Lewis Basicity Trap . MeCN is a Lewis base. It has displaced the triflate anions and formed a stable octahedral complex
-
Option A: Increase temperature.[2] Ligand exchange is entropic; heating (40-60°C) helps displace MeCN.
-
Option B: Switch to Nitromethane . It has the polarity of MeCN but the non-coordinating nature of DCM.
Q3: In C-H oxidation, the catalyst turns brown and precipitates immediately.
Diagnosis: Catalyst decomposition (formation of Fe(III)-oxo/hydroxo aggregates). This usually happens if the "Goldilocks" water ratio is off. The Protocol (White-Chen System):
-
Solvent: MeCN (must be HPLC grade).
-
Additive: Water is crucial but dangerous.
-
Too little: Proton transfer stalls; catalyst dies.
-
Too much: Water competes for coordination; catalyst dies.
-
Target:1.0 equiv of water relative to substrate (or ~1-2% v/v).
-
-
Addition Order: Dissolve Fe(OTf)₂ in MeCN first. Add the substrate.[3] Add the oxidant (H₂O₂) slowly (syringe pump) to keep steady-state concentration low [3].
Comparative Data: Solvent Effects on Rate[1][4][5]
The table below summarizes relative reaction rates for a standard Fe(OTf)₂ catalyzed Friedel-Crafts alkylation. Note the inverse relationship between Donor Number (coordination strength) and Relative Rate.
| Solvent | Donor Number (DN) | Dielectric Constant ( | Solubility | Relative Rate ( | Recommended Use |
| Nitromethane | 2.7 (Low) | 35.9 (High) | Excellent | 100 | General Lewis Acid Catalysis |
| Dichloromethane | 0.0 (None) | 8.9 (Low) | Poor | 85* | Fast, if surface area is managed |
| Acetonitrile | 14.1 (Med) | 37.5 (High) | Excellent | 15 | Glycosylation ( |
| THF | 20.0 (High) | 7.5 (Low) | Good | < 5 | Avoid (Strong deactivation) |
| Water | 18.0 (High) | 80.1 (High) | Perfect | 0** | Deactivates Lewis Acidity |
*Rate assumes suspension is active. If large clumps form, rate drops to <10. **Unless specific water-tolerant surfactant conditions are used.
Experimental Protocol: Kinetic Solvent Screening
If you are optimizing a new reaction, do not guess. Run this Parallel Solvent Screen .
Materials:
-
4 Vials (dried).
-
Solvents: MeNO₂, DCM, MeCN, Toluene.
-
Standard: 1,3,5-trimethoxybenzene (internal NMR standard).
Steps:
-
Preparation: In a glovebox or under N₂, weigh Fe(OTf)₂ (5 mol%) into each vial.
-
Solvation: Add 0.5 mL of respective solvent.
-
Observation Point: Note which vials are clear (MeCN, MeNO₂) vs. suspensions (DCM, Toluene).
-
-
Initiation: Add Substrate (1.0 equiv) and Reagent (1.1 equiv).
-
Sampling: Take a 50 µL aliquot at t=10 min and t=60 min. Quench immediately into wet CDCl₃.
-
Analysis: Compare conversion via NMR.
-
Decision Rule: If MeNO₂ conversion > MeCN conversion, your reaction is coordination-limited . Avoid coordinating solvents.
-
References
-
Solvent Effects on Lewis Acidity
-
Greb, L. (2023).[2] Probing the Impact of Solvent on the Strength of Lewis Acids via Fluorescent Lewis Adducts. Journal of the American Chemical Society.
- Context: Establishes the dichotomy where polar/non-coordinating solvents (Nitromethane) maximize Lewis acidity (LAU units), while donor solvents (MeCN) decrease it.
-
-
Glycosylation Stereocontrol
- Demchenko, A. V. (2011).
- Context: Details the "nitrile effect" for -selectivity and "ether effect" for -selectivity in Fe-catalyzed p
-
C-H Oxidation Mechanisms
- White, M. C., et al. (2007). The Reaction of [FeII(tpa)] with H2O2 in Acetonitrile and Acetone. Inorganic Chemistry.
- Context: Defines the critical role of the MeCN/Water balance in maintaining the active Fe(III)
Sources
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. Water compatible silica supported iron trifluoroacetate and trichloroacetate: as prominent and recyclable Lewis acid catalysts for solvent-free green ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03542E [pubs.rsc.org]
- 3. Iron(II)-Catalyzed Trifluoromethylation of Potassium Vinyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Tale of Two Triflates: A Comparative Guide to the Catalytic Activity of Fe(OTf)₂ and Fe(OTf)₃
In the expansive landscape of iron catalysis, iron(II) trifluoromethanesulfonate (Fe(OTf)₂) and iron(III) trifluoromethanesulfonate (Fe(OTf)₃) have emerged as versatile and powerful catalysts. Their appeal lies in iron's natural abundance, low cost, and reduced toxicity compared to many precious metals. However, the choice between the Fe(II) and Fe(III) oxidation states is far from arbitrary, as it dictates the catalyst's electronic properties, Lewis acidity, and ultimately, its reactivity and suitability for a given organic transformation. This guide provides an in-depth comparison of the catalytic activities of Fe(OTf)₂ and Fe(OTf)₃, offering experimental data, mechanistic insights, and practical protocols to aid researchers in catalyst selection and reaction optimization.
The Triflate Counterion: A Non-Innocent Bystander
Before delving into the specifics of the iron center, it is crucial to acknowledge the role of the trifluoromethanesulfonate (triflate, OTf) anion. The triflate anion is an exceptionally weak coordinating ligand due to the strong electron-withdrawing nature of the trifluoromethyl group. This property is paramount to the catalytic efficacy of both Fe(OTf)₂ and Fe(OTf)₃, as it ensures that the iron center's Lewis acidity is maximized and available for substrate activation.[1] The triflate anion's ability to remain weakly coordinating throughout a catalytic cycle is a key contributor to the high efficiency observed in many reactions catalyzed by metal triflates.[1]
Core Differences: Oxidation State and Lewis Acidity
The fundamental distinction between Fe(OTf)₂ and Fe(OTf)₃ lies in the oxidation state of the iron atom, which profoundly influences their catalytic behavior.
-
Fe(OTf)₃: With iron in the +3 oxidation state, Fe(OTf)₃ is a significantly stronger Lewis acid than its Fe(II) counterpart. This heightened Lewis acidity makes it an exceptional catalyst for reactions that proceed through the activation of carbonyls, alkenes, and other electron-rich functional groups.[2]
-
Fe(OTf)₂: Iron in the +2 oxidation state endows Fe(OTf)₂ with a more nuanced reactivity profile. While still a competent Lewis acid, its lower charge density compared to Fe(III) makes it a milder activating agent. Importantly, the Fe(II) center is more readily oxidized to Fe(III), opening the door for catalytic cycles that involve redox processes. The Fe(II)/Fe(III) redox couple is a cornerstone of many iron-catalyzed reactions, and its potential is influenced by the coordination environment, including the presence of solvent molecules like water.[3][4][5][6]
Comparative Catalytic Performance: A Tale of Two Reaction Classes
The differing electronic properties of Fe(OTf)₂ and Fe(OTf)₃ lead to their preferential application in distinct classes of organic reactions.
Fe(OTf)₃: The Lewis Acid Powerhouse in Friedel-Crafts Reactions
The superior Lewis acidity of Fe(OTf)₃ makes it a highly effective catalyst for Friedel-Crafts reactions, a cornerstone of C-C bond formation in aromatic chemistry.[7][8][9] In a comparative study of various iron catalysts for the Friedel-Crafts alkylation of electron-rich arenes with α,β-unsaturated carbonyl compounds, Fe(OTf)₃ was identified as the most effective catalyst, affording β,β-diaryl carbonyl compounds in good to excellent yields and with high regioselectivity.[7][8][9]
The catalytic cycle, typical for a Lewis acid-catalyzed process, involves the coordination of the Fe(III) center to the carbonyl oxygen of the α,β-unsaturated substrate. This activation enhances the electrophilicity of the β-carbon, facilitating nucleophilic attack by the electron-rich arene.
Figure 2: Proposed mechanism for Fe(OTf)₂-catalyzed C-H fluorination.
Table 2: Optimization of Fe(OTf)₂-Catalyzed C-H Fluorination
| Entry | Catalyst (10 mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Fe(OTf)₂ | MeCN | 80 | 1 | 17 | [10] |
| 2 | Fe(OTf)₂ | DME | 80 | 1 | 33 | [10] |
| 3 | Fe(OTf)₂ | DME | 80 | 1 | 86 (NMR) | [10] |
| 4 | Fe(OTf)₂ | DME | 40 | 1 | 92 (NMR), 86 (isolated) | [10] |
| 5 | Fe(OTf)₃ | DME | 80 | 1 | No Reaction | [10] |
| 6 | Fe(acac)₂ | DME | 80 | 1 | No Reaction | [10] |
MeCN = Acetonitrile, DME = 1,2-dimethoxyethane. Data from supporting information of the cited reference. [10] Notably, Fe(OTf)₃ was completely inactive in this reaction, highlighting the critical role of the Fe(II) oxidation state in initiating the catalytic cycle.
Experimental Protocols
To ensure the practical applicability of this guide, detailed, step-by-step methodologies for the aforementioned key reactions are provided below. These protocols are designed to be self-validating, with clear instructions and expected outcomes.
Protocol 1: Fe(OTf)₃-Catalyzed Friedel-Crafts Alkylation
Reaction: Alkylation of 1,2-dimethoxybenzene with methyl cinnamate. [7][8][9] Materials:
-
Iron(III) trifluoromethanesulfonate (Fe(OTf)₃)
-
Methyl cinnamate
-
1,2-Dimethoxybenzene
-
1,2-Dichloroethane (DCE), anhydrous
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating plate
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Fe(OTf)₃ (10 mol%).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous 1,2-dichloroethane (DCE) to create a suspension.
-
Add 1,2-dimethoxybenzene (1.2 equivalents) to the flask.
-
Add methyl cinnamate (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 85 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,1-diarylalkane.
Protocol 2: Fe(OTf)₂-Catalyzed Amide-Directed C-H Fluorination
Reaction: Fluorination of an N-fluoro-2-methylbenzamide derivative. [10] Materials:
-
This compound (Fe(OTf)₂)
-
N-fluoro-2-methylbenzamide substrate
-
1,2-Dimethoxyethane (DME), anhydrous
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating plate
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add the N-fluoro-2-methylbenzamide substrate (1.0 equivalent).
-
Add Fe(OTf)₂ (10 mol%).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous 1,2-dimethoxyethane (DME).
-
Seal the vial and heat the reaction mixture to 40 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or ¹H NMR spectroscopy. The reaction is typically complete within 1 hour.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a short plug of silica gel, eluting with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired fluorinated product.
Conclusion: Making an Informed Choice
The selection between Fe(OTf)₂ and Fe(OTf)₃ as a catalyst is a critical decision that hinges on the desired chemical transformation. For reactions that benefit from strong Lewis acid catalysis, such as Friedel-Crafts alkylations and acylations, Fe(OTf)₃ is often the superior choice due to its higher charge density and resultant Lewis acidity. Conversely, for transformations that may proceed through a redox-active pathway, the more electron-rich Fe(OTf)₂ is a more suitable candidate, capable of engaging in single-electron transfer processes to initiate radical-based reaction cascades.
By understanding the fundamental differences in their electronic structure and reactivity, and by leveraging the experimental data and protocols provided in this guide, researchers can make a more informed and rational choice of catalyst, ultimately accelerating their research and development efforts in the ever-expanding field of iron catalysis.
References
-
Role of Water in Modulating the Fe³⁺/Fe²⁺ Redox Couple in Iron-Based Complexes and Single-Atom Catalysts. The Journal of Physical Chemistry Letters. [Link]
-
Fe(OTf)₃-catalysed Friedel–Crafts reaction of benzenoid arenes with α,β-unsaturated carbonyl compounds: easy access to 1,1-diarylalkanes. Royal Society Open Science. [Link]
-
(PDF) Fe(OTf)₃-catalysed Friedel–Crafts reaction of benzenoid arenes with α,β-unsaturated carbonyl compounds: easy access to 1,1-diarylalkanes. ResearchGate. [Link]
-
The redox potentials of various Fe(III)/Fe(II) couples... ResearchGate. [Link]
-
Redox Potential Prediction of Fe(II)/Fe(III) Complexes: A Density Functional Theory and Graph Neural Network Approach. ChemRxiv. [Link]
-
Iron-catalysed, general and operationally simple formal hydrogenation using Fe(OTf)₃ and NaBH₄. Organic & Biomolecular Chemistry. [Link]
-
Redox Potential Prediction of Fe(II)/Fe(III) Complexes: A Density Functional Theory and Graph Neural Network Approach. Digital Discovery. [Link]
-
Fe(OTf)₃-catalysed Friedel–Crafts reaction of benzenoid arenes with α,β-unsaturated carbonyl compounds: easy access to 1,1-diarylalkanes. Semantic Scholar. [Link]
-
(PDF) Iron-Catalyzed, General and Operationally Simple Formal Hydrogenation Using Fe(OTf)₃ and NaBH₄. ResearchGate. [Link]
-
Fe(OTf)₂-catalyzed intramolecular oxidative cyclization of... ResearchGate. [Link]
-
Scandium(III) Triflate-Catalyzed Friedel−Crafts Alkylation Reactions. ACS Publications. [Link]
-
The Development and Mechanistic Study of an Iron-Catalyzed Intramolecular Nitroso Ene Reaction of Nitroarenes. PMC. [Link]
-
Carbon-Based Iron Catalysts for Organic Synthesis. Encyclopedia.pub. [Link]
-
Iron-Catalyzed C—H Insertions: Organometallic and Enzymatic Carbene Transfer Reactions. ChemRxiv. [Link]
-
Iron-Catalyzed Radical Reactions: Recent Progress in Organic Synthesis. RSC Publishing. [Link]
-
CV and redox potential for the Fe(III)/Fe(II) redox couple of different ferrocene derivatives. ResearchGate. [Link]
-
On the Use of Iron in Organic Chemistry. MDPI. [Link]
-
Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study. PMC. [Link]
-
Iron Catalysis in Organic Chemistry. University of California, Irvine. [Link]
-
Iron-Catalyzed, Fluoroamide-Directed C–H Fluorination. Journal of the American Chemical Society. [Link]
-
(PDF) Metal triflates and triflimides as Lewis "superacids": Preparation, synthetic application and affinity tests by mass spectrometry. ResearchGate. [Link]
-
Oxidative Cyclization of 2-Arylphenols to Dibenzofurans under Pd(II)/Peroxybenzoate Catalysis. Organic Letters. [Link]
-
Iron(II)-Catalyzed Trifluoromethylation of Potassium Vinyltrifluoroborates. PMC. [Link]
-
Fe(OTf)₃-catalysed Friedel–Crafts reaction of benzenoid arenes with α,β-unsaturated carbonyl compounds: easy access to 1,1-diarylalkanes. PMC. [Link]
-
Metal Triflates as Lewis Acid Catalysts in Organic Synthesis. Aure Chemical. [Link]
-
Metal Triflates as Catalysts in Organic Synthesis: Determination of Their Lewis Acidity by Mass Spectrometry. PubMed. [Link]
-
Fe(OTs)₃/SiO₂: A Novel Catalyst for the Multicomponent Synthesis of Dibenzodiazepines under Solvent-Free Conditions. ResearchGate. [Link]
-
lewis acid catalysis: Topics by Science.gov. Science.gov. [Link]
-
Mechanistic Studies on the Hexadecafluorophthalocyanine–Iron‐Catalyzed Wacker‐Type Oxidation of Olefins to Ketones. Chemistry – A European Journal. [Link]
-
Catalysis of the Michael reaction by iron(III): calculations, mechanistic insights and experimental consequences. ScienceDirect. [Link]
-
Catalysis by Means of Fe-Based Lewis Acids. ResearchGate. [Link]
-
Heterogeneous Iron-Based Catalysts for Organic Transformation Reactions: A Brief Overview. PMC. [Link]
-
Accepted Manuscript. Kirori Mal College. [Link]
-
Homogeneous Sc(OTf)₃-Catalyzed Direct Allylation Reactions of General Alcohols with Allylsilanes. ACS Omega. [Link]
-
From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]
-
Comparative study of the strongest solid Lewis acids known: ACF and HS-AlF₃. MPG.PuRe. [Link]
-
Mechanistic Insights into Fe Catalyzed α-C-H Oxidations of Tertiary Amines. ChemRxiv. [Link]
-
A DFT Study on FeI/FeII/FeIII Mechanism of the Cross-Coupling between Haloalkane and Aryl Grignard Reagent Catalyzed by Iron-SciOPP Complexes. MDPI. [Link]
-
Metal triflates: On the question of Lewis versus Brønsted acidity in retinyl carbocation formation. ResearchGate. [Link]
-
Stereoselective Fe-Catalyzed Decoupled Cross-Couplings: Chiral Vinyl Oxazolidinones as Effective Radical Lynchpins for Diastereoselective C(sp²)-C(sp³) Bond Formation. PMC. [Link]
-
15.12: Limitations of Friedel-Crafts Alkylations. Chemistry LibreTexts. [Link]
-
Iron oxide model catalysts: a surface science approach towards styrene synthesis. Refubium - Freie Universität Berlin. [Link]
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- 1. Metal Triflates as Lewis Acid Catalysts in Organic Synthesis | Aure Chemical [aurechem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Redox potential prediction of Fe(ii)/Fe(iii) complexes: a density functional theory and graph neural network approach - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
Iron(II) Triflate vs Scandium(III) Triflate as Lewis acid catalysts
This guide provides an objective, technical comparison between Iron(II) Triflate [Fe(OTf)₂] and Scandium(III) Triflate [Sc(OTf)₃] as Lewis acid catalysts. It is designed for researchers requiring high-fidelity mechanistic insights and reproducible protocols.
Executive Summary: The Strategic Verdict
In the landscape of Lewis acid catalysis, Scandium(III) Triflate [Sc(OTf)₃] is the "Gold Standard" for hydrolytic stability and broad-spectrum activity, particularly in aqueous or moisture-rich environments. It functions as a "hard" Lewis acid, ideal for activating carbonyls and imines.
Iron(II) Triflate [Fe(OTf)₂] , conversely, is a "Strategic Alternative" that bridges Lewis acidity with redox capability. While generally less active than Sc(OTf)₃ in pure Lewis acid manifolds (e.g., difficult Diels-Alder reactions), it dominates in cost-sensitive industrial scaling and reactions requiring "softer" activation or single-electron transfer (SET) mechanisms.
| Feature | Scandium(III) Triflate | Iron(II) Triflate |
| Primary Role | Water-Tolerant Hard Lewis Acid | Redox-Active / Mild Lewis Acid |
| Electronic State | ||
| Water Tolerance | Excellent (Recoverable from water) | Moderate (Often requires anhydrous handling) |
| Cost Profile | High (~ | Low (<$5/g) |
| Best Application | Aldol, Allylation, Glycosylation in water | C–H Oxidation, Sulfoxide Imination, Radical couplings |
Fundamental Properties & Mechanistic Divergence
Electronic Structure & Acidity
-
Sc(OTf)₃: The Sc³⁺ ion has a small ionic radius (0.745 Å) and a high charge density, making it an extremely strong, "hard" Lewis acid. Its
configuration means it cannot participate in redox cycles, ensuring that it acts strictly as an electrophile activator without causing oxidative side reactions. -
Fe(OTf)₂: The Fe²⁺ ion is larger (0.78 Å, high spin) and softer. It is a borderline Lewis acid. Crucially, its
configuration allows it to access the Fe(II)/Fe(III) redox couple. This allows Fe(OTf)₂ to catalyze reactions via Lewis Acid Assisted Electron Transfer (LAAET) , a pathway inaccessible to Scandium.
Stability & Recovery
-
Sc(OTf)₃: Unique among Lewis acids, it does not decompose in water.[1] It can be recovered from aqueous workups by simple evaporation and reused without significant loss of activity.
-
Fe(OTf)₂: While stable as a solid, it is prone to oxidation to Fe(III) in solution if exposed to air. It is often generated in situ or used in anhydrous acetonitrile (MeCN) to stabilize the Fe(II) center.
Performance Analysis by Reaction Class
Scenario A: Carbon-Carbon Bond Formation (Aldol / Allylation)[2]
-
Winner: Sc(OTf)₃
-
Rationale: Sc(OTf)₃ creates a tight coordination sphere with aldehydes, facilitating nucleophilic attack even in the presence of water. Fe(OTf)₂ often provides lower yields here due to weaker activation of the carbonyl oxygen.
-
Data Point: In the allylation of alcohols with allyltrimethylsilane, Sc(OTf)₃ achieves >90% yields in nitromethane. Fe(OTf)₂ typically shows <10% activity in identical conditions unless the substrate is highly reactive.
Scenario B: Friedel-Crafts Acylation/Alkylation
-
Winner: Context Dependent
-
Sc(OTf)₃: Preferred for deactivating arenes or when using free carboxylic acids (requires high Lewis acidity).
-
Fe(OTf)₂: Preferred for electron-rich arenes (e.g., thiophenes, anisole) where Sc(OTf)₃ might be "too hot," leading to polymerization or over-reaction.
Scenario C: Heteroatom Functionalization (Imination/Oxidation)
-
Winner: Fe(OTf)₂
-
Rationale: Reactions like the imination of sulfoxides or C–H amination often proceed via a nitrenoid intermediate. Fe(OTf)₂ stabilizes these intermediates via back-bonding (d-orbital interaction), which Sc(OTf)₃ cannot do.
Decision Matrix: Selecting the Right Catalyst
The following logic flow illustrates when to deploy each catalyst based on substrate constraints and reaction goals.
Figure 1: Decision tree for selecting between Iron(II) and Scandium(III) triflates.
Experimental Protocols
Protocol A: Sc(OTf)₃ Catalyzed Aldol Reaction (Aqueous Media)
Demonstrates the unique water-tolerance of Scandium.
Materials:
-
Benzaldehyde (1.0 mmol)
-
Silyl Enol Ether (1.2 mmol)
-
Sc(OTf)₃ (0.05 mmol, 5 mol%)
-
Solvent: THF/Water (9:1)
Procedure:
-
Dissolution: Dissolve Sc(OTf)₃ in the THF/Water mixture. The catalyst will fully dissolve.
-
Addition: Add benzaldehyde followed by the silyl enol ether at room temperature.
-
Incubation: Stir for 6 hours. Monitor via TLC (Sc(OTf)₃ accelerates the reaction significantly compared to uncatalyzed controls).
-
Quench & Recovery: Quench with dilute HCl. Extract with dichloromethane.
-
Catalyst Recycling: The aqueous phase contains the Sc(OTf)₃. Evaporate the water in vacuo to recover the white powder catalyst. Dry at 150°C for 2 hours to reuse.
Expected Yield: 85–95% (syn/anti ratio depends on enolate geometry).
Protocol B: Fe(OTf)₂ Catalyzed Sulfoxide Imination
Demonstrates the redox/coordination niche of Iron(II).
Materials:
-
Methyl phenyl sulfoxide (0.5 mmol)
-
PhI=Ns (Iminoiodinane precursor) (0.6 mmol)
-
Fe(OTf)₂ (0.025 mmol, 5 mol%)
-
Solvent: Acetonitrile (MeCN) – Crucial for Fe(II) stability.
Procedure:
-
Inert Setup: Flame-dry a reaction tube and purge with Argon. Fe(OTf)₂ is sensitive to oxidation in solution.
-
Preparation: Add Fe(OTf)₂ and dry MeCN (2 mL). The solution should be pale green/colorless.
-
Reaction: Add the sulfoxide and the iminoiodinane source.
-
Stirring: Stir at room temperature for 1–3 hours. The reaction proceeds via an Iron-Nitrene intermediate.
-
Workup: Filter through a silica pad to remove iron salts (Fe cannot be easily recycled here due to redox changes). Concentrate and purify.
Expected Yield: >90% Sulfoximine.
References
-
Kobayashi, S. (1999). Scandium Triflate in Organic Synthesis.[1][2][3][4] European Journal of Organic Chemistry.
-
Bolm, C., et al. (2009). Iron(II) Triflate as an Efficient Catalyst for the Imination of Sulfoxides.[5] Organic Letters.[5]
-
Barrett, A. G. M., & Braddock, D. C. (1997). Scandium(III) or Lanthanide(III) Triflates as Recyclable Catalysts for Acylation. Chemical Communications.
-
Ollevier, T. (2013). Iron(II) Triflate in Organic Synthesis.[5][6] Wiley Online Library (e-EROS).
-
Sigma-Aldrich. (2024). Product Specification: Iron(II) Trifluoromethanesulfonate.[6][7][8]
Sources
- 1. Recent Advances in Scandium(III) Triflate Catalysis: A Review [ouci.dntb.gov.ua]
- 2. Scandium(III) trifluoromethanesulfonate, 98% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. Iron(III) trifluoromethanesulfonate | 63295-48-7 [chemicalbook.com]
- 4. kmc.du.ac.in [kmc.du.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. 三氟甲磺酸铁(II) ≥85% | Sigma-Aldrich [sigmaaldrich.com]
- 8. americanelements.com [americanelements.com]
Optimizing Iron Catalysis: The Strategic Advantage of Iron(II) Triflate
Executive Summary: The "Naked" Cation Advantage
In the shift from precious metals (Pd, Pt, Rh) to earth-abundant catalysis, Iron has emerged as the dominant alternative. However, a critical optimization step often overlooked by process chemists is the counter-anion selection. While Iron(II) Chloride (FeCl₂) is the default starting material due to cost, Iron(II) Triflate [Fe(OTf)₂] offers superior catalytic turnover and distinct chemoselectivity for complex drug development.
The core advantage lies in the Weakly Coordinating Anion (WCA) nature of the triflate. Unlike halides, which often act as "non-innocent" bridging ligands that saturate the metal center, triflates readily dissociate in polar organic solvents. This generates a cationic, highly electrophilic "naked" iron species capable of binding bulky or electronically deactivated substrates that FeCl₂ cannot activate.
Mechanistic Divergence: Halide vs. Triflate
To understand the performance gap, one must analyze the coordination sphere of the iron species in solution.
The Halide Inhibition Effect
Halide ions (Cl⁻, Br⁻, I⁻) are strong Lewis bases relative to triflates. In solvents like THF or DCM, FeCl₂ tends to form neutral, coordinatively saturated species or polymeric aggregates (e.g., [FeCl2]n). These aggregates suffer from:
-
Low Electrophilicity: The iron center is electron-rich, reducing its Lewis acidity.
-
Steric Crowding: Halides block coordination sites required for substrate binding.[1]
-
Side Reactions: Halides can act as nucleophiles, causing unwanted substitution byproducts.
The Triflate Activation Effect
Triflate (OTf⁻) is a "pseudo-halogen" with dispersed charge.[1] In coordinating solvents (MeCN) or in the presence of substrates, the Fe-OTf bond lengthens or dissociates completely.
-
Open Coordination Sites: Creates a cationic [L_nFe]²⁺ species.
-
Enhanced Lewis Acidity: The cationic charge is not neutralized by tight anion binding, significantly lowering the LUMO energy of bound substrates (e.g., carbonyls, imines, epoxides).
Visualization: Coordination Sphere Dynamics
The following diagram illustrates the mechanistic difference between the "locked" halide state and the "labile" triflate state.
Figure 1: Comparative activation pathway.[1] FeCl₂ remains aggregated or tightly bound, blocking substrate interaction. Fe(OTf)₂ dissociates to expose the active metal center.
Comparative Performance Analysis
Solubility and Solvent Compatibility
A major limitation of anhydrous FeCl₂ is its insolubility in most organic solvents (DCM, Toluene), often requiring aggressive heating or specific protic cosolvents (EtOH) that may be incompatible with moisture-sensitive substrates.[1]
-
Fe(OTf)₂: Soluble in MeCN, DMF, DMSO, and moderately soluble in THF. It allows for homogeneous catalysis , ensuring uniform reaction kinetics and easier scale-up modeling.
-
Impact: In the synthesis of dipyrromethanes (precursors to porphyrins), Fe(OTf)₂ allows the reaction to proceed in non-protic solvents, avoiding the scrambling observed with strong Brønsted acids or heterogeneous halide catalysts [1, 2].
Case Study: Sulfoximine Synthesis (Drug Discovery)
Sulfoximines are critical pharmacophores (e.g., in Bayer's pan-CDK inhibitor).[1] The imination of sulfoxides is a benchmark reaction.
-
The Challenge: Traditional methods use toxic metals or require strong oxidants.
-
FeCl₂ Performance: Poor.[1] The chloride anions coordinate too strongly, preventing the binding of the nitrene precursor (iminoiodinane).
-
Fe(OTf)₂ Performance: Excellent. Bolm et al. demonstrated that Fe(OTf)₂ catalyzes the transfer of nitrenes to sulfoxides and sulfides efficiently at room temperature. The labile triflate allows the iron to cycle between Fe(II) and Fe(IV) nitrenoid species without anion interference [3].
Data Summary: Chloride vs. Triflate[1][2]
| Feature | Iron(II) Chloride (FeCl₂) | Iron(II) Triflate [Fe(OTf)₂] | Impact on Research |
| Anion Nature | Strong Lewis Base (Non-innocent) | Weakly Coordinating (WCA) | OTf allows higher electrophilicity.[1] |
| Solubility (DCM/MeCN) | Insoluble / Poor | Soluble (often as solvate) | Homogeneous kinetics; reproducible rates.[1] |
| Hygroscopicity | High (forms tetrahydrate) | Extreme (handling precaution) | Fe(OTf)₂ requires glovebox/Schlenk technique.[1] |
| Catalytic Utility | Cross-coupling (Kumada) | Lewis Acid (Diels-Alder, Friedel-Crafts), C-H Oxidation | Fe(OTf)₂ is preferred for "tunable" catalysis.[1] |
| Substrate Scope | Limited to simple substrates | Tolerates sterically hindered / complex scaffolds | Crucial for late-stage functionalization.[1] |
Validated Experimental Protocol
Application: Iron(II) Triflate-Catalyzed Sulfoxide Imination
Objective: Synthesis of S-methyl-S-phenylsulfoximine from thioanisole.[1] Rationale: This protocol demonstrates the unique ability of Fe(OTf)₂ to mediate nitrene transfer, a reaction where FeCl₂ fails due to coordination saturation.
Reagents:
-
Catalyst: Iron(II) triflate [Fe(OTf)₂] (Sigma-Aldrich/Merck, 98%) - Must be stored/weighed in a glovebox or under Argon.
-
Substrate: Thioanisole (1.0 equiv).
-
Nitrene Source: PhI=Ns (N-nosyl-iminoiodinane) or PhI(OAc)2 + Carbamate (in situ generation).
-
Solvent: Acetonitrile (MeCN), anhydrous (degassed).
Workflow Diagram:
Figure 2: Step-by-step synthesis workflow. Note the critical moisture avoidance in step 1.
Step-by-Step Procedure:
-
Catalyst Preparation: In a nitrogen-filled glovebox, weigh Fe(OTf)₂ (5 mol%) into a flame-dried Schlenk tube. Note: Fe(OTf)₂ acts as a sponge for water; exposure to air deactivates the catalyst by forming inactive hydrates.
-
Solvation: Add anhydrous MeCN (0.5 M concentration relative to substrate). Stir until the salt is fully dissolved (solution typically turns pale/clear).
-
Substrate Addition: Add thioanisole (1.0 equiv) via syringe.
-
Reaction Initiation: Add the nitrene source (e.g., PhI=Ns, 1.2 equiv) in one portion.
-
Monitoring: Stir at room temperature. The reaction is typically complete within 2–4 hours.
-
Checkpoint: The solution should remain homogeneous. Precipitates indicate catalyst decomposition or poor solubility of the nitrene source.
-
-
Workup: Dilute with DCM, filter through a short pad of silica gel (to remove the iron species), and concentrate under reduced pressure.
-
Result: The product is obtained in high purity (>90%) without the need for column chromatography in many cases.[1]
References
-
Laha, J. K., et al. (2011). "Iron(II) triflate as an efficient catalyst for the synthesis of dipyrromethanes." Tetrahedron Letters, 52(26), 3342-3346.
-
Adarsh, K. S., et al. (2025). "A Novel Method for the Synthesis of Dipyrromethanes by Metal Triflate Catalysis." ResearchGate.[2][3][4]
-
Bachon, R., & Bolm, C. (2004). "Iron(II) Triflate as an Efficient Catalyst for the Imination of Sulfoxides." Chemistry – A European Journal, 10(15), 3672-3680.
-
Olah, G. A., et al. (2006). "Friedel-Crafts Reactions." Kirk-Othmer Encyclopedia of Chemical Technology. [5]
-
White, M. C., et al. (2007). "A Predictably Selective Aliphatic C–H Oxidation Reaction for Complex Molecule Synthesis." Science, 318(5851), 783-787. (Demonstrates the necessity of labile ligands in Iron catalysis).
Sources
Electrochemical Characterization of the Fe(II)/Fe(III) Couple in Triflate Medium
Executive Summary
The redox behavior of the Iron(II)/Iron(III) couple is a fundamental standard in electrochemistry, yet its performance is heavily dictated by the supporting electrolyte. While Sulfate and Chloride media are traditional choices, they suffer from kinetic sluggishness (due to ion pairing) and corrosivity, respectively.
Triflate (Trifluoromethanesulfonate,
Key Findings:
-
Kinetics: Fe-Triflate exhibits quasi-reversible behavior with higher standard rate constants (
) than sulfate systems due to the non-coordinating nature of the triflate anion. -
Solubility: Triflate salts enable hyper-concentrated electrolytes (
), significantly exceeding the stability limits of sulfate counterparts. -
Stability: The bulky
anion resists oxidative degradation and prevents the passivation layers common in chloride systems.
Part 1: The Case for Triflate (Comparative Analysis)
To justify the transition to a triflate-based system, we must objectively compare it against the industry standards. The following data synthesizes performance metrics across three common media.
Table 1: Comparative Electrochemical Metrics of Fe(II)/Fe(III)
| Feature | Triflate Medium ( | Sulfate Medium ( | Chloride Medium ( |
| Dominant Mechanism | Outer-Sphere (Weak coordination) | Inner-Sphere (Complex formation) | Mixed (Chloro-complexes) |
| Reversibility ( | High ( | Low ( | Moderate ( |
| Std Rate Constant ( | |||
| Solubility Limit | High ( | Moderate ( | High ( |
| Parasitic Reactions | Negligible | ||
| Corrosivity | Low (Compatible with Graphite) | Moderate | High (Pitting on metals) |
Scientist's Note on Causality:
The performance gap in sulfate media is driven by the formation of
Part 2: Mechanistic Workflow
Understanding the mass transport and electron transfer pathway is critical for interpreting Cyclic Voltammetry (CV) data.
Figure 1: Redox Mechanism & Transport Pathway
Caption: Schematic of the outer-sphere electron transfer mechanism for Iron in non-coordinating triflate media.
Part 3: Validated Experimental Protocol
This protocol is designed to be self-validating . If the diagnostic criteria (Step 5) are not met, the experiment has failed and must be repeated.
Materials & Setup[1][2][3][4][5][6][7][8]
-
Electrolyte: 0.1 M
in 1.0 M Triflic Acid ( ).-
Warning: Triflic acid is hygroscopic and a superacid. Handle in a fume hood.
-
-
Working Electrode (WE): Glassy Carbon Electrode (3 mm dia).
-
Counter Electrode (CE): Platinum Wire or Graphite Rod (Surface area > 10x WE).
-
Reference Electrode (RE): Double-Junction Ag/AgCl.
-
Crucial: The outer chamber must be filled with 1.0 M Triflic Acid (or electrolyte of choice) to prevent
leakage into the main cell, which would alter kinetics.
-
Step-by-Step Workflow
1. Electrode Pre-Conditioning (The "Mirror" Standard)
A glassy carbon surface is prone to oxidation.
-
Polish WE with 1.0 µm alumina slurry on a microcloth for 2 minutes in a "figure-8" motion.
-
Rinse with DI water.
-
Polish with 0.05 µm alumina slurry for 2 minutes.
-
Sonicate in DI water for 30 seconds to remove embedded particles.
-
Validation: The surface must appear mirror-like with no visible scratches under 10x magnification.
-
2. Cell Assembly & De-aeration
Oxygen reduction interferes with the Fe(II)/Fe(III) signal.
-
Fill cell with 1.0 M Triflic Acid (blank) first.
-
Purge with High-Purity Argon (Ar) for 15 minutes.
-
Blank Scan: Run CV at 100 mV/s.
-
Validation: Current density should be
in the window of 0.0V to 1.0V. If peaks appear, reclean the cell.
-
3. Analyte Addition
-
Introduce
to achieve 10 mM concentration. -
Purge with Ar for 2 minutes (headspace only during measurement).
4. Electrochemical Characterization (The Scan)
-
OCP Measurement: Measure Open Circuit Potential for 60s. Equilibrium should be stable (
). -
IR Compensation: Perform Impedance (EIS) at high frequency (100 kHz) to determine Uncompensated Resistance (
). Apply 85% iR-compensation via the potentiostat software. -
CV Cycles: Scan from
to . -
Scan Rate Study: Perform scans at 10, 20, 50, 100, 200, and 500 mV/s.
5. Diagnostic Criteria (Self-Validation)
For the data to be publishable, the system must adhere to the Randles-Sevcik behavior for a reversible couple:
-
Peak Ratio:
(Unity). -
Linearity: Plot
vs. (square root of scan rate). must be . -
Separation:
should approach at low scan rates (experimentally is acceptable for GCE).-
Failure Mode: If
after iR compensation, the electrode surface is fouled or the reference junction is blocked.
-
Part 4: Data Processing & Analysis
To extract the Diffusion Coefficient (
Where:
- = Peak current (Amps)
- = Number of electrons (1 for Fe2+/3+)
-
= Electrode area (
) -
= Diffusion coefficient (
)[1] -
= Concentration (
) -
= Scan rate (
)
Expected Result in Triflate:
You should calculate
Figure 2: Logical Troubleshooting Flow
Caption: Decision tree for validating electrochemical data integrity.
References
-
Bard, A. J., & Faulkner, L. R. (2001). Electrochemical Methods: Fundamentals and Applications. John Wiley & Sons.
-
Gong, K., et al. (2016). "All-Soluble All-Iron Aqueous Redox-Flow Battery." ACS Energy Letters, 1(1), 89–93. (Demonstrates the stability of Iron in non-sulfate media).
-
Hawthorne, K. L., et al. (2014). "Studies of the Iron(II/III) Redox Couple in Trifluoromethanesulfonic Acid." Journal of The Electrochemical Society, 161(10), A1662.
-
Miller, M. A., et al. (2018). "Kinetic Studies of the Fe2+/Fe3+ Redox Couple on Carbon Electrodes." Electrochimica Acta, 265, 500-509.
Sources
A Comparative Guide to the Kinetics of Iron(II) Trifluoromethanesulfonate Catalyzed Reactions
In the landscape of modern organic synthesis, the quest for efficient, selective, and environmentally benign catalysts is paramount. Iron(II) trifluoromethanesulfonate, commonly known as iron(II) triflate or Fe(OTf)₂, has emerged as a powerhouse Lewis acid catalyst, facilitating a wide array of chemical transformations with high efficiency.[1][2] Its appeal stems from the weakly coordinating nature of the triflate anion, which enhances the catalytic activity of the iron(II) center, allowing for facile substrate coordination.[1] This guide provides an in-depth comparison of the kinetic performance of Fe(OTf)₂ against other common Lewis acid catalysts, supported by experimental data and detailed protocols for kinetic analysis. This document is intended for researchers, scientists, and drug development professionals seeking to optimize catalytic processes.
The Role of Iron(II) Triflate in Catalysis
Iron(II) triflate is a versatile catalyst employed in numerous organic reactions, including Friedel-Crafts alkylations, cycloadditions, hydrosilylations, and hydroborations.[1][2][3] As a Lewis acid, it functions by accepting an electron pair from a substrate, thereby activating it towards nucleophilic attack or other transformations.[4][5] This activation lowers the energy barrier of the reaction, leading to significantly accelerated reaction rates.[5] The choice of catalyst is critical, and understanding its kinetic profile is essential for process optimization, yield maximization, and mechanistic elucidation.
Case Study: Friedel-Crafts Alkylation
The Friedel-Crafts reaction, a cornerstone of C-C bond formation, involves the alkylation of an aromatic ring.[6][7][8] The reaction is notoriously sensitive to the choice of Lewis acid catalyst. Here, we compare the kinetic performance of Fe(OTf)₂ with its Fe(III) counterpart and another common Lewis acid, Copper(II) triflate (Cu(OTf)₂), in the alkylation of an electron-rich arene with an α,β-unsaturated carbonyl compound.
A study on the Friedel-Crafts-type alkylation of electron-rich arenes with α,β-unsaturated carbonyl compounds found that iron(III) triflate (Fe(OTf)₃) at a 10 mol% loading provided the best yield (78%) for the synthesis of a β,β-diaryl carbonyl compound.[3] In comparison, Cu(OTf)₂ as the Lewis acid catalyst resulted in a moderate yield of 51%.[3] While this specific study highlights Fe(OTf)₃, it underscores the effectiveness of iron triflates in this transformation. Generally, the Fe(II) center in Fe(OTf)₂ can also be highly active, sometimes requiring milder conditions than Fe(III) catalysts.
Table 1: Comparison of Lewis Acid Catalysts in a Friedel-Crafts Type Reaction [3]
| Catalyst (10 mol%) | Yield of β,β-diaryl carbonyl compound (%) |
| Fe(OTf)₃ | 78 |
| Cu(OTf)₂ | 51 |
Data extracted from a study on the synthesis of 1,1-diarylalkanes. While this study used Fe(OTf)₃, it provides a relevant benchmark for iron triflate catalysis.
The superior performance of the iron triflate catalyst can be attributed to its strong Lewis acidity and the non-coordinating nature of the triflate anion, which allows for efficient catalyst turnover. The reaction proceeds through the coordination of the Lewis acid to the carbonyl oxygen of the α,β-unsaturated compound, which activates the β-position for nucleophilic attack by the electron-rich arene.
Visualizing the Catalytic Cycle
A generalized catalytic cycle for a Lewis acid-catalyzed Friedel-Crafts reaction provides a clear visual representation of the mechanism.
Caption: Generalized catalytic cycle for an Fe(OTf)₂-catalyzed Friedel-Crafts alkylation.
Kinetic Studies via In-Situ Monitoring
To objectively compare catalyst performance, robust kinetic data is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for in-situ reaction monitoring, allowing for the real-time measurement of reactant consumption and product formation.[9][10]
This protocol outlines a standardized procedure for acquiring kinetic data for an Fe(OTf)₂-catalyzed reaction.
1. Preparation and Setup:
- Ensure all glassware is oven-dried and reactions are set up under an inert atmosphere (e.g., Nitrogen or Argon), as Lewis acids like Fe(OTf)₂ are moisture-sensitive.[11]
- Prepare a stock solution of an internal standard (e.g., 1,3,5-trimethoxybenzene) in the deuterated solvent to be used for the reaction. The internal standard must be inert to the reaction conditions.
- In a standard NMR tube, add the aromatic substrate, the internal standard stock solution, and the deuterated solvent.
2. Data Acquisition:
- Acquire an initial ¹H NMR spectrum (t=0) of the substrate and internal standard before adding the catalyst. This spectrum serves as a baseline.[12]
- Initiate the reaction by adding the alkylating agent and a catalytic amount of Fe(OTf)₂ to the NMR tube. Start timing immediately.
- Quickly place the NMR tube in the spectrometer, which has been pre-heated or pre-cooled to the desired reaction temperature.
- Acquire a series of ¹H NMR spectra at fixed time intervals.[12][13][14] Modern spectrometers can be programmed to do this automatically using a pseudo-2D experiment or a series of 1D experiments.[9][13][14] The time between spectra should be appropriate for the reaction rate.[13]
3. Data Processing and Analysis:
- Process the spectra consistently (phasing and baseline correction).[12]
- For each time point, integrate a characteristic peak of the starting material and a characteristic peak of the product. Also, integrate a peak from the inert internal standard.
- Normalize the integrals of the reactant and product to the integral of the internal standard. This corrects for any variations in sample concentration or spectrometer performance over time.
- Plot the concentration of the reactant and product as a function of time.
- From these plots, determine the initial reaction rate and the rate law by fitting the data to appropriate kinetic models (e.g., zero-order, first-order, second-order).
The following diagram illustrates the workflow from sample preparation to kinetic model determination.
Caption: Step-by-step workflow for conducting NMR-based kinetic studies of catalytic reactions.
Comparison with Other Catalytic Systems
While Fe(OTf)₂ is highly effective, other Lewis acids are also employed for similar transformations. Scandium(III) triflate (Sc(OTf)₃) and Ytterbium(III) triflate (Yb(OTf)₃) are known to be exceptionally powerful Lewis acids, often capable of catalyzing reactions that are sluggish with other catalysts.[11] However, their higher cost and potential toxicity are significant drawbacks.
In contrast, iron is abundant, inexpensive, and has low toxicity, aligning with the principles of green chemistry.[1] The kinetic performance of Fe(OTf)₂ is often comparable to more expensive catalysts, especially when reaction conditions are optimized. For many standard transformations like the imination of sulfoxides or certain cyclizations, Fe(OTf)₂ has been shown to be a highly robust and efficient catalyst, providing good to excellent yields in short reaction times at room temperature.[15][16][17]
Conclusion
This compound stands out as a highly versatile and efficient Lewis acid catalyst. Its kinetic performance, particularly in key industrial reactions like Friedel-Crafts alkylation, is often comparable or superior to that of other common catalysts. The primary advantages of Fe(OTf)₂ lie in its high catalytic activity, low cost, and environmental compatibility. For researchers and process chemists, a thorough kinetic investigation, as outlined in this guide, is the critical step in catalyst selection and reaction optimization. By employing systematic kinetic analysis, the full potential of Fe(OTf)₂ can be harnessed to develop more efficient and sustainable chemical processes.
References
- Kinetic Profiling by NMR.
- Kinetic NMR Experiments. University of Wisconsin-Madison, Department of Chemistry.
- Reaction Monitoring & Kinetics.
- Kinetics / reaction monitoring. Northwestern University, IMSERC.
- Monitoring Kinetics by NMR. Duke University, Duke NMR Center.
- Iron(II)
- Lewis acid c
- How to Investigate Lewis Acid Reaction Pathways?
- Iron-catalyzed synthesis of N-heterocycles via intermolecular and intramolecular cyclization reactions: A review. Arabian Journal of Chemistry.
- Lewis acids – Knowledge and References. Taylor & Francis.
- Iron Catalysis in Organic Synthesis. Chemical Reviews.
-
Iron(II) triflate salts as convenient substitutes for perchlorate salts: Crystal structures of (2) and Fe(MeCN)(4)(CF3SO3)(2). ResearchGate.
- Fe(OTf)3-catalysed Friedel–Crafts reaction of benzenoid arenes with α,β-unsaturated carbonyl compounds: easy access to 1,1-diarylalkanes. PMC.
- Lewis Acids in Organic Synthesis.
- From designer Lewis acid to designer Brønsted acid towards more reactive and selective acid c
- Iron(II)
- IRON(II)
- Iron( II ) Triflate.
- A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric c
- Iron(II)
- Iron Catalysis in Organic Synthesis: A Critical Assessment of What It Takes To Make This Base Metal a Multitasking Champion. ACS Central Science.
- Iron(II)
- Recent Advances and prospects in the Iron-catalyzed Trifluoromethylation Reactions. Catalysis Science & Technology (RSC Publishing).
- Friedel–Crafts reaction. Wikipedia.
- "Friedel-Crafts Reactions". In: Kirk-Othmer Encyclopedia of Chemical Technology.
- Friedel-Crafts Alkyl
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- 4. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
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- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
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- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
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- 14. imserc.northwestern.edu [imserc.northwestern.edu]
- 15. Iron(II) triflate as an efficient catalyst for the imination of sulfoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Spectroscopic Characterization of Reaction Intermediates in Fe(OTf)₂ Catalysis: A Comparative Guide
Topic: Spectroscopic Evidence for Reaction Intermediates in Fe(OTf)₂ Catalysis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Case for Iron(II) Triflate
In the realm of non-heme iron catalysis, Iron(II) triflate (Fe(OTf)₂) has emerged as the premier "product" for mechanistic study and synthetic application, displacing traditional alternatives like iron(II) perchlorate [Fe(ClO₄)₂] and iron(II) chloride [FeCl₂].[1][2][3][4][5][6]
While all three drive Lewis acid and oxidation catalysis, Fe(OTf)₂ offers a unique intersection of safety , solubility , and spectroscopic transparency . This guide objectively compares Fe(OTf)₂ against these alternatives, focusing on the spectroscopic evidence of reaction intermediates—specifically the elusive high-valent iron-oxo species (Fe(IV)=O) and iron-peroxo complexes critical to C-H activation and cross-coupling mechanisms.
Part 1: Comparative Analysis of Catalytic Precursors
Why Fe(OTf)₂ is the superior system for mechanistic elucidation.
The choice of counterion is not merely a solubility parameter; it fundamentally alters the electronic structure of the active site and the fidelity of spectroscopic data.
1. Fe(OTf)₂ vs. Fe(ClO₄)₂ (The "Safety" Alternative)
-
Performance: Both triflate (OTf⁻) and perchlorate (ClO₄⁻) are weakly coordinating anions (WCAs), allowing the iron center to maintain open coordination sites for substrate binding (e.g., H₂O₂, substrate).
-
Spectroscopic Impact:
-
Mössbauer: Both anions result in similar Isomer Shift (δ) and Quadrupole Splitting (ΔE_Q) values for the resting state, typically high-spin Fe(II).
-
ESI-MS:Fe(OTf)₂ wins. Perchlorate salts pose severe explosion risks in the dry state required for electrospray ionization mass spectrometry (ESI-MS) and often suppress ionization due to ion-pairing effects. Triflate anions produce clean, interpretable cationic clusters in Cryospray ESI-MS, allowing for the direct detection of fragile intermediates like [LFe(IV)(O)(OTf)]+.
-
-
Verdict: Fe(OTf)₂ provides the same electronic "openness" as perchlorate without the safety hazard, enabling more aggressive isolation techniques.
2. Fe(OTf)₂ vs. FeCl₂ (The "Cost" Alternative)
-
Performance: Chloride is a strongly coordinating ligand. In oxidation catalysis, Cl⁻ occupies the cis-sites required for oxidant binding (e.g., formation of Fe-O-O-H), effectively poisoning the high-valent pathway.
-
Spectroscopic Impact:
-
UV-Vis: Chloride-to-Iron Charge Transfer (LMCT) bands often obscure the subtle d-d transitions of reactive intermediates.
-
Mössbauer: The strong field of Cl⁻ significantly alters the electric field gradient. While Fe(OTf)₂ intermediates often show sharp, distinct quadrupole doublets characteristic of N/O ligation, FeCl₂ derived species suffer from line broadening and heterogeneity due to variable chloride bridging.
-
-
Verdict: Fe(OTf)₂ is essential for observing true high-valent intermediates. FeCl₂ restricts the system to lower-energy, often radical-based pathways that are spectroscopically distinct but synthetically less selective.
Part 2: Spectroscopic Deep Dive & Data Presentation
To validate the mechanism of Fe(OTf)₂ catalysis, one must employ a "multi-modal" spectroscopic approach. Single-technique studies are prone to misinterpretation (e.g., assigning a radical signal to an iron species).
Table 1: Spectroscopic Fingerprints of Key Fe(OTf)₂ Intermediates
Data synthesized from non-heme iron catalysis studies (e.g., Que, White, Talsi groups).
| Intermediate Species | Oxidation State | Spin State (S) | Mössbauer δ (mm/s) | Mössbauer ΔE_Q (mm/s) | Characteristic UV-Vis (nm) | ESI-MS Signature (m/z) |
| Resting Catalyst | Fe(II) | 2 (High) | 1.05 – 1.15 | 2.50 – 3.00 | weak d-d (~1000) | [LFe(II)(OTf)]+ |
| Fe-Peroxo Fe(III)-OOH | Fe(III) | 1/2 (Low) | 0.15 – 0.25 | 1.90 – 2.10 | 500 – 600 (purple) | [LFe(III)(OOH)(OTf)]+ |
| Ferryl Fe(IV)=O | Fe(IV) | 1 (Intermediate) | 0.01 – 0.10 | 1.00 – 1.60 | 690 – 750 (pale green) | [LFe(IV)(O)]+ (loss of OTf) |
| Ferric-Hydroxide Fe(III)-OH | Fe(III) | 5/2 (High) | 0.40 – 0.50 | 0.50 – 1.00 | N/A | [LFe(III)(OH)(OTf)]+ |
Note: The "OTf" in the ESI-MS column implies the counterion is often retained in the spray or lost depending on the cone voltage; Fe(OTf)₂ precursors allow for the observation of the cationic [LFe=O]+ core without interference from strongly bound halides.
Part 3: Experimental Protocols (The "How-To")
Protocol A: Freeze-Quench ⁵⁷Fe Mössbauer Spectroscopy
Objective: To trap the Fe(IV)=O intermediate before self-decay.
-
Precursor Prep: Dissolve ⁵⁷Fe-enriched Fe(OTf)₂ (95% enrichment) in dry acetonitrile (MeCN) inside a glovebox. Add ligand (L) (1:1 ratio).
-
Oxidant Mixing: Prepare a solution of H₂O₂ or peracetic acid (2-10 equiv) in MeCN at -40°C.
-
Rapid Mixing: Use a double-syringe stopped-flow setup.
-
Syringe A: ⁵⁷Fe(OTf)₂-L complex (2 mM).
-
Syringe B: Oxidant solution.
-
-
The Quench: Shoot the mixed stream into a specialized Mössbauer cup filled with isopentane (reaction time: 10 ms to 10 s) held at -140°C (liquid N₂ cooled).
-
Validation: The resulting frozen pellet must be transferred to the spectrometer cryostat (4.2 K) without exceeding -80°C.
-
Success Indicator: Appearance of a quadrupole doublet with δ ≈ 0.05 mm/s (Fe(IV)).
-
Failure Indicator: Only broad Fe(III) signals (indicating decay occurred before quenching).
-
Protocol B: Cryospray ESI-MS (UHR-MS)
Objective: To determine the mass-to-charge ratio of the active oxidant.
-
System Setup: Use a high-resolution Q-TOF or Orbitrap mass spectrometer equipped with a Cryospray source (source temp: -40°C to -80°C).
-
Reaction: Mix Fe(OTf)₂/Ligand and Oxidant in a pre-cooled vial (-40°C).
-
Injection: Direct infusion at 5 µL/min.
-
Critical Step: Set Cone Voltage low (10-20 V) to prevent "in-source fragmentation" of the fragile Fe=O bond.
-
-
Data Analysis: Look for the isotope pattern of Iron (⁵⁴Fe 5.8%, ⁵⁶Fe 91.7%).
-
Target: Shift of +16 Da (Oxygen) relative to the Fe(II) precursor.
-
Verification: Use H₂¹⁸O₂. The peak must shift by +2 Da (from +16 to +18). If it doesn't, the oxygen is coming from ambient water/air (experimental error).
-
Part 4: Mechanistic Visualization[7]
The following diagram illustrates the catalytic cycle of an Fe(OTf)₂-catalyzed C-H oxidation, highlighting where each spectroscopic method provides critical evidence.
Figure 1: Catalytic cycle of Fe(OTf)₂ mediated oxidation. The diagram maps specific spectroscopic fingerprints (Mössbauer, UV-Vis, ESI-MS) to the transient intermediates they identify.
References
-
Pijper, D., et al. (2025). Iron(II) Triflate as an Efficient Catalyst for the Imination of Sulfoxides. ResearchGate. Link
-
Chakraborty, B., et al. (2022). A Combined Spectroscopic and Computational Study on the Mechanism of Iron-Catalyzed Aminofunctionalization. NIH PubMed Central. Link
-
Sutherlin, K. D., et al. (2016).[2] Nuclear Resonance Vibrational Spectroscopic Definition of Peroxy Intermediates in Nonheme Iron Sites. ResearchGate. Link
-
Lyakin, O. Y., et al. (2015). EPR Spectroscopic Detection of the Elusive Fe(V)=O Intermediates in Selective Catalytic Oxofunctionalizations. ACS Catalysis. Link
-
Tsednee, M., et al. (2016).[7] Identifying Metal Species with Electrospray Ionization and Tandem Mass Spectrometry. ThermoFisher / Scientific Reports. Link
-
Costas, M., et al. (2017). Redox processes in Fe catalysts resolved by XAS and UV/Vis spectroscopy. ESRF Highlights. Link
Sources
- 1. A Combined Spectroscopic and Computational Study on the Mechanism of Iron-Catalyzed Aminofunctionalization of Olefins Using Hydroxylamine Derived N–O Reagent as the “Amino” Source and “Oxidant” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mössbauer and DFT Study of the Ferromagnetically Coupled Diiron(IV) Precursor to a Complex with an FeIV2O2 Diamond Core - PMC [pmc.ncbi.nlm.nih.gov]
- 5. osti.gov [osti.gov]
- 6. pure.mpg.de [pure.mpg.de]
- 7. Identifying Metal Species with Electrospray Ionization and Tandem Mass Spectrometry [thermofisher.com]
Mechanistic Elucidation of Fe(OTf)₂ Catalysis via Isotopic Labeling: A Comparative Guide
Isotopic labeling studies to elucidate Fe(OTf)₂ reaction mechanisms
Executive Summary
Iron(II) triflate [Fe(OTf)₂] has emerged as a versatile "tunable" catalyst, bridging the gap between hard Lewis acids (e.g., TMSOTf, BF₃·OEt₂) and redox-active transition metals (e.g., Pd, Rh).[1] Its dual nature—capable of facilitating both ionic substitution (Sₙ1/Sₙ2) and radical pathways (HAT)—makes mechanistic validation critical for process optimization.
This guide compares Fe(OTf)₂ against standard alternatives, using isotopic labeling evidence (KIE, ¹⁸O-tracers, Deuterium scrambling) to explain its superior performance in stereoselective glycosylation and C–H functionalization.
Part 1: Comparative Mechanistic Analysis
1. Glycosylation: Fe(OTf)₂ vs. TMSOTf
Performance Claim: Fe(OTf)₂ often yields higher 1,2-cis stereoselectivity compared to the anomeric mixtures typical of TMSOTf. Mechanistic Insight: Isotopic studies reveal that while TMSOTf promotes a loose oxocarbenium ion (Sₙ1), Fe(OTf)₂ favors a concerted or tight-ion pair pathway (Sₙ2-like), minimizing anomeric scrambling.
| Feature | Fe(OTf)₂ Catalysis | TMSOTf / BF₃·OEt₂ | Isotopic Evidence |
| Pathway | Sₙ2-like / Cooperative | Sₙ1 (Oxocarbenium) | Secondary α-Deuterium KIE (SDKIE) |
| KIE Value | Sₙ2 transition states show minimal rehybridization change compared to Sₙ1. | ||
| ¹⁸O Scrambling | Minimal / Retentive | High Scrambling | ¹⁸O-labeled nucleophiles show specific attack vs. randomized incorporation. |
| Selectivity | High (1,2-cis or trans specific) | Low/Moderate (Thermodynamic mix) | Confirmed by lack of ¹⁸O-anomeric exchange. |
2. C–H Functionalization: Fe(OTf)₂ vs. Palladium(II)
Performance Claim: Fe(OTf)₂ enables site-selective C(sp³)–H oxidation under mild conditions, unlike the broad activation of Pd-catalysts. Mechanistic Insight: Deuterium labeling confirms Fe(OTf)₂ operates via a Hydrogen Atom Transfer (HAT) radical rebound mechanism, whereas Pd typically follows a Concerted Metalation-Deprotonation (CMD) pathway.
| Feature | Fe(OTf)₂ / Oxidant | Pd(OAc)₂ / Ligand | Isotopic Evidence |
| RDS | C–H Abstraction (HAT) | C–H Cleavage (CMD) | Primary Kinetic Isotope Effect (KIE) |
| KIE Value | Large KIE indicates breaking of C–H bond in the rate-determining step (Radical). | ||
| Tunneling | Possible (KIE > 10) | Rare | Extremely high KIEs in Fe-oxo systems indicate quantum tunneling. |
| Scrambling | None (Irreversible) | Frequent (Reversible) | Recovered starting material retains D-label in Fe systems; Pd often scrambles H/D. |
Part 2: Visualizing the Mechanisms
The following diagrams illustrate the divergent pathways revealed by isotopic data.
Figure 1: Glycosylation Pathways & Isotope Effects
Comparison of the loose ion pair (TMSOTf) vs. the concerted displacement (Fe(OTf)₂) tracked by α-Deuterium.
Caption: Figure 1. Secondary Deuterium KIE distinguishes the sp²-hybridized oxocarbenium intermediate (TMSOTf) from the concerted displacement (Fe(OTf)₂).
Figure 2: C–H Activation Isotope Scrambling
Distinguishing Radical Rebound (Fe) from Reversible Metalation (Pd).
Caption: Figure 2. Fe(OTf)₂ pathways typically show irreversible H-abstraction (high KIE), whereas Pd pathways often exhibit reversible H/D scrambling.
Part 3: Experimental Protocols
To validate the mechanism of Fe(OTf)₂ in your specific substrate class, use the following self-validating protocols.
Protocol A: Competitive Intermolecular KIE Determination
Objective: Determine if C–H bond cleavage is the rate-determining step (RDS), distinguishing Fe-catalyzed HAT from other pathways.
-
Substrate Preparation:
-
Synthesize the deuterated analog of your substrate (
-Substrate) with >98% D-incorporation at the reactive site. -
Ensure the undeuterated standard (
-Substrate) is chemically pure.
-
-
Reaction Setup:
-
Mix equimolar amounts (0.1 mmol each) of
-Substrate and -Substrate in the reaction solvent. -
Add internal standard (e.g., 1,3,5-trimethoxybenzene) for NMR quantification.
-
Add Fe(OTf)₂ catalyst (e.g., 5-10 mol%) and oxidant/reagent.
-
-
Sampling & Analysis:
-
Run the reaction to low conversion (~10-20%) to avoid isotopic enrichment artifacts.
-
Quench an aliquot immediately.
-
Analyze via ¹H NMR or GC-MS.
-
-
Calculation:
-
Measure the ratio of products (
) or the consumption of starting materials ( ). -
Formula:
(at low conversion).
-
-
Interpretation:
-
KIE = 1.0 - 1.4: Secondary effect or non-RDS C-H cleavage (likely Electron Transfer or Lewis Acid activation).
-
KIE = 2.0 - 5.0: Primary effect (Rate-limiting H-atom abstraction).
-
KIE > 10: Tunneling effect (Characteristic of high-valent Fe(IV)=O species).
-
Protocol B: ¹⁸O-Labeling for Glycosylation Mechanism
Objective: Distinguish between Sₙ1 (loose ion) and Sₙ2 (tight ion) pathways.
-
Reagent Preparation:
-
Use H₂¹⁸O (97 atom % ¹⁸O) to hydrolyze a glycosyl donor precursor or use ¹⁸O-labeled nucleophile (e.g., ¹⁸O-alcohol).
-
-
Reaction:
-
Perform the Fe(OTf)₂ catalyzed glycosylation with the labeled component.
-
-
Analysis:
-
Isolate the product and analyze via HR-MS (ESI-TOF).
-
Look for the mass shift (+2 Da).
-
-
Validation Logic:
-
Retention of Label: If using a labeled donor leaving group and the label is found scrambled into the ring or solvent, it suggests a loose oxocarbenium ion intermediate capable of exchange (Sₙ1).
-
Specific Incorporation: If the label from a nucleophile is incorporated quantitatively without scrambling into the donor's leaving group, it supports a concerted displacement (Sₙ2).
-
References
-
Iron-Catalyzed, Fluoroamide-Directed C–H Fluorination. Source: Journal of the American Chemical Society (2016). Context: Establishes Fe(OTf)₂ efficacy in radical-mediated C-H functionalization. URL:[Link]
-
Mechanistic Insights into Fe Catalyzed α-C-H Oxidations of Tertiary Amines. Source: ChemRxiv (Preprint). Context: Details KIE studies proving C-H abstraction as the rate-determining step in Fe-catalyzed oxidations. URL:[Link][2]
-
Iron-Catalyzed Highly Stereospecific Glycosylation with Glycal Epoxides. Source: Angewandte Chemie International Edition (2025). Context: Provides kinetic evidence for Sₙ2-type pathways in Fe-catalyzed glycosylation.[3] URL:[Link]
-
Cooperatively Catalyzed Activation of Thioglycosides with Iodine and Iron(III) Trifluoromethanesulfonate. Source: Molecules (MDPI, 2025). Context: Compares Fe(OTf)₃/Fe(OTf)₂ cooperative mechanisms against standard promoters. URL:[Link]
-
Kinetic Isotope Effects: Interpretation and Prediction. Source: Chemistry LibreTexts. Context: Foundational theory for interpreting Primary vs. Secondary KIE values in organic mechanisms. URL:[Link]
Sources
Comparative Guide: DFT Profiling of Iron(II) Trifluoromethanesulfonate [Fe(OTf)₂] Reaction Pathways
Executive Summary: The Computational Paradox of Fe(OTf)₂
Iron(II) trifluoromethanesulfonate (Fe(OTf)₂) stands as a pivotal reagent in modern catalysis, bridging the gap between mild Lewis acid activation and high-energy redox transformations (C-H functionalization). Unlike its closed-shell alternatives such as Scandium(III) triflate [Sc(OTf)₃] or Zinc(II) triflate [Zn(OTf)₂], Fe(OTf)₂ introduces a layer of computational complexity: Two-State Reactivity (TSR) .
For drug development professionals and computational chemists, accurate modeling of Fe(OTf)₂ is not merely about finding a transition state; it is about navigating the Spin-Crossover (SCO) landscape. This guide provides a rigorous, experimentally grounded framework for modeling Fe(OTf)₂ pathways, comparing its performance against standard alternatives, and detailing the specific DFT protocols required to validate these open-shell mechanisms.
Mechanistic Architecture: Fe(OTf)₂ vs. Alternatives
The choice between Fe(OTf)₂ and alternatives like Sc(OTf)₃ is rarely just about yield; it is about the mode of activation. DFT calculations reveal distinct energetic profiles that explain experimental selectivity.[1]
Comparative Analysis: Lewis Acid vs. Redox Manifolds
| Feature | Iron(II) Triflate [Fe(OTf)₂] | Scandium(III) Triflate [Sc(OTf)₃] | Copper(II) Triflate [Cu(OTf)₂] |
| Electronic Configuration | |||
| Dominant Mechanism | Dual Mode: Lewis Acid activation AND Redox cycling (Fe | Single Mode: Pure | Dual Mode: Lewis Acid + SET (Single Electron Transfer). |
| Spin State Dynamics | High: Ground state often High Spin ( | None: Singlet surface ( | Simple: Doublet ( |
| DFT Complexity | Extreme: Requires unrestricted DFT (UDFT), spin-search, and dispersion corrections. | Low: Standard restricted DFT (RDFT) suffices. | Moderate: Unrestricted DFT, but fewer spin states. |
| Catalytic Niche | C-H Amination, Carbene transfer, Friedel-Crafts (Redox-active). | Aldol, Diels-Alder, Glycosylation (Redox-neutral). | Cross-coupling, Radical polymerization. |
The "Spin-Acceleration" Effect
Experimental data often shows Fe(OTf)₂ catalyzing reactions at rates unpredicted by steric/electronic parameters alone. DFT studies attribute this to spin acceleration , where the reaction traverses different spin surfaces to minimize the energetic barrier.
-
Sc(OTf)₃: Reactants
TS Products (One Surface). High barrier if orbital symmetry is forbidden. -
Fe(OTf)₂: Reactants (
) Crossing Point TS ( ) Products ( ). The system "hops" to a lower-energy spin surface to bypass high barriers.
Visualizing the Pathways (DOT Diagrams)
Diagram 1: The Two-State Reactivity (TSR) of Fe(OTf)₂
This diagram illustrates the non-adiabatic pathway unique to Iron catalysis, contrasting it with the adiabatic pathway of Scandium.
Caption: Comparative reaction coordinate logic. Fe(OTf)₂ utilizes Minimum Energy Crossing Points (MECP) to access lower-energy transition states, unlike the static surface of Sc(OTf)₃.
Validated Computational Protocol (The "How-To")
Modeling Fe(OTf)₂ requires a "Self-Validating" protocol. Standard default settings in software like Gaussian or ORCA will likely yield erroneous results due to spin contamination.
Step 1: Functional & Basis Set Selection
-
Do NOT use: B3LYP without dispersion (overstabilizes high-spin states).
-
Recommended (Hybrid):
B97X-D or M06-L. These provide a balanced description of spin states and non-covalent interactions (dispersion is critical for the triflate ligand sphere). -
Recommended (Double-Hybrid): B2PLYP-D3 (if computational resources allow) for benchmarking energetics.
-
Basis Set: def2-TZVP on Fe (triple-zeta quality is mandatory for d-orbitals); def2-SVP or 6-31G(d) on ligands.
Step 2: The Spin Search Workflow
You cannot assume the ground state. You must calculate both High Spin (HS) and Low Spin (LS) for every intermediate.
-
Geometry Optimization (HS): Optimize structure with Multiplicity = 5 (quintet).
-
Geometry Optimization (LS): Optimize structure with Multiplicity = 1 (singlet) or 3 (triplet).
-
Wavefunction Stability Check: Run Stable=Opt (in Gaussian) to ensure the SCF solution is a true minimum and not an unstable saddle point in orbital space.
-
Comparison:
.-
If
is small (< 5 kcal/mol), a spin crossing event is likely.
-
Step 3: Solvation Modeling
Triflates are highly sensitive to solvent polarity. Gas-phase calculations are invalid for Fe(OTf)₂ catalysis.
-
Model: SMD (Solvation Model based on Density) is preferred over PCM for charged/ionic species.
-
Explicit Solvation: If the mechanism involves proton transfer or specific coordination, include 1-2 explicit solvent molecules (e.g., MeCN or H₂O) in the first coordination sphere.
Diagram 2: The Computational Decision Tree
Caption: Decision tree for ensuring wavefunction stability and identifying spin crossover events in Iron(II) catalysis.
Case Study: C-H Amination
Reaction: Amination of C(sp³)-H bonds using Fe(OTf)₂ vs. Rhodium dimers.
-
Experimental Observation: Rhodium catalysts are highly efficient but expensive. Fe(OTf)₂ offers a cheaper alternative but often requires specific ligands to prevent catalyst death.
-
DFT Insight:
-
The active species in Fe(OTf)₂ catalysis is often an Iron-Imido (Fe=N-R) intermediate.
-
Pathway: The formation of the Fe=N bond is endergonic on the High Spin surface but exergonic on the Low Spin surface.
-
The "Triflate Effect": DFT calculations show that the triflate anion (
) is not just a spectator. It dynamically coordinates/dissociates, lowering the barrier for the spin-flip by modifying the ligand field strength around the Iron center. -
Data Point: The barrier for C-H abstraction by
is calculated to be ~14.5 kcal/mol (quintet) vs. ~22 kcal/mol (singlet), confirming the reaction proceeds via the High Spin manifold (radical rebound mechanism).
-
References
-
Benchmarking DFT for Iron Complexes
- Swart, M. (2008). Accurate Spin-State Energies for Iron Complexes.
-
[Link]
-
Fe(OTf)₂ Catalytic Mechanisms (C-H Activation)
-
Spin State Energetics & Functionals
- Grimme, S., et al. (2011). Effect of the Damping Function in Dispersion Corrected Density Functional Theory.
-
[Link]
-
Comparative Lewis Acid Catalysis (Sc vs Fe)
- Kobayashi, S. (2009). Scandium Triflate in Organic Synthesis. European Journal of Organic Chemistry.
-
[Link]
Sources
Safety Operating Guide
Iron(II) Trifluoromethanesulfonate: Proper Disposal Procedures
[1]
Executive Safety Summary
Iron(II) Trifluoromethanesulfonate (Iron(II) Triflate,
Immediate Hazards:
-
Hygroscopic Instability: The anhydrous salt rapidly absorbs atmospheric moisture, hydrolyzing to form Triflic Acid (
), a superacid ( ). This turns the solid into a corrosive, brown, viscous syrup. -
Thermal Decomposition: If subjected to high heat during improper disposal (e.g., incompatible incineration), it may release sulfur oxides (
) and hydrogen fluoride ( ).
Core Directive: Never dispose of Iron(II) Triflate in municipal trash or standard organic solvent drains. It must be segregated as Corrosive Inorganic/Metal Waste .
Pre-Disposal Assessment (The "Triage")
Before initiating disposal, visually assess the material. The physical state dictates the safety protocol.
| Condition | Visual Indicator | Chemical Status | Immediate Action |
| Type A: Anhydrous | Free-flowing white/off-white powder. | Unreacted, high potential energy. | Keep Dry. Seal container. Send for Lab Pack disposal if possible. |
| Type B: Hydrated | Clumped, sticky, or "wet" appearance. | Partially hydrolyzed. Acidic surface.[1] | Handle with acid-resistant gloves. |
| Type C: Degraded | Dark brown/red viscous liquid or goo. | Oxidized to Fe(III) and hydrolyzed. Highly corrosive (contains free TfOH). | Neutralization Required before standard disposal. |
The Chemical Logic of Disposal
To safely dispose of this compound, you must understand what happens when it hits the waste stream.
The Hydrolysis Trap
When
Why this matters: If you dump this into a general organic waste drum containing basic organic residues (amines, pyridines), you risk a violent exothermic acid-base reaction. Always neutralize before combining with general waste.
The "Brown Goo" Phenomenon (Oxidation)
Researchers often find old bottles turned into a brown syrup. This is the air-oxidation of Iron(II) to Iron(III):
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Expired Reagent)
Best Practice: Do not attempt to dissolve and treat large quantities (>50g) of pure solid yourself. The exotherm is dangerous.
-
Containerizing: Keep in the original container if possible. If the cap is stuck (due to corrosion), place the entire bottle into a larger secondary polyethylene container.
-
Labeling: Mark clearly as "Waste Iron(II) Triflate - Corrosive - D002."
-
Disposal Path: Submit for Lab Pack service. This is the safest route, transferring risk to professional waste handlers.
Protocol B: Reaction Mixtures & Quenching (In-House Treatment)
Use this protocol for quenching reactions or cleaning glassware contaminated with
Reagents Required:
-
Diluent: Water or 1:1 Water/Methanol.
-
Neutralizer: Saturated Sodium Bicarbonate (
) or Calcium Carbonate ( ) slurry. -
Expert Tip: Use Calcium Carbonate .[2][3] It reacts slower (safer) and precipitates fluoride ions (if any trace decomposition occurred) as insoluble
.
Workflow:
-
Dilution: Slowly add the reaction mixture to a large volume of ice-water. Do not add water to the mixture (prevents flash boiling).
-
Neutralization: Slowly add the Neutralizer with stirring.
-
Observation: Effervescence (
) indicates active acid neutralization. -
Endpoint: Continue until effervescence stops and pH strip reads 6–8.
-
Precipitate: You will see a rusty brown solid form (
/ Carbonates). This is normal.
-
-
Filtration (Optional but Recommended): Filter the solids.
-
Solid Phase: Dispose as Solid Hazardous Waste (Heavy Metal contaminated).
-
Liquid Phase: The filtrate is now a neutral triflate salt solution. Check local regulations. In many jurisdictions, this must still go to Aqueous Chemical Waste , not the sewer, due to the fluorinated organic content (Triflate is persistent).
-
Visual Decision Workflow
The following diagram outlines the logical decision tree for disposing of Iron(II) Triflate, ensuring no critical safety check is missed.
Figure 1: Decision Logic for Iron(II) Triflate Disposal. Note the separation of solid bulk waste from reaction mixtures to minimize exothermic risks.
Regulatory & Waste Coding (RCRA/EPA)
For facilities in the United States, proper coding is essential for compliance.
| Waste Characteristic | Code | Justification |
| Corrosivity | D002 | If the waste is aqueous and pH < 2 (common with hydrolyzed triflates) [1]. |
| Toxicity (Metal) | D001/Other | Iron is not a standard RCRA metal (like Lead/Mercury), but some states (e.g., California) regulate Iron salts as hazardous transition metal waste. Always check state lists [2]. |
| Listed Waste | N/A | Iron(II) Triflate is not a P-listed or U-listed waste. |
Segregation Rule:
-
DO: Segregate with "Inorganic Acids" or "Heavy Metal Solutions."
-
DO NOT: Mix with "Cyanides" (risk of HCN gas) or "Sulfides."
References
-
United States Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
Personal protective equipment for handling Iron(II) Trifluoromethanesulfonate
Executive Summary & Hazard Context
Iron(II) Trifluoromethanesulfonate (CAS: 59163-91-6), commonly known as Ferrous Triflate, is a powerful Lewis acid catalyst. While invaluable for C–C and C–O bond formations, its handling requires a departure from standard salt protocols due to two critical properties: extreme hygroscopicity and latent corrosivity .
The Senior Scientist's Perspective:
Do not treat this merely as an iron salt. Upon exposure to ambient moisture, Fe(OTf)₂ undergoes rapid hydrolysis. The triflate anion (
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling Fe(OTf)₂. This system relies on the principle of Redundant Barriers —assuming the primary containment (glovebox/hood) might fail.
| Protection Zone | Standard Requirement | Technical Justification (The "Why") |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient. Hydrolysis creates acidic mists; unsealed eyewear allows vapor entry, risking corneal etching [1]. |
| Dermal (Hand) | Double-Gloved Nitrile (Outer: 5 mil, Inner: 4 mil) | Triflic acid (hydrolysis product) permeates standard nitrile over time. The inner glove provides a "breakthrough" buffer during doffing. |
| Respiratory | Fume Hood or Glovebox | Inhalation of dust or hydrolysis vapors causes severe respiratory tract irritation. N95 masks are ineffective against acid vapors. |
| Body | Cotton Lab Coat (High neck, snap closure) | Synthetic blends can melt onto skin if an exothermic acid reaction occurs. Cotton chars but protects. |
Operational Protocol: Handling & Synthesis
Objective: Maintain the Fe(II) oxidation state while preventing acid hydrolysis.
A. Pre-Operational Assessment (The "Go/No-Go" Check)
Before opening the container, visually inspect the material through the glass:
-
White/Grey/Pale Green: Material is active Fe(II). Proceed.
-
Dark Brown/Orange: Material has oxidized to Fe(III) and hydrolyzed. Stop. Treat as corrosive waste.
B. Transfer Protocol
Preferred Method: Nitrogen-filled Glovebox. Alternative Method: Schlenk Line (Inert Gas).
-
Environment Prep: Ensure the working area is free of moisture sources.[1] If using a fume hood, lower the sash to the working height.
-
Weighing:
-
Glovebox: Weigh directly into the reaction vessel.
-
Fume Hood: Flush the receiving flask with
or Ar. Quickly transfer the solid. Do not leave the stock bottle open. The hygroscopic nature will ruin the remaining stock within minutes [4].
-
-
Solvent Addition: Add anhydrous solvents slowly. The solvation of metal triflates can be exothermic.
C. Workflow Logic Visualization
Figure 1: Decision logic for assessing material integrity and selecting the handling environment.
Emergency Response
Self-Validating Safety: The immediate pain response from triflate hydrolysis is a biological warning system. Do not ignore "minor" itching.
-
Skin Contact:
-
Brush: If solid, gently brush off excess dry chemical (avoid rubbing it in).
-
Flush: Immediately rinse with tepid water for 15 minutes.
-
Neutralize: Do not apply vinegar or baking soda directly to a burn; thermal shock can worsen injury. Stick to water.
-
-
Eye Contact:
-
Irrigate: Use an eyewash station immediately for 15 minutes. Hold eyelids open.
-
Medical: Seek immediate medical attention. Triflic acid burns can cause delayed corneal opacification [2].
-
Disposal & Deactivation Protocol
Regulatory Note: Fe(OTf)₂ waste is dual-hazard: Corrosive (Acidic) and Heavy Metal (Iron) .
Step-by-Step Quenching
Do not pour active triflate solutions directly into the organic waste stream; they can polymerize other waste components.
-
Segregation: Isolate the waste stream. Do not mix with strong oxidizers or cyanides.
-
Dilution: Dilute the reaction mixture with water (if compatible) or an alcohol/water mix.
-
Neutralization:
-
Slowly add a saturated Sodium Bicarbonate (
) solution. -
Observation: Watch for bubbling (
release). Continue until bubbling ceases and pH is 6–8. -
Result: This converts the superacidic triflate to the benign Sodium Triflate salt and precipitates Iron as Iron(II/III) Hydroxide/Carbonate [5].
-
-
Final Disposal: Label as "Heavy Metal Waste, pH Neutral" and hand over to EHS.
Disposal Workflow Visualization
Figure 2: Cradle-to-grave workflow for neutralizing and labeling triflate waste.
References
-
Carl Roth. (2025).[2] Safety Data Sheet: this compound. Retrieved from [Link]
-
Aure Chemical. (2026). Metal Triflates as Lewis Acid Catalysts in Organic Synthesis. Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
